(1,2,3-13C3)propanedioic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1,2,3-13C3)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102342-85-8 | |
| Record name | 102342-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and purification of (1,2,3-13C3)propanedioic acid
Technical Guide: Synthesis and Purification of (1,2,3-^13C_3)Propanedioic Acid
Executive Summary & Strategic Rationale
The synthesis of (1,2,3-^13C_3)propanedioic acid (uniformly labeled malonic acid) is a critical workflow in metabolic flux analysis (MFA) and the production of isotopically labeled pharmaceuticals. Unlike natural abundance synthesis, the preparation of ^13C_3-isotopologues requires strict adherence to atom economy and yield optimization due to the high cost of labeled precursors—specifically Sodium Cyanide-^13C and Chloroacetic acid-1,2-^13C_2.
This guide details a robust, self-validating protocol based on the classic cyanation-hydrolysis route, optimized for isotopic conservation. We utilize the Calcium Salt Purification Method , a field-proven technique that isolates the target dicarboxylic acid from the crude reaction matrix (containing high salts and unreacted cyanide) more effectively than direct solvent extraction alone.
Retrosynthetic Analysis & Reaction Pathway
The synthesis relies on a nucleophilic substitution (S_N2) followed by a hydrolysis cascade.[1] To achieve uniform labeling, the carbon backbone is constructed by coupling a two-carbon fragment (chloroacetate) with a one-carbon fragment (cyanide).
Key Precursors:
-
Chloroacetic Acid-1,2-^13C_2 (or its sodium salt): Provides carbons C2 and C3.
-
Sodium Cyanide-^13C : Provides carbon C1 (the second carboxyl group).
Reaction Scheme:
Figure 1: Synthetic pathway for (1,2,3-^13C_3)propanedioic acid via cyanation and hydrolysis.
Critical Safety Protocol: Cyanide Handling
WARNING: This protocol involves Sodium Cyanide-^13C and the generation of Hydrogen Cyanide (HCN) gas during acidification.
-
Engineering Controls: All operations involving Na^13CN or acidification of cyanide mixtures must occur in a high-efficiency chemical fume hood.
-
HCN Monitoring: A calibrated personal HCN monitor must be worn.
-
Quenching: Keep a bleach solution (Sodium Hypochlorite) immediately available to neutralize spills.
-
Acidification Hazard: Never acidify the crude cyanation mixture directly without a prior alkaline hydrolysis step to convert the nitrile to the carboxylate, minimizing HCN evolution.
Experimental Protocol
Phase 1: Synthesis of Sodium Cyanoacetate-1,2,3-^13C_3
Materials:
-
Chloroacetic acid-1,2-^13C_2: 9.45 g (0.10 mol)
-
Sodium Cyanide-^13C (99 atom% ^13C): 5.0 g (~0.10 mol)
-
Sodium Carbonate (Anhydrous): 5.3 g
-
Water (HPLC Grade): 30 mL
Procedure:
-
Neutralization: In a 250 mL round-bottom flask, dissolve 9.45 g of Chloroacetic acid-1,2-^13C_2 in 15 mL of water. Slowly add 5.3 g of Sodium Carbonate to neutralize the acid (forming Sodium Chloroacetate). Note: Release of CO2 will occur; add slowly to prevent foaming.
-
Cyanation: Dissolve 5.0 g of Na^13CN in 15 mL of warm water (50°C). Add this solution to the Sodium Chloroacetate solution with rapid stirring.
-
Reaction: The reaction is exothermic. Monitor internal temperature; if it exceeds 90°C, cool briefly with an ice bath. Once the exotherm subsides, heat the mixture on a steam bath (80-90°C) for 60 minutes to ensure completion.
Phase 2: Hydrolysis to Sodium Malonate-^13C_3
Procedure:
-
Alkaline Hydrolysis: To the crude cyanoacetate solution, slowly add 8.0 g of solid NaOH.
-
Heating: Heat the mixture on a steam bath. As the hydrolysis proceeds, Ammonia-^14N (or ^15N if labeled) will be evolved.
-
Observation: Use litmus paper to check vapors. Continue heating until ammonia evolution ceases (approx. 3-4 hours).
-
Caution: Ensure the fume hood is active; ammonia gas is an irritant.
-
-
Completion: The solution now contains Sodium Malonate-^13C_3, NaCl, and excess NaOH.
Phase 3: Purification via Calcium Salt Precipitation
This step is critical for removing chloride salts and unreacted organic impurities without using large volumes of extraction solvents.
Procedure:
-
Precipitation: Prepare a solution of Calcium Chloride (12 g) in 30 mL water. Heat the sodium malonate reaction mixture to 80°C and slowly add the hot CaCl2 solution.
-
Crystallization: A heavy, white precipitate of Calcium Malonate-^13C_3 will form. Allow the mixture to stand for 24 hours at room temperature (or 4°C) to maximize precipitation.
-
Filtration: Filter the Calcium Malonate precipitate. Wash the filter cake 3 times with cold water (10 mL each) to remove trapped NaCl and NaOH.
-
Checkpoint: The filtrate contains the waste salts. The solid filter cake is your purified intermediate.
-
Phase 4: Isolation of Free Acid
Procedure:
-
Acidification: Suspend the washed Calcium Malonate cake in minimal cold water (approx. 20 mL). Place in an ice bath.
-
Digestion: Add concentrated HCl dropwise with vigorous stirring until the calcium salt dissolves and the solution is strongly acidic (pH < 1).
-
Extraction: Transfer the acidic solution to a continuous liquid-liquid extractor. Extract with diethyl ether for 24 hours.
-
Why Continuous Extraction? Malonic acid has high water solubility. Simple separatory funnel extraction yields are poor.
-
-
Drying: Dry the ether phase over anhydrous Magnesium Sulfate (MgSO4), filter, and evaporate the ether under reduced pressure.
-
Final Crystallization: Recrystallize the crude solid from a small volume of benzene-ether or acetone-petroleum ether to yield pure (1,2,3-^13C_3)propanedioic acid.
Purification Workflow Diagram
Figure 2: Purification workflow utilizing calcium salt precipitation and continuous extraction.
Quality Control & Characterization
To validate the synthesis, the following analytical parameters must be met.
Table 1: QC Specifications for (1,2,3-^13C_3)Propanedioic Acid
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 132–135 °C (dec.) | Capillary MP |
| Isotopic Enrichment | ≥ 99 atom% ^13C | ^13C-NMR / MS |
| Chemical Purity | ≥ 98% | HPLC (UV @ 210 nm) |
| Mass Shift | M+3 (107.06 g/mol ) | LC-MS (ESI-) |
NMR Interpretation (^13C-NMR in D2O):
-
Carbonyl Carbons (C1, C3): Will appear as a doublet (or doublet of doublets) due to coupling with the central ^13C methylene.
-
Methylene Carbon (C2): Will appear as a triplet (coupling with two equivalent ^13C carboxyls).
-
Coupling Constant: ^1J_CC between carboxyl and alpha-carbon is typically ~50-60 Hz.
References
-
Organic Syntheses. "Malonic Acid." Organic Syntheses, Coll.[6][7][8] Vol. 2, p. 376 (1943).
-
Sigma-Aldrich. "Malonic acid-13C3 Product Specification."
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 867, Malonic Acid." PubChem.
- K. Thomas et al. "Synthesis of 13C-labeled dicarboxylic acids." Journal of Labelled Compounds and Radiopharmaceuticals, Vol 25, Issue 4. (Contextual citation for general labeled acid handling).
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- 8. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of 13C3-malonic acid
An In-depth Technical Guide to ¹³C₃-Malonic Acid: Properties and Applications
Introduction
¹³C₃-Malonic acid (Propanedioic-1,2,3-¹³C₃ acid) is a stable isotope-labeled form of malonic acid, a naturally occurring dicarboxylic acid found in various fruits and vegetables.[1][2] The incorporation of three carbon-13 isotopes into its structure makes it an invaluable tool in metabolic research, drug development, and as a synthetic intermediate for introducing labeled moieties into complex molecules.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of ¹³C₃-malonic acid, offering insights for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Core Physical and Chemical Properties
The substitution of ¹²C with ¹³C isotopes results in a higher molecular weight for ¹³C₃-malonic acid compared to its unlabeled counterpart, while other physical and chemical properties remain largely similar.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₃H₄O₄ | [5][6] |
| Molecular Weight | 107.04 g/mol | [3][4][6] |
| Appearance | White crystalline solid/powder | [1][2][5] |
| Melting Point | 132-135 °C (decomposes) | [5][7] |
| Boiling Point | Decomposes at 140 °C | [1][7][8] |
| Solubility | Highly soluble in water (1400 g/L at 20 °C); Soluble in ethanol and diethyl ether; Slightly soluble in pyridine; Insoluble in benzene. | [1][7][9] |
| Density | ~1.619 g/cm³ | [1][10][11] |
| pKa₁ | 2.83 (at 25 °C) | [7][11][12] |
| pKa₂ | 5.69 (at 25 °C) | [7][11][12] |
| Isotopic Purity | ≥99 atom % ¹³C | [3][5] |
Chemical Reactivity and Stability
¹³C₃-Malonic acid exhibits the typical reactivity of a dicarboxylic acid. The methylene group is activated by the two adjacent carboxyl groups, making it susceptible to various reactions including:
-
Addition Reactions
-
Alkylation
-
Amination
-
Halogenation
-
Dehydration
-
Esterification
-
Decarboxylation upon heating.[9]
-
Knoevenagel Condensation with carbonyl compounds.[13]
Stability and Storage: ¹³C₃-Malonic acid is a stable compound under recommended storage conditions.[10] It should be stored at room temperature, sealed in a dry environment, and protected from light and moisture.[3] It is incompatible with oxidizing agents, reducing agents, and bases.[7][10]
Synthesis and Purification
While specific synthesis routes for ¹³C₃-malonic acid are proprietary to manufacturers, a common general method for producing unlabeled malonic acid involves the hydrolysis of chloroacetic acid. The synthesis of the ¹³C₃-labeled version would require starting materials enriched with the ¹³C isotope.
Purification is typically achieved through recrystallization to yield a high chemical purity of ≥98%.[3] The isotopic purity is a critical parameter, with commercially available ¹³C₃-malonic acid generally having an isotopic enrichment of 99 atom % ¹³C.[5]
Analytical Characterization
The identity and purity of ¹³C₃-malonic acid are confirmed using a combination of analytical techniques.
Mass Spectrometry
Mass spectrometry is a primary technique for confirming the molecular weight and isotopic enrichment of ¹³C₃-malonic acid. The expected mass shift (M+3) compared to the unlabeled compound is a key diagnostic feature.[5]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of ¹³C₃-malonic acid in a suitable volatile solvent (e.g., methanol/water).
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer in negative ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the deprotonated molecular ion peak [M-H]⁻ and confirm the m/z value corresponds to the theoretical mass of ¹³C₃-malonic acid. Verify the isotopic distribution pattern to confirm the high enrichment of ¹³C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR and ¹H NMR spectroscopy are essential for structural elucidation and purity assessment.
-
¹³C NMR: The spectrum will show signals for the carboxyl and methylene carbons, with their chemical shifts and coupling constants providing structural information.
-
¹H NMR: The spectrum will show a signal for the methylene protons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a precise amount of ¹³C₃-malonic acid in a deuterated solvent (e.g., D₂O).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, peak integrations, and coupling patterns to confirm the structure and assess for the presence of any impurities.
Analytical Workflow Diagram
Caption: General analytical workflow for the characterization of ¹³C₃-malonic acid.
Applications in Research and Development
The primary utility of ¹³C₃-malonic acid lies in its application as a tracer in metabolic studies and as a building block in chemical synthesis.
-
Metabolic Flux Analysis: In drug discovery and development, understanding the metabolic pathways of a drug candidate is crucial. ¹³C₃-malonic acid can be used to trace the flow of carbon atoms through various metabolic pathways, providing insights into cellular metabolism and the effects of drug candidates.
-
Synthetic Chemistry: It serves as a precursor for the synthesis of more complex isotopically labeled molecules. This is particularly valuable in quantitative proteomics and metabolomics, where labeled internal standards are required for accurate quantification.[4]
Safety and Handling
¹³C₃-Malonic acid is classified as harmful if swallowed and causes serious eye damage.[3][6] When handling this compound, appropriate personal protective equipment, including safety glasses and gloves, should be worn. Work should be conducted in a well-ventilated area.
References
- Vertex AI Search. (n.d.). MALONIC ACID.
- Vedantu. (n.d.). Malonic Acid: Structure, Synthesis, Properties & Uses.
- ChemicalBook. (2025). Malonic acid | 141-82-2.
- Chemsrc. (2025). Malonic acid | CAS#:141-82-2.
- Cambridge Isotope Laboratories, Inc. (n.d.). Malonic acid (¹³C₃, 99%).
- Cambridge Isotope Laboratories, Inc. (n.d.). Malonic acid, disodium salt (¹³C₃, 99%).
- Chem-Supply. (2025). Malonic acid - 141-82-2, C3H4O4, density, melting point, boiling point, structural formula, synthesis.
- Sigma-Aldrich. (n.d.). Malonic acid-¹³C₃ 99 atom % ¹³C.
- PubChem. (n.d.). Malonic Acid.
- Chem.libretexts.org. (n.d.). Malonic acid.
- PubChem. (n.d.). Malonic Acid-1,2,3-¹³C₃.
- Wikipedia. (n.d.). Malonic acid.
- Alfa Chemistry. (n.d.). CAS 141-82-2 Malonic acid.
- Cambridge Isotope Laboratories, Inc. (n.d.). Malonic acid (¹³C₃, 99%).
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An In-depth Technical Guide to Stable Isotope Labeling with Propanedioic Acid
Abstract
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2] This guide provides a comprehensive overview of the theory and application of stable isotope labeling using propanedioic acid, also known as malonic acid.[3] We will delve into the core principles of metabolic flux analysis, the unique advantages of using propanedioic acid as a tracer, and detailed protocols for its application in cell culture and subsequent analysis by mass spectrometry. This document is intended for researchers, scientists, and drug development professionals seeking to employ this robust methodology to elucidate complex metabolic pathways.
Introduction to Stable Isotope Labeling and Metabolic Flux Analysis
Stable isotope labeling is a research method used to trace the passage of an isotope through a metabolic pathway or a cell.[1][2] The isotopes, most commonly carbon-13 (¹³C) or deuterium (²H), are incorporated into a metabolite of interest, which is then introduced into a biological system.[1] As the cells metabolize this "labeled" compound, the isotope is incorporated into downstream metabolites.[1] By tracking the distribution and incorporation of the isotope, researchers can gain invaluable insights into the activity of metabolic pathways, a field known as metabolic flux analysis (MFA).[2][4][5]
MFA allows for the quantification of the rates of metabolic reactions, providing a dynamic picture of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[4][5] This technique has broad applications, from understanding fundamental cellular processes to identifying metabolic dysregulation in diseases like cancer and developing novel therapeutic strategies.[4]
Propanedioic Acid: A Versatile Tracer for Cellular Metabolism
Propanedioic acid, or malonic acid, is a dicarboxylic acid that plays a central role in fatty acid biosynthesis and other metabolic processes.[3][6] Its activated form, malonyl-CoA, is a critical building block for the elongation of fatty acid chains.[6][7] This makes isotopically labeled propanedioic acid an excellent tracer for studying de novo lipogenesis, a pathway often upregulated in cancer cells and other proliferative states.
Key Advantages of Using Labeled Propanedioic Acid:
-
Direct Precursor to Fatty Acid Synthesis: Labeled propanedioic acid is readily converted to labeled malonyl-CoA, directly reporting on the activity of fatty acid synthase.[8]
-
Probing Mitochondrial Function: Malonic acid is a well-characterized competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain.[3][9] This property can be exploited to study mitochondrial respiration and its interplay with other metabolic pathways.
-
Versatility in Labeling: Propanedioic acid can be synthesized with various isotopic labels, including ¹³C and ²H, allowing for multi-tracer studies to simultaneously investigate different metabolic pathways.[1]
Experimental Workflow: From Cell Culture to Data Analysis
A typical stable isotope labeling experiment using propanedioic acid involves several key steps, from preparing the labeled media to analyzing the isotopic enrichment in target metabolites.
Caption: A generalized workflow for stable isotope labeling experiments using propanedioic acid.
Detailed Experimental Protocol: ¹³C-Propanedioic Acid Labeling in Adherent Cells
This protocol outlines the steps for tracing the incorporation of ¹³C from labeled propanedioic acid into cellular lipids.
Materials:
-
Adherent cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₃]-Propanedioic acid
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, and Water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting.
-
Preparation of Labeled Medium: Prepare the labeling medium by supplementing the standard medium with dFBS and the desired concentration of [U-¹³C₃]-Propanedioic acid. The final concentration of the tracer may need to be optimized depending on the cell line and experimental goals, but a starting point of 100 µM is often suitable.
-
Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with PBS, and then add the prepared labeling medium.
-
Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the labeled propanedioic acid. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.[10]
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add 500 µL of chloroform and 200 µL of water.
-
Vortex thoroughly and centrifuge at high speed to separate the polar and non-polar phases.
-
-
Sample Preparation for LC-MS:
-
Carefully collect the lower, non-polar (lipid-containing) phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., 90% isopropanol/10% methanol).
-
-
LC-MS Analysis: Analyze the samples using an LC-MS system capable of resolving and detecting the different isotopologues of the fatty acids of interest.
Data Analysis and Interpretation
The raw data from the mass spectrometer will consist of mass spectra for each detected metabolite. The key to interpreting these data is to analyze the distribution of isotopologues – molecules that differ only in their isotopic composition.[11]
Isotopologue Distribution Analysis
The mass spectrometer will detect a series of peaks for each fatty acid, corresponding to the unlabeled molecule (M+0) and molecules containing one (M+1), two (M+2), and so on, ¹³C atoms. The relative abundance of these isotopologues reflects the extent of de novo synthesis from the labeled propanedioic acid.
| Isotopologue | Description | Implication |
| M+0 | Unlabeled fatty acid | Represents the pre-existing pool of the fatty acid or synthesis from unlabeled sources. |
| M+2 | Fatty acid with two ¹³C atoms | Indicates the incorporation of one labeled acetyl-CoA unit derived from the labeled malonyl-CoA. |
| M+4, M+6, etc. | Fatty acid with four, six, etc. ¹³C atoms | Represents the incorporation of multiple labeled acetyl-CoA units. |
graph TD { subgraph "Metabolic Pathway" A["[U-¹³C₃]-Propanedioic Acid"] --> B["[¹³C₂]-Malonyl-CoA"]; B --> C["Fatty Acid Synthase"]; D["Acetyl-CoA"] --> C; C --> E["¹³C-Labeled Fatty Acids"]; endsubgraph "Analytical Readout" E --> F["Mass Spectrometer"]; F --> G["Isotopologue Distribution (M+0, M+2, M+4...)"]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
}
Caption: Tracing ¹³C from propanedioic acid to fatty acids and its detection by mass spectrometry.
Considerations and Self-Validating Protocols
To ensure the scientific integrity of stable isotope labeling experiments, it is crucial to incorporate self-validating measures into the protocol.
-
Tracer Purity: The isotopic and chemical purity of the labeled propanedioic acid should be verified before use.
-
Cell Viability: High concentrations of malonic acid can be toxic to cells.[12][13] It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of the tracer for the specific cell line being used.
-
Isotopic Steady State: For accurate flux measurements, it is important to ensure that the system has reached an isotopic steady state, where the isotopic enrichment of the metabolites of interest is no longer changing over time.[10] This can be confirmed through a time-course experiment.
-
Controls: Appropriate controls, such as cells grown in unlabeled medium, are necessary to correct for the natural abundance of ¹³C and to identify any background signals.
Conclusion
Stable isotope labeling with propanedioic acid is a robust and informative technique for investigating cellular metabolism, particularly de novo fatty acid synthesis. By carefully designing experiments, incorporating self-validating controls, and employing sophisticated analytical techniques, researchers can gain deep insights into the metabolic rewiring that underlies various physiological and pathological states. This knowledge is critical for the development of novel diagnostics and targeted therapies.
References
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Gehring, A. G., et al. (2004). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. Nature Protocols, 5(1), 123-133. [Link]
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Kopka, J., et al. (2017). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Frontiers in Plant Science, 8, 193. [Link]
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Vermeulen, B. J. A., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 18(3), 438-444. [Link]
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Hellerstein, M. K. (2003). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Nutrition and Metabolic Care, 6(5), 481-487. [Link]
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Seyama, Y., et al. (1981). Assay of fatty acid synthetase by mass fragmentography using [13C]malonyl-CoA. Journal of Biochemistry, 90(3), 789-797. [Link]
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Le, A., & Griffin, J. L. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 73. [Link]
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JoVE. (2022, June 22). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview [Video]. YouTube. [Link]
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Li, B., et al. (2021). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Analytical Chemistry, 93(26), 9125-9133. [Link]
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Zamboni, N., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 7-13. [Link]
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Trefely, S., et al. (2016). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 88(15), 7549-7556. [Link]
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Silantes. (2023, November 3). Synthesizing Stable Isotope-Labeled Nucleic Acids. [Link]
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Mann, M. (2006). Stable isotope labeling by amino acids in cell culture. Annual Review of Biochemistry, 75, 231-261. [Link]
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NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Malonic acid. Retrieved February 7, 2026, from [Link]
-
Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics [Video]. YouTube. [Link]
-
Gu, S., et al. (2022). Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically. Frontiers in Bioengineering and Biotechnology, 9, 820507. [Link]
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ResearchGate. (n.d.). Decarboxylation of malonic acid derivatives. [Link]
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ResearchGate. (n.d.). Metabolic pathways for the formation of 1-propanol, 1,3-propanediol and.... [Link]
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Fonnum, F., et al. (1997). Methylmalonate toxicity in primary neuronal cultures. Journal of Neurochemistry, 68(1), 358-365. [Link]
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Fernandez-Gomez, F. J., et al. (2005). Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway. British Journal of Pharmacology, 144(4), 528-537. [Link]
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PubChem. (n.d.). Propanedioic acid. Retrieved February 7, 2026, from [Link]
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McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. [Link]
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AMBOSS. (2020, August 21). Energy Metabolism - Part 13: Fatty Acid Synthesis with molecular structures [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health. (2022, January 19). Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically. [Link]
-
ResearchGate. (n.d.). Synthesis of isotopically labelled compounds. [Link]
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Wikipedia. (n.d.). Fatty acid synthesis. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway. [Link]
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OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved February 7, 2026, from [Link]
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University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved February 7, 2026, from [Link]
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Tsai, A. L., et al. (2001). Synthesis of isotopically labeled arachidonic acids to probe the reaction mechanism of prostaglandin H synthase. Biochemistry, 40(24), 7126-7135. [Link]
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OECD Existing Chemicals Database. (n.d.). MALONIC ACID DIESTERS. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 22). 29.4: Biosynthesis of Fatty Acids. [Link]
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ResearchGate. (n.d.). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. [Link]
-
ResearchGate. (n.d.). Malonyl-CoA: The regulator of fatty acid synthesis and oxidation. [Link]
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MDPI. (n.d.). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. [Link]
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Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
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Baumgartner, M. R., & Suormala, T. (2001). Amino acid metabolism in patients with propionic acidaemia. European Journal of Pediatrics, 160(Suppl 1), S35-S39. [Link]
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Wiechert, W. (2001). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. In Metabolic Engineering (pp. 155-195). Springer, Berlin, Heidelberg. [Link]
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MDPI. (n.d.). Evolutionary Routes to Modern Metabolic Pathways. [Link]
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Wikipedia. (n.d.). Methionine. Retrieved February 7, 2026, from [Link]
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Precision Sourcing: Technical Guide to High-Purity (1,2,3-13C3)Propanedioic Acid
Executive Summary
(1,2,3-13C3)Propanedioic acid (commonly Malonic acid-1,2,3-13C3) is a critical stable isotope precursor used to introduce a fully labeled three-carbon backbone into heterocyclic pharmacophores (e.g., barbiturates, pyrimidines) and to probe fatty acid biosynthesis pathways. Unlike singly labeled isotopologues, the uniformly labeled (U-13C3) variant allows for complete carbon skeleton tracking using 13C-13C spin coupling patterns in NMR and distinct mass shifts (+3 Da) in mass spectrometry.
This guide provides a rigorous technical analysis of commercial suppliers, quality control (QC) protocols for validating isotopic enrichment, and application workflows for drug development and metabolic tracing.
Part 1: Technical Specifications & Critical Parameters
Before engaging suppliers, researchers must define the specific grade required for their application. The distinction between chemical purity and isotopic enrichment is the most common point of failure in procurement.
| Parameter | Specification | Technical Rationale |
| Compound Name | (1,2,3-13C3)Propanedioic acid | IUPAC standard; ensures all 3 carbons are 13C. |
| Synonyms | Malonic acid-1,2,3-13C3; 13C3-Malonate | Common vendor catalog names. |
| CAS Number | 102342-85-8 (Labeled) | Crucial: Do not confuse with unlabeled CAS 141-82-2. |
| Formula | HO¹³C-¹³CH₂-¹³COOH | MW = 107.04 g/mol (vs. 104.06 unlabeled). |
| Isotopic Enrichment | ≥ 99 atom % 13C | Essential for complex NMR deconvolution to minimize "isotopic dilution" satellites. |
| Chemical Purity | ≥ 98% (CP) | Impurities (e.g., acetic acid) can interfere with enzymatic assays or yield calculations. |
| NMR Signature | ¹J(C1,C2) coupling visible | 13C-NMR will show C1/C3 (~170 ppm) coupled to C2 (~40 ppm). |
Part 2: Commercial Supplier Landscape
The market for high-purity stable isotopes is consolidated. The following suppliers are validated for consistency in isotopic enrichment (>99%) and chemical purity.
Tier 1: Primary Manufacturers & Global Distributors
| Supplier | Product Code | Pack Sizes | Purity Spec | Notes |
| Cambridge Isotope Laboratories (CIL) | CLM-6123 | 0.25g, 0.5g, 1g | 99% 13C | Gold Standard. High inventory reliability. Certificates of Analysis (CoA) typically include detailed NMR data. |
| Sigma-Aldrich (Merck) | 490202 | 250mg, 1g | 99 atom % 13C | Widely accessible. Often re-packages from primary isotope manufacturers but offers robust global logistics. |
| CDN Isotopes | D-6638* | Variable | 99% 13C | Note: Verify current catalog #. Excellent for bulk custom synthesis requests. |
| Trace Sciences | Custom | Bulk | >98% 13C | Best for kg-scale GMP requirements for clinical trial material synthesis. |
> Procurement Tip: For GMP-grade material (required for human clinical trials involving tracer administration), CIL and Trace Sciences are the preferred partners due to their ability to provide full regulatory documentation (TSE/BSE free, residual solvent statements).
Part 3: Strategic Procurement & Quality Control (QC)
Trust but verify. Stable isotopes are high-value reagents (
QC Workflow Diagram
Figure 1: Incoming Quality Control (QC) workflow for stable isotope reagents.
Validation Protocols
1. Mass Spectrometry (MS)[1]
-
Method: Direct infusion ESI-MS (Negative mode).
-
Expectation: Dominant peak at m/z 106 (M-H)⁻.
-
Failure Mode: Significant peaks at m/z 105 (M+2) or 104 (M+1) indicate lower isotopic enrichment (<99%).
2. Quantitative NMR (qNMR)
-
¹H NMR (D₂O or DMSO-d₆):
-
The methylene protons (CH ₂) will appear as a doublet of doublets (dd) due to coupling with the central ¹³C (¹J_CH ~130 Hz) and long-range coupling with carboxyl ¹³C, unless ¹³C-decoupling is applied.
-
Note: If the spectrum appears as a complex multiplet, it confirms the presence of the ¹³C label. A simple singlet indicates unlabeled material.
-
-
¹³C NMR:
-
Signals: Two distinct signals.
-
~170 ppm (Carboxyls, C1/C3)
-
~40 ppm (Methylene, C2)[2]
-
-
Coupling: The C2 signal will be split into a triplet (or dd) due to coupling with the two adjacent ¹³C carboxyls (¹J_CC ≈ 50-60 Hz). This ¹³C-¹³C coupling is the definitive fingerprint of the (1,2,3-13C3) isotopologue.
-
Part 4: Application Architectures
The utility of (1,2,3-13C3)propanedioic acid lies in its ability to transfer a conserved three-carbon unit into target molecules.
Application 1: Drug Synthesis (Heterocycle Construction)
In medicinal chemistry, this reagent is the primary building block for labeling the pyrimidine ring of barbiturates and related drugs.
Mechanism: Knoevenagel condensation or Urea condensation.
-
Example: Synthesis of [1,2,3-13C3]Phenobarbital.
-
Advantage: The label is metabolically stable in the ring structure, allowing for ADME (Absorption, Distribution, Metabolism, Excretion) studies using LC-MS/MS without radioactive hazards.
Application 2: Metabolic Flux Analysis (MFA)
Used to probe Fatty Acid Synthesis (FAS) and TCA Cycle Anaplerosis .
-
Pathway: Malonate
Malonyl-CoA Palmitate. -
Tracing: The intact C3 unit (or C2 after decarboxylation) incorporates into growing lipid chains. The unique mass isotopomer distribution (MID) allows researchers to distinguish de novo lipogenesis from dietary uptake.
Pathway Diagram
Figure 2: Divergent applications of 13C3-Malonate in metabolic tracing (left) and drug synthesis (right).
Part 5: Handling & Storage[3][4][5]
-
Hygroscopicity: Malonic acid is hygroscopic. The 13C-labeled variant is equally susceptible to moisture absorption, which alters the effective mass during weighing.
-
Storage: Store at Room Temperature (20-25°C) in a desiccator.
-
Stability: Stable for >5 years if kept dry.
-
Safety: Irritant (Eye/Skin). Standard PPE (gloves, goggles) is sufficient.
References
-
Cambridge Isotope Laboratories. "Malonic Acid (13C3, 99%) Product Page." isotope.com. Link
-
Sigma-Aldrich (Merck). "Malonic acid-13C3 Product Specification." sigmaaldrich.com. Link
-
PubChem. "Malonic Acid-1,2,3-13C3 Compound Summary." National Library of Medicine. Link
- Basso, A. et al. "Synthesis of 13C-labeled barbiturates for forensic analysis." Journal of Labelled Compounds and Radiopharmaceuticals.
-
ChemicalBook. "Malonic acid-1,2,3-13C3 MSDS and Properties." chemicalbook.com. Link
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The Pivotal Role of Malonic Acid in Central Carbon Metabolism: From Classic Inhibitor to Metabolic Hub
An In-Depth Technical Guide:
Abstract
Malonic acid, a simple three-carbon dicarboxylic acid, has long been characterized in biochemical textbooks as a classic competitive inhibitor of succinate dehydrogenase. While this role is fundamental, it represents only a fraction of its true significance within the intricate network of central carbon metabolism. Through its activated form, malonyl-CoA, this molecule stands at a critical crossroads, dictating the flow of carbon between energy production and biosynthetic pathways. This technical guide moves beyond the textbook definition to provide researchers, scientists, and drug development professionals with a comprehensive understanding of malonic acid's multifaceted roles. We will explore its endogenous synthesis and detoxification, its canonical function in fatty acid biosynthesis, its regulatory control over fatty acid oxidation, and its emerging role as a substrate for a crucial post-translational modification—lysine malonylation. Furthermore, this guide provides detailed methodologies for the accurate quantification of malonic acid and for assessing its impact on metabolic flux, equipping researchers with the practical knowledge to investigate this critical metabolite in their own experimental systems.
Introduction: Revisiting Malonic Acid
Malonic acid, or propanedioic acid, is a naturally occurring dicarboxylic acid found in various biological systems, including plants like legumes and in mammalian tissues such as the developing brain.[1][2] Its ionized form, malonate, is the physiologically relevant species. For decades, its primary claim to fame was its potent and specific inhibition of Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, a property that was instrumental in elucidating the structure of the enzyme's active site.[3] However, this inhibitory role is now understood as part of a larger, more complex metabolic picture. The cell has evolved sophisticated mechanisms not only to generate malonate and its activated thioester, malonyl-CoA, but also to detoxify it, underscoring its importance. This guide delves into the key enzymatic players and pathways that govern malonic acid homeostasis and its profound influence on cellular bioenergetics and biosynthesis.
| Property | Value | Source |
| Molecular Formula | C₃H₄O₄ | PubChem[4] |
| Molar Mass | 104.06 g/mol | PubChem[4] |
| pKa1 | 2.83 | Wikipedia[3] |
| pKa2 | 5.69 | Wikipedia[3] |
| Appearance | White crystals or crystalline powder | PubChem[4] |
| Solubility in Water | 763 g/L | Wikipedia[3] |
Table 1: Physicochemical Properties of Malonic Acid. A summary of key properties for this alpha,omega-dicarboxylic acid.
The Central Axis: Malonyl-CoA Synthesis and Cellular Compartmentation
The metabolic effects of malonic acid are inextricably linked to its coenzyme A derivative, malonyl-CoA. Malonyl-CoA is a central metabolite that serves as the primary building block for fatty acid synthesis and as a key regulator of fatty acid oxidation.[5][6] Its synthesis is tightly regulated and occurs in distinct cellular compartments, a separation that is crucial for its divergent functions.
Cytosolic Synthesis for Fatty Acid Production
In the cytosol, malonyl-CoA is synthesized from acetyl-CoA by the enzyme Acetyl-CoA Carboxylase 1 (ACC1) .[7] This reaction is ATP-dependent and represents the committed step in fatty acid synthesis.[8] The cytosolic pool of malonyl-CoA is primarily utilized by Fatty Acid Synthase (FAS) to build fatty acid chains, adding two carbons per cycle.[7]
Mitochondrial Synthesis and its Dual Roles
The mitochondria have their own distinct machinery for generating malonyl-CoA.
-
On the outer mitochondrial membrane , Acetyl-CoA Carboxylase 2 (ACC2) performs the same reaction as ACC1, carboxylating acetyl-CoA.[7] The malonyl-CoA produced here is strategically positioned to regulate the import of fatty acids into the mitochondria for oxidation.
-
Within the mitochondrial matrix , a separate pathway exists. The enzyme Acyl-CoA Synthetase Family Member 3 (ACSF3) directly ligates free malonate to Coenzyme A, forming malonyl-CoA.[3][5] This pathway is critical for detoxifying malonate that may otherwise inhibit succinate dehydrogenase.[5][9] This mitochondrial pool of malonyl-CoA is used for mitochondrial fatty acid synthesis (mtFAS) and for the post-translational modification of mitochondrial proteins.[3]
Caption: Compartmentation of Malonic Acid and Malonyl-CoA Metabolism.
Key Functional Roles in Central Carbon Metabolism
Competitive Inhibition of Succinate Dehydrogenase (Complex II)
The foundational role of malonic acid is its action as a competitive inhibitor of succinate dehydrogenase (SDH).[3] Malonate is structurally similar to the enzyme's natural substrate, succinate, but lacks the -CH₂CH₂- group necessary for dehydrogenation. It binds to the active site, preventing succinate from binding and thereby blocking the conversion of succinate to fumarate in the TCA cycle.[3] This inhibition has profound consequences:
-
Decreased Cellular Respiration: By blocking a key step in the TCA cycle and the electron transport chain, malonate can significantly reduce mitochondrial respiration.[3][5]
-
Succinate Accumulation: Inhibition leads to a buildup of succinate, a signaling molecule with its own downstream effects.
-
ROS Production: Disruption of the electron transport chain at Complex II can lead to the generation of reactive oxygen species (ROS).[2][10]
The existence of the ACSF3 enzyme, which actively converts malonate to malonyl-CoA in the mitochondria, highlights a cellular defense mechanism to prevent this toxic inhibition.[9]
Caption: Malonic Acid as a Competitive Inhibitor of Succinate Dehydrogenase.
Regulation of Fatty Acid Oxidation
Malonyl-CoA generated on the outer mitochondrial membrane by ACC2 acts as a crucial metabolic sensor. It allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1) , the enzyme that transports long-chain fatty acyl-CoAs into the mitochondrial matrix for β-oxidation.[11] This ensures that when the cell is in a state of active fatty acid synthesis (indicated by high malonyl-CoA levels), the newly synthesized fatty acids are not simultaneously being broken down in the mitochondria. This prevents a futile cycle of synthesis and degradation.[7]
An Emerging Frontier: Lysine Malonylation
Beyond its roles as a precursor and allosteric regulator, malonyl-CoA is the donor substrate for a recently discovered post-translational modification (PTM) known as lysine malonylation (Kmal).[12] This modification, where a malonyl group is attached to a lysine residue on a protein, is emerging as a significant regulatory mechanism, particularly for metabolic enzymes.
-
Key Enzymes: Kmal is dynamically regulated. The primary "writer" is not yet fully defined but occurs non-enzymatically or via an unknown acyltransferase, while the primary "eraser" is the mitochondrial sirtuin, Sirtuin 5 (SIRT5) , which acts as a demalonylase.[12]
-
Metabolic Impact: Malonylation has been identified on numerous key enzymes involved in glycolysis, the TCA cycle, and fatty acid metabolism. This modification can alter their activity, stability, or interactions, thereby directly influencing metabolic flux.[12]
-
Disease Relevance: Aberrant malonylation has been linked to metabolic disorders like type 2 diabetes and certain cancers, making the enzymes that control it, particularly SIRT5, attractive therapeutic targets.[12]
Pathophysiological and Therapeutic Relevance
Dysregulation of malonic acid metabolism is directly implicated in human disease.
-
Malonic Aciduria: This is a rare inherited metabolic disorder caused by mutations in the MLYCD gene, which encodes malonyl-CoA decarboxylase , an enzyme that converts malonyl-CoA to acetyl-CoA.[13] The deficiency leads to the accumulation of malonic acid, resulting in symptoms like developmental delay, seizures, and cardiomyopathy.
-
Combined Malonic and Methylmalonic Aciduria (CMAMMA): Caused by a deficiency in the ACSF3 enzyme, this disorder leads to elevated levels of both malonic acid and methylmalonic acid.[3] The inability to detoxify mitochondrial malonate is a key feature of this disease.
-
Drug Development: The central role of malonyl-CoA in fatty acid synthesis has made its parent enzyme, ACC, a target for drug development in areas like oncology and metabolic syndrome. Furthermore, malonic acid and its derivatives are used as building blocks in the synthesis of various pharmaceuticals, including barbiturates and anti-inflammatory agents.[2][14]
Methodologies for Studying Malonic Acid Metabolism
Investigating the role of malonic acid requires robust and sensitive analytical techniques. Below are protocols for its quantification and for assessing its impact on cellular metabolism.
Protocol: Quantification of Malonic Acid in Plasma by LC-MS
This protocol is based on a derivatization strategy that enhances detection sensitivity and chromatographic performance, as underivatized malonic acid is often difficult to analyze effectively. The use of 3-nitrophenylhydrazine (3-NPH) is a proven method.[15]
Objective: To accurately quantify the concentration of malonic acid in plasma samples.
Principle: Malonic acid's carboxyl groups are derivatized with 3-NPH to form hydrazone derivatives. These derivatives are more hydrophobic and ionize more efficiently, leading to a significant improvement in sensitivity for liquid chromatography-mass spectrometry (LC-MS) analysis in negative ion mode. An isotopically labeled internal standard (e.g., ¹³C₃-malonic acid) is used for accurate quantification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (e.g., ¹³C₃-malonic acid at 1 µM).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-NPH in 50% acetonitrile.
-
Add 50 µL of a solution containing 6 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile.
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
After incubation, evaporate the solvent completely under nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the derivatized sample in 100 µL of 50% methanol.
-
Inject 5-10 µL onto a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5% B to 95% B over 10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific parent-to-fragment ion transition for derivatized malonic acid.
-
Monitor the specific transition for the derivatized ¹³C₃-malonic acid internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Generate a standard curve using known concentrations of malonic acid and determine the concentration in the unknown samples by interpolation.
-
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An In-depth Technical Guide: A Historical Perspective on the Use of Isotopic Tracers in Biochemistry
Foreword: The Unseen Revolution
Before the mid-20th century, the inner workings of the cell were largely a black box. Scientists could observe the inputs (nutrients) and outputs (waste products) of biological systems, but the intricate web of reactions occurring within—the very essence of life—remained theoretical. The advent of isotopic tracers transformed biochemistry from a descriptive science into a dynamic and quantitative one. By allowing researchers to "label" and follow specific atoms through metabolic pathways, isotopic tracers unveiled the complex choreography of life at the molecular level. This guide provides a technically-grounded historical perspective on this revolutionary tool, designed for researchers, scientists, and drug development professionals who build upon this foundational legacy.
Part I: Foundational Principles & The Dawn of a New Era
1.1. The Isotope Concept
Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons and electrons, and thus nearly identical chemical properties, the difference in neutron count gives them a different atomic mass. Some isotopes are "stable," while others are "radioactive," meaning they decay over time and emit radiation. This unique property of radioactivity, or in the case of stable isotopes, their difference in mass, allows them to be detected and quantified.
1.2. The Tracer Principle
The core of the isotopic tracer method lies in a simple yet profound idea: because isotopes of an element are chemically identical, a labeled molecule will behave in a biological system exactly as its unlabeled counterpart does. By introducing a small quantity of isotopically labeled molecules into a system, one can trace their journey and fate without significantly disturbing the system's natural state.
1.3. The Pioneers
Several key figures laid the groundwork for the use of isotopic tracers in biochemistry:
-
George de Hevesy: Often called the father of the tracer method, de Hevesy's work began in 1911 when he was challenged by Ernest Rutherford to separate radioactive Radium D from a large quantity of lead.[1][2] When he failed, he turned this "failure" into a brilliant insight: if they were inseparable, the radioactive isotope could be used as a tracer for the stable one.[3] In 1923, he published the first use of this principle in a biological context, using a lead isotope (Thorium B) to study its uptake and distribution in plants.[1][3] This pioneering work earned him the Nobel Prize in Chemistry in 1943.[4]
-
Rudolf Schoenheimer: In the 1930s, Schoenheimer revolutionized our understanding of metabolism.[5] Prevailing theories suggested that the body's structural components were largely static. Using stable isotopes like deuterium (²H) and nitrogen-15 (¹⁵N), Schoenheimer demonstrated that fats and proteins are in a constant state of flux, being continuously synthesized and degraded.[5][6] This concept, detailed in his seminal work "The Dynamic State of Body Constituents," replaced the static view of metabolism with a dynamic one, revealing that the body's molecules are in a perpetual state of renewal.[7][8][9]
-
Martin Kamen & Sam Ruben: The discovery of a long-lived carbon isotope was a watershed moment for biochemistry. While short-lived ¹¹C was available, its 21-minute half-life severely limited its utility.[10] In 1940, at the University of California, Berkeley, Martin Kamen and Sam Ruben bombarded a graphite target in a cyclotron, successfully synthesizing carbon-14 (¹⁴C).[10][11][12] With a half-life of over 5,700 years, ¹⁴C provided a robust and versatile tool to trace the path of carbon, the backbone of all organic molecules, through countless biochemical processes.[10][11] This discovery was truly revolutionary, transforming fields from biochemistry to oceanography.[11]
Part II: Elucidating the Machinery of Life: Landmark Discoveries
The availability of suitable isotopic tracers, particularly ¹⁴C and ³²P, opened the floodgates to a golden age of discovery in biochemistry.
2.1. Mapping Metabolic Pathways
-
The Calvin-Benson Cycle: One of the most elegant applications of isotopic tracers was Melvin Calvin's elucidation of the path of carbon in photosynthesis.[13] By exposing algae to ¹⁴CO₂, Calvin and his colleagues were able to trace the incorporation of carbon into various organic molecules.[13][14] By stopping the reaction at different time points and analyzing the radioactive compounds, they pieced together the entire cyclic pathway of carbon fixation, now known as the Calvin cycle.[15][16] This work earned Calvin the Nobel Prize in Chemistry in 1961.[17]
-
Glycolysis and the Krebs Cycle: Similarly, isotopic tracers were instrumental in mapping the intricate steps of glycolysis and the Krebs cycle. By feeding cells with glucose labeled with ¹⁴C at specific positions, researchers could follow the fate of each carbon atom as the glucose molecule was broken down, revealing the sequence of intermediates and the enzymatic reactions involved.[18][19]
2.2. The Central Dogma: DNA as the Blueprint of Life
At a time when many scientists believed that proteins, with their greater complexity, must be the carriers of genetic information, isotopic tracers provided the definitive evidence for the role of DNA.[20]
-
The Hershey-Chase Experiment: In 1952, Alfred Hershey and Martha Chase conducted a landmark experiment using bacteriophages, viruses that infect bacteria.[21] They prepared two batches of phages: one with their DNA labeled with radioactive phosphorus-32 (³²P) and the other with their protein coats labeled with radioactive sulfur-35 (³⁵S).[22] After allowing the phages to infect bacteria, they found that the ³²P-labeled DNA entered the bacterial cells, while the ³⁵S-labeled protein coats remained outside.[23][24] This elegantly demonstrated that DNA, not protein, is the genetic material that is injected into the host cell to direct the synthesis of new viruses.[23]
-
The Meselson-Stahl Experiment: This experiment provided compelling evidence for the semi-conservative replication of DNA, as proposed by Watson and Crick. Matthew Meselson and Franklin Stahl cultured E. coli in a medium containing a "heavy" isotope of nitrogen (¹⁵N). They then transferred the bacteria to a medium with the normal, lighter ¹⁴N isotope. By analyzing the density of the DNA from subsequent generations, they observed that the first generation of DNA was of intermediate density, and the second generation consisted of both intermediate and light DNA. This confirmed that each new DNA molecule consists of one old strand and one newly synthesized strand.
Part III: The Evolution of the Toolkit: From Geiger Counters to Mass Spectrometry
The ability to use isotopic tracers is fundamentally tied to the technology available for their detection.
3.1. Early Detection Methods
-
Geiger-Müller Counters: These early radiation detectors were crucial in the initial tracer experiments. They work by detecting the ionization of gas caused by the passage of a radioactive particle.
-
Scintillation Counters: The first electronic scintillation counter was invented in 1944 by Sir Samuel Curran.[25] These instruments detect the flashes of light (scintillations) produced when ionizing radiation interacts with a scintillating material.[25][26][27] The first commercial liquid scintillation counter, designed specifically for the low-energy beta particles emitted by tritium (³H) and ¹⁴C, was developed in 1953, greatly facilitating metabolic studies.[25][28]
-
Autoradiography: This technique allows for the visualization of the distribution of a radioactive substance within a biological sample. The sample is placed in contact with a photographic emulsion, which is exposed by the radiation, creating an image of where the tracer is located. This was a key technique in the Calvin-Benson cycle experiments.[14]
3.2. The Rise of Stable Isotopes & Mass Spectrometry (MS)
While radioactive isotopes were powerful tools, the use of stable isotopes offered several advantages, including safety and the ability to label a wider range of compounds. The key to their use was the development of mass spectrometry.
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. This allows for the precise quantification of molecules containing different isotopes (isotopologues). The combination of stable isotope labeling and MS has become a cornerstone of modern metabolic research, compensating for the shortcomings of radioisotope techniques.[29]
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides another powerful method for detecting stable isotopes. By using isotopes like ¹³C and ¹⁵N, researchers can gain detailed information about the structure and dynamics of molecules, including proteins and nucleic acids.
Part IV: Modern Applications in Drug Development: A Legacy of the Past
The principles and techniques developed over decades of fundamental biochemical research are now indispensable in the field of drug development.
4.1. Pharmacokinetics (ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is critical for its development. Radiolabeled compounds, most commonly with ¹⁴C, are the gold standard for these studies.[30]
-
Protocol: A Typical Human ¹⁴C ADME Study
-
Synthesis: The drug candidate is synthesized with one or more ¹⁴C atoms incorporated into its structure.
-
Dosing: A single, pharmacologically relevant dose of the ¹⁴C-labeled drug, typically between 50-100 µCi, is administered to healthy human volunteers.[31]
-
Sample Collection: Blood, urine, and feces are collected at various time points.[31]
-
Quantification: Total radioactivity in the samples is measured using scintillation counting to determine the rates and routes of excretion.[31]
-
Metabolite Profiling: Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) and radiometric detection are used to separate and identify the drug's metabolites.
-
4.2. Target Engagement & Mechanism of Action Studies
Isotopic tracers can be used to confirm that a drug is interacting with its intended target and to elucidate its mechanism of action. For example, stable isotope labeling can be used to measure changes in protein synthesis or turnover rates in response to a drug.
4.3. Metabolomics & Flux Analysis
Metabolomics, the large-scale study of small molecules within cells, has been revolutionized by the use of stable isotopes.[32]
-
Stable Isotope-Resolved Metabolomics (SIRM): This powerful technique involves introducing a stable isotope-labeled substrate (like ¹³C-glucose or ¹⁵N-glutamine) into a biological system and then using MS or NMR to track the incorporation of the isotope into a wide range of metabolites.[33][34][35][36] This allows researchers to map active metabolic pathways and measure metabolic fluxes, providing a dynamic picture of how a drug affects cellular metabolism.[34][37][38]
Conclusion: The Enduring Legacy
From George de Hevesy's simple experiments with lead in plants to the sophisticated SIRM studies that are now a cornerstone of drug discovery, the journey of isotopic tracers in biochemistry has been one of continuous innovation and discovery. This powerful tool has allowed us to peel back the layers of complexity within the cell, revealing the elegant and dynamic processes that underpin life. As we continue to tackle complex diseases and develop new therapies, the legacy of the pioneers of isotopic tracing will undoubtedly continue to guide and inspire future generations of scientists.
Visualizations
Key Isotope Properties
| Isotope | Half-life | Radiation Type | Common Applications |
| ³H (Tritium) | 12.3 years | Beta (low energy) | Labeling organic molecules, autoradiography |
| ¹⁴C (Carbon-14) | 5,730 years | Beta (low energy) | Tracing carbon backbone, ADME studies, dating |
| ³²P (Phosphorus-32) | 14.3 days | Beta (high energy) | Labeling DNA/RNA, kinase assays |
| ³⁵S (Sulfur-35) | 87.4 days | Beta (low energy) | Labeling proteins (methionine/cysteine) |
| ¹³C (Carbon-13) | Stable | None | MS, NMR, metabolomics (SIRM) |
| ¹⁵N (Nitrogen-15) | Stable | None | MS, NMR, protein and nucleic acid studies |
Diagrams
Caption: The Hershey-Chase experiment workflow.
Caption: A typical workflow for Stable Isotope-Resolved Metabolomics (SIRM).
References
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Title: The discovery of carbon-14 and CAMS | Science and Technology Source: Lawrence Livermore National Laboratory URL: [Link]
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Title: The early history of (32)P as a radioactive tracer in biochemical research: A personal memoir Source: PubMed URL: [Link]
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Title: Hershey And Chase Experiment: Steps, Diagram & Key Findings Source: Vedantu URL: [Link]
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Title: One Hundred Years of the Tracer Principle Source: Journal of Nuclear Medicine URL: [Link]
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Title: George de Hevesy - Nobel Lecture Source: NobelPrize.org URL: [Link]
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Title: George Hevesy, developed a method for studying living organisms by radioactive traces Source: Eureka Public URL: [Link]
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Title: Carbon-14 Unleashed: Martin Kamen's Epic Quest that Changed Science Forever Source: Medium URL: [Link]
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Title: PROFESSOR DE HEVESY TRACES RADIOISOTOPE HISTORY Source: International Atomic Energy Agency (IAEA) URL: [Link]
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Title: Rudolf Schoenheimer and the concept of the dynamic state of body constituents Source: PubMed URL: [Link]
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Title: Martin Kamen, discoverer of carbon-14, wins Enrico Fermi Award Source: Lawrence Berkeley National Laboratory URL: [Link]
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Title: Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation Source: ACS Publications URL: [Link]
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Title: Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS Source: National Institutes of Health (NIH) URL: [Link]
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Title: The Role of Carbon-14 Radiolabelling in ADME Studies Source: Open MedScience URL: [Link]
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Title: Mass spectrometric studies on brain metabolism, using stable isotopes Source: PubMed URL: [Link]
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Title: Hershey–Chase experiment Source: Wikipedia URL: [Link]
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Title: Metabolomics and isotope tracing Source: National Institutes of Health (NIH) URL: [Link]
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Title: Stable isotope-resolved metabolomics and applications for drug development Source: National Institutes of Health (NIH) URL: [Link]
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Title: Scintillation counter Source: Wikipedia URL: [Link]
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Title: The Calvin cycle (article) Source: Khan Academy URL: [Link]
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Title: The dynamic state of body constituents / by Rudolf Schoenheimer. Source: Wellcome Collection URL: [Link]
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Title: Why, When, and How to Conduct 14C Human Studies Source: SGS URL: [Link]
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Title: The History of Scintillation Source: Analytical Components URL: [Link]
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Title: Calvin's Experiments (2016) IB Biology Source: YouTube URL: [Link]
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Title: The Hershey-Chase Experiments (1952), by Alfred Hershey and Martha Chase Source: Embryo Project Encyclopedia URL: [Link]
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Title: Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies Source: ACS Publications URL: [Link]
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Title: 5.2: The Hershey - Chase Experiments Source: Biology LibreTexts URL: [Link]
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Title: Martin Kamen Source: Wikipedia URL: [Link]
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Title: November 17th, 2020 - The History of Scintillation Detectors for Gamma Spectroscopy Source: Gammadata URL: [Link]
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Title: The use of radiolabeled compounds for ADME studies in discovery and exploratory development Source: PubMed URL: [Link]
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Title: Novel Stable Isotope-Resolved Metabolomics Method for a Small Number of Cells Using Chip-Based Nanoelectrospray Mass Spectrometry Source: ACS Publications URL: [Link]
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Title: Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis Source: DSpace@MIT URL: [Link]
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Title: Photosynthesis: Calvin cycle (video) Source: Khan Academy URL: [Link]
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Title: Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges Source: ACS Publications URL: [Link]
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Title: Stable isotope-resolved metabolomics and applications to drug development Source: ResearchGate URL: [Link]
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Title: Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells Source: National Institutes of Health (NIH) URL: [Link]
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Title: Liquid Scintillation Counting: How Has it Advanced Over The Years and What Does The Future Hold? Source: Bioanalysis Zone URL: [Link]
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Title: The Calvin Cycle (LIRs) in Photosynthesis Explained in Calvin's Experiment Source: YouTube URL: [Link]
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Title: Isotope tracing analysis to disentangle glycolysis vs. pentose... Source: ResearchGate URL: [Link]
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Title: DNA as Genetic Material - Hershey And Chase Experiment Source: GeeksforGeeks URL: [Link]
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Methodological & Application
Application Notes and Protocols: Tracing de Novo Fatty Acid Synthesis with (1,2,3-¹³C₃)Propanedioic Acid in Cell Culture
Introduction: Unveiling Lipid Metabolism with a Unique Tracer
Stable isotope tracing is a powerful and indispensable technique in modern cell biology, enabling researchers to map the intricate flow of atoms through metabolic pathways.[1] By supplying cells with nutrients enriched in heavy isotopes, such as ¹³C, we can track the transformation of these precursors into a multitude of downstream metabolites. This approach provides a dynamic view of cellular metabolism that endpoint measurements alone cannot capture.[2] While uniformly labeled glucose and glutamine are the workhorses of metabolic tracing, targeting specific pathways with alternative tracers can yield more precise and nuanced insights.
This guide focuses on the application of (1,2,3-¹³C₃)propanedioic acid, also known as malonic acid, as a metabolic tracer to specifically investigate de novo fatty acid synthesis. Propanedioic acid is the precursor to malonyl-CoA, the fundamental two-carbon donor for fatty acid chain elongation.[2][3] By using the fully labeled (1,2,3-¹³C₃)propanedioic acid, researchers can directly trace the incorporation of these three carbon atoms into the growing fatty acid backbone, offering a clear and quantifiable measure of synthetic activity.
A key advantage of this method lies in its ability to probe the mitochondrial contribution to fatty acid synthesis. The mitochondrial enzyme Acyl-CoA Synthetase Family Member 3 (ACSF3) directly converts propanedioic acid (malonate) to malonyl-CoA within the mitochondrial matrix.[2][4][5] This allows for the specific investigation of mitochondrial metabolic pathways that contribute to lipid biosynthesis.
These application notes provide a comprehensive framework for designing and executing robust and reliable stable isotope tracing experiments using (1,2,3-¹³C₃)propanedioic acid. We will delve into the underlying biochemical principles, provide detailed step-by-step protocols, and discuss the critical aspects of data acquisition and interpretation.
Scientific Foundation: The Journey of ¹³C from Propanedioic Acid to Fatty Acids
The utility of (1,2,3-¹³C₃)propanedioic acid as a tracer is grounded in its central role in fatty acid metabolism. Here, we outline the key biochemical steps that govern its uptake and incorporation:
-
Cellular Uptake: Exogenous propanedioic acid is transported into the cell, likely via dicarboxylic acid transporters.[6]
-
Mitochondrial Activation: Once inside the cell, propanedioic acid can be transported into the mitochondria. There, the enzyme ACSF3, a malonyl-CoA synthetase, catalyzes the ATP-dependent ligation of Coenzyme A to propanedioic acid, forming [U-¹³C₃]malonyl-CoA.[2][4][5] This step is crucial as it "activates" the tracer for downstream metabolic processes.
-
Fatty Acid Elongation: The newly synthesized [U-¹³C₃]malonyl-CoA serves as the primary building block for the fatty acid synthase (FASN) complex. In each cycle of fatty acid elongation, a two-carbon unit from malonyl-CoA is added to the growing acyl chain. This process involves the decarboxylation of malonyl-CoA, meaning that two of the three ¹³C atoms from the original propanedioic acid molecule are incorporated into the fatty acid backbone with each elongation step.
-
Detecting the Label: The resulting fatty acids will be enriched with ¹³C atoms. By using mass spectrometry, we can measure the mass shift in the fatty acid molecules and determine the extent of ¹³C incorporation. This provides a direct readout of de novo fatty acid synthesis activity.
It is critical to acknowledge that propanedioic acid is a known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[7] Therefore, it is imperative to use the lowest effective concentration of the tracer to avoid perturbing the very metabolic system under investigation.
Experimental Workflow and Methodologies
A successful tracing experiment with (1,2,3-¹³C₃)propanedioic acid requires careful planning and execution. The following diagram and protocols outline a comprehensive workflow from cell culture to data analysis.
Caption: Experimental workflow for tracing fatty acid synthesis.
Protocol 1: Determining the Optimal Concentration of (1,2,3-¹³C₃)Propanedioic Acid
Rationale: To avoid off-target effects of propanedioic acid as a mitochondrial inhibitor, it is crucial to first perform a dose-response experiment to identify a concentration that allows for detectable labeling without inducing cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Basal medium (without non-essential amino acids and other potential carbon sources that could dilute the label)
-
(1,2,3-¹³C₃)propanedioic acid
-
Cell viability assay kit (e.g., MTS, MTT, or a fluorescence-based assay)
-
Multi-well plates (e.g., 96-well for viability, 6-well for pilot labeling)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24-48 hours.
-
Prepare Tracer Concentrations: Prepare a range of concentrations of (1,2,3-¹³C₃)propanedioic acid in your chosen basal medium. A suggested starting range is 1 µM to 1 mM. Include a vehicle-only control (basal medium without the tracer).
-
Treatment: After the cells have adhered and are in the exponential growth phase, replace the culture medium with the prepared tracer-containing media.
-
Incubation: Incubate the cells for a period that is relevant to your experimental question (e.g., 24 hours).
-
Assess Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Select Concentration: Choose the highest concentration of (1,2,3-¹³C₃)propanedioic acid that does not significantly impact cell viability compared to the vehicle control. This will be your working concentration for subsequent tracing experiments.
Protocol 2: Stable Isotope Tracing Experiment
Materials:
-
Cells cultured in appropriate vessels (e.g., 6-well plates or 10 cm dishes)
-
Complete cell culture medium
-
Basal medium
-
(1,2,3-¹³C₃)propanedioic acid at the predetermined optimal concentration
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold quenching solution (e.g., 80% methanol)
-
Cell scraper
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency.
-
Prepare Labeling Medium: Prepare the basal medium containing the optimal concentration of (1,2,3-¹³C₃)propanedioic acid. Also, prepare a control medium with unlabeled propanedioic acid at the same concentration.
-
Labeling: Aspirate the complete medium, wash the cells once with PBS, and then add the labeling medium.
-
Incubation: Incubate the cells for the desired labeling period. The time required to reach isotopic steady state will vary depending on the cell line and the turnover rate of the fatty acids of interest. A time course experiment (e.g., 0, 4, 8, 12, 24 hours) is recommended for initial characterization.
-
Harvesting and Quenching: a. Place the culture plates on ice. b. Aspirate the labeling medium. c. Quickly wash the cells twice with ice-cold PBS. d. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. e. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. f. Store the samples at -80°C until metabolite extraction.
Protocol 3: Fatty Acid Extraction and Derivatization for GC-MS Analysis
Rationale: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids need to be extracted from the cell lysate and converted into a more volatile form, typically fatty acid methyl esters (FAMEs).
Materials:
-
Cell pellets from the tracing experiment
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
BF₃-methanol solution (14%) or methanolic HCl
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS vials
Procedure:
-
Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a mixture of chloroform and methanol (2:1 v/v). b. Vortex thoroughly and incubate at room temperature for 20 minutes to allow for lipid extraction. c. Add 0.9% NaCl solution to induce phase separation. d. Centrifuge to separate the layers. The lower organic phase contains the lipids. e. Carefully collect the lower organic phase and transfer it to a new tube. f. Dry the lipid extract under a stream of nitrogen.
-
Saponification and Methylation: a. To the dried lipid extract, add a solution of methanolic HCl or BF₃-methanol. b. Heat the mixture at 60-100°C for 10-30 minutes. This process both cleaves the fatty acids from complex lipids (saponification) and converts them to FAMEs (methylation). c. Allow the mixture to cool to room temperature.
-
FAMEs Extraction: a. Add water and hexane to the tube. b. Vortex to extract the FAMEs into the hexane layer. c. Centrifuge to separate the phases. d. Collect the upper hexane layer containing the FAMEs. e. Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. f. Transfer the final extract to a GC-MS vial for analysis.
Downstream Analysis and Data Interpretation
The analysis of ¹³C-labeled fatty acids is typically performed using GC-MS. The gas chromatograph separates the different FAMEs based on their volatility and interaction with the column stationary phase. The mass spectrometer then detects the mass-to-charge ratio (m/z) of the eluting compounds.
The incorporation of ¹³C from (1,2,3-¹³C₃)propanedioic acid will result in a mass shift in the detected fatty acids. For example, palmitate (a 16-carbon saturated fatty acid) is synthesized from one molecule of acetyl-CoA and seven molecules of malonyl-CoA. Since each molecule of labeled malonyl-CoA contributes two ¹³C atoms to the fatty acid chain, a fully labeled palmitate molecule synthesized entirely from the tracer would have an increased mass of 14 atomic mass units (7 x 2).
By analyzing the mass isotopologue distribution (MID), which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), one can determine the fractional contribution of (1,2,3-¹³C₃)propanedioic acid to the fatty acid pool. This data provides a quantitative measure of de novo fatty acid synthesis.
Caption: Metabolic fate of (1,2,3-¹³C₃)propanedioic acid.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| (1,2,3-¹³C₃)Propanedioic Acid Concentration | 1 µM - 1 mM | Must be empirically determined to ensure sufficient labeling without cytotoxicity due to inhibition of succinate dehydrogenase. |
| Cell Density at Labeling | 70-80% confluency | Ensures cells are in an active metabolic state (exponential growth phase) for optimal tracer incorporation. |
| Labeling Incubation Time | 4 - 48 hours | Dependent on the turnover rate of the fatty acid pool in the specific cell line. A time-course experiment is recommended. |
| Quenching Solution | 80% Methanol (-80°C) | Rapidly halts enzymatic activity to preserve the in vivo metabolic state at the time of harvesting. |
| GC-MS Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for targeted analysis of specific fatty acid isotopologues. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low ¹³C Enrichment | - Tracer concentration is too low.- Incubation time is too short.- High levels of unlabeled precursors in the medium. | - Increase tracer concentration (if not cytotoxic).- Perform a time-course experiment to determine optimal incubation time.- Use a basal medium with minimal unlabeled carbon sources. |
| High Cell Death | - Tracer concentration is too high, leading to mitochondrial toxicity. | - Perform a dose-response curve to determine a non-toxic concentration. |
| Poor GC-MS Signal | - Inefficient extraction or derivatization.- Low abundance of the fatty acid of interest. | - Optimize the extraction and methylation protocols.- Increase the amount of starting cell material. |
| Variable Results | - Inconsistent cell densities at the start of labeling.- Incomplete quenching of metabolism. | - Ensure consistent cell seeding and growth.- Perform harvesting and quenching steps rapidly on ice. |
Conclusion
The use of (1,2,3-¹³C₃)propanedioic acid offers a targeted and insightful approach to studying de novo fatty acid synthesis, particularly the contributions from mitochondrial metabolism. By carefully considering the experimental parameters, especially the tracer concentration, and employing robust analytical techniques, researchers can gain valuable knowledge about the dynamics of lipid metabolism in various physiological and pathological contexts. This powerful tool, when applied with the rigor outlined in these protocols, will undoubtedly contribute to new discoveries in metabolic research and drug development.
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Faubert B, Vincent EE, Griss T, et al. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Cell Rep. 2017 Oct 31;21(5):1386-1397. doi: 10.1016/j.celrep.2017.10.021. [Link]
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Unlocking Molecular Architecture: Advanced NMR Spectroscopy Techniques for the Analysis of (1,2,3-¹³C₃)propanedioic Acid
Introduction: The Power of Uniform Isotopic Labeling
In the realm of structural elucidation and metabolic flux analysis, the use of stable isotope-labeled compounds is a cornerstone for achieving unambiguous and highly detailed molecular insights. (1,2,3-¹³C₃)propanedioic acid, a uniformly labeled version of malonic acid, presents a unique opportunity to leverage the full power of modern Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike its natural abundance counterpart, where the probability of two adjacent ¹³C atoms is a mere 0.01%, this isotopologue provides a direct window into the carbon skeleton of the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the advanced NMR techniques tailored for the analysis of (1,2,3-¹³C₃)propanedioic acid, transforming a seemingly simple molecule into a rich source of structural and quantitative information.
The uniform ¹³C labeling unlocks a wealth of information through ¹³C-¹³C spin-spin couplings, which are otherwise unobservable.[1] This guide will detail the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity.
Part 1: Foundational 1D NMR Analysis
The initial characterization of (1,2,3-¹³C₃)propanedioic acid begins with standard one-dimensional ¹H and ¹³C NMR experiments. However, the uniform labeling introduces complexities that must be understood for accurate interpretation.
¹H NMR Spectroscopy
A standard ¹H NMR spectrum will reveal the chemical environment of the methylene protons. Due to the symmetry of the molecule, these two protons are chemically equivalent. The key feature in the ¹H spectrum of the labeled compound will be the splitting of the methylene proton signal into a complex multiplet due to coupling with the directly attached ¹³C nucleus (¹J_CH) and the adjacent ¹³C nuclei (²J_CH).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is where the benefits of uniform labeling become immediately apparent. Instead of two sharp singlets expected for natural abundance malonic acid, the spectrum of (1,2,3-¹³C₃)propanedioic acid will display intricate splitting patterns due to ¹³C-¹³C couplings.[2] The carboxyl carbons (C1 and C3) will appear as a doublet of doublets, each coupled to the central methylene carbon (C2) and to each other. Similarly, the methylene carbon (C2) will be split into a triplet by the two equivalent carboxyl carbons. This direct observation of the carbon framework is a powerful confirmation of the compound's identity and labeling pattern.[3]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for (1,2,3-¹³C₃)propanedioic Acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H (CH₂) | ~3.4 | Multiplet | ¹J_CH ≈ 130-150 Hz, ²J_CH ≈ 5-10 Hz |
| ¹³C (COOH) | ~171 | Doublet of Doublets | ¹J_CC ≈ 50-60 Hz, ²J_CC ≈ 1-5 Hz |
| ¹³C (CH₂) | ~41 | Triplet | ¹J_CC ≈ 50-60 Hz |
Note: Chemical shifts are pH-dependent and can vary with solvent and concentration. Coupling constants are approximate values.[4][5]
Part 2: Advanced 2D NMR Techniques for In-depth Structural Confirmation
Two-dimensional NMR techniques are indispensable for unambiguously assigning correlations and confirming the molecular structure. For uniformly ¹³C-labeled compounds, these experiments provide an unparalleled level of detail.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C nuclei.[6] For (1,2,3-¹³C₃)propanedioic acid, this will show a single cross-peak connecting the methylene protons to the central methylene carbon, providing definitive evidence of the C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[7] In this case, HMBC will show correlations from the methylene protons to the carboxyl carbons, confirming the connectivity of the three-carbon backbone.
The Power of INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment)
While typically hampered by extremely low sensitivity at natural abundance, the INADEQUATE experiment becomes a highly feasible and informative tool for uniformly ¹³C-labeled compounds.[8][9] This experiment directly correlates adjacent ¹³C nuclei, providing an unambiguous map of the carbon skeleton. For (1,2,3-¹³C₃)propanedioic acid, the INADEQUATE spectrum will show a correlation between the carboxyl carbons and the methylene carbon, directly visualizing the C1-C2 and C2-C3 bonds. This serves as the ultimate confirmation of the structural integrity of the labeled molecule.[10]
Part 3: Quantitative NMR (qNMR) for Purity and Concentration Determination
With appropriate experimental design, ¹³C NMR can provide highly accurate quantitative data, which is particularly valuable when proton signals are complex or overlapping.[11] For quantitative analysis of (1,2,3-¹³C₃)propanedioic acid, it is crucial to suppress the Nuclear Overhauser Effect (NOE) and to ensure full relaxation of the ¹³C nuclei between scans.
This is achieved by using inverse-gated decoupling and a sufficiently long relaxation delay (D1), typically 5 to 7 times the longest T1 relaxation time of the carbons being quantified.[12] The T1 values can be experimentally determined using an inversion-recovery pulse sequence.[13] By co-dissolving a known amount of a certified internal standard with a simple ¹³C spectrum (e.g., maleic acid), the absolute concentration and purity of the (1,2,3-¹³C₃)propanedioic acid can be accurately determined.
Experimental Protocols
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterium oxide (D₂O) is a common choice for propanedioic acid. For organic applications, DMSO-d₆ or Methanol-d₄ can be used.[14]
-
Concentration: For standard 1D and 2D NMR, a concentration of 10-50 mg in 0.5-0.7 mL of solvent is typically sufficient.[15] For quantitative NMR, a higher concentration may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[16]
-
pH Adjustment: The chemical shifts of the carboxyl and methylene groups of propanedioic acid are sensitive to pH.[5] It is advisable to buffer the solution or adjust the pH to a specific value to ensure reproducibility. A phosphate buffer in D₂O is a suitable option.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard. The standard should have at least one sharp signal that does not overlap with the analyte signals. Tetramethylsilane (TMS) is the universal reference standard for ¹H and ¹³C NMR in organic solvents.[17]
Protocol 2: 1D ¹³C{¹H} NMR Acquisition
-
Tuning and Matching: Tune and match the NMR probe for the ¹³C frequency.
-
Shimming: Shim the magnetic field to obtain optimal resolution.
-
Pulse Sequence: Use a standard single-pulse experiment with proton decoupling. For quantitative measurements, use an inverse-gated decoupling sequence.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Pulse Angle: 30-45° (for faster acquisition) or 90° (for quantitative analysis)
-
Relaxation Delay (D1): 1-2 seconds for qualitative spectra; 5-7 x T1 for quantitative spectra.[12]
-
Number of Scans: Dependent on sample concentration, typically 128 to 1024 scans.
-
Protocol 3: 2D INADEQUATE Acquisition
-
Pulse Sequence: Select the 2D INADEQUATE pulse program.
-
Optimization: Optimize the pulse sequence for an expected one-bond ¹³C-¹³C coupling constant of ~55 Hz.
-
Acquisition Parameters:
-
Set the spectral widths in both F2 and F1 dimensions to encompass all ¹³C signals.
-
The number of increments in the F1 dimension will determine the resolution in that dimension; 128-256 increments are common.
-
A sufficient number of scans per increment is required to achieve an adequate signal-to-noise ratio.
-
Data Visualization and Workflow
Conclusion: A Robust Framework for Isotope-Labeled Compound Analysis
The comprehensive NMR analysis of (1,2,3-¹³C₃)propanedioic acid serves as a paradigm for the structural and quantitative assessment of uniformly isotope-labeled compounds. By moving beyond simple 1D spectroscopy and embracing the power of 2D correlation experiments like INADEQUATE, researchers can gain unequivocal proof of molecular structure and isotopic integrity. Furthermore, the application of carefully executed quantitative ¹³C NMR protocols provides a highly accurate method for determining purity and concentration, which is critical in fields ranging from drug development to metabolic research. The methodologies outlined in this guide offer a robust and self-validating framework, ensuring the highest level of scientific rigor and confidence in the analytical results.
References
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Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
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Mobley, C. K., et al. (2018). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 56(8), 637-645. Retrieved from [Link]
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Hildebrandt, N., et al. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Ecological Processes, 10(1), 1-13. Retrieved from [Link]
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Batchelor, J. G., et al. (1975). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. The Journal of Physical Chemistry, 79(9), 890-894. Retrieved from [Link]
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Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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Ilieva, S., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6289. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2019). 13C-13C Connectivity via 1H-13C 1,1-ADEQUATE. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 21: INADEQUATE NMR Experiment. Retrieved from [Link]
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Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ResearchGate. (2016). Quantitative NMR spectroscopy - Principles and applications. Retrieved from [Link]
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Plavec, J., et al. (2011). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Journal of Chemical Theory and Computation, 7(8), 2577-2586. Retrieved from [Link]
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ResearchGate. (2022). 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling?. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 2D 13C-13C INADEQUATE. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Weiss, G. A., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1642-1645. Retrieved from [Link]
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Bingol, K., et al. (2016). 13C NMR Metabolomics: INADEQUATE Network Analysis. Analytical Chemistry, 88(16), 8239-8246. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Isotopically Enriched Systems. In Modern Methods in Solid-state NMR: A Practitioner's Guide. Retrieved from [Link]
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ResearchGate. (2018). pH-dependent chemical shift of carbonyl ¹³C-atoms of representative.... Retrieved from [Link]
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Serianni, A. S., et al. (2023). One-bond 13C–13C spin-coupling constants in saccharides: a comparison of experimental and calculated values by density functional theory using solid-state 13C NMR and X-ray crystallography. RSC Advances, 13, 14583-14600. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemistry with Caroline. (2023, January 20). 13C NMR Spectroscopy: Quick Introduction (Part 1) [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2010). Assigning carbon-13 NMR spectra to crystal structures by the INADEQUATE pulse sequence and first principles computation: A case study of two forms of testosterone. Retrieved from [Link]
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MRI-q.com. (n.d.). Relaxation time, T1, T2. Retrieved from [Link]
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Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]
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Bojorquez, J. Z., et al. (2021). Efficiency analysis for quantitative MRI of T1 and T2 relaxometry methods. Physics in Medicine & Biology, 66(15), 15NT02. Retrieved from [Link]
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MRC Laboratory of Molecular Biology. (2020, July 31). Introduction to Biomolecular NMR Spectroscopy - Trevor Rutherford [Video]. YouTube. Retrieved from [Link]
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Mironov, I. V., et al. (2023). Thermodynamic Parameters and Coordination Behavior of Eu(III) Complexes with Tartrate and Oxalate Ligands: Study Using NMR and Potentiometry Methods. Molecules, 28(14), 5403. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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University of Maryland. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
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de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 22(5), 463-477. Retrieved from [Link]
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Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]
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Chem.wisc.edu. (n.d.). 13 Carbon NMR. Retrieved from [Link]
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Kainosho, M. (2018). Isotope-Aided Methods for Biological NMR Spectroscopy: Past, Present, and Future. Journal of the American Chemical Society, 140(38), 11843-11853. Retrieved from [Link]
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Chemistry with Caroline. (2022, November 27). Introduction to 13C NMR Spectroscopy for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Quantifying De Novo Lipogenesis with 13C3-Malonic Acid
I. Foundational Principles: A Direct Route to Measuring Fatty Acid Synthesis
De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic pathway critical for energy storage, membrane biogenesis, and the production of signaling molecules.[1] Dysregulation of DNL is implicated in numerous pathologies, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer, making its precise quantification a key objective in biomedical research and drug development.[2]
Stable isotope tracing, particularly using 13C-labeled substrates, coupled with mass spectrometry, stands as the gold standard for quantifying intracellular metabolic fluxes.[3][4] While tracers like [U-13C]-glucose or [1,2-13C]-acetate are commonly used to measure DNL, they traverse multiple upstream metabolic pathways before being incorporated into fatty acids.[5][6] This can introduce confounding variables related to glycolysis, the pentose phosphate pathway, and the TCA cycle.
This guide focuses on the strategic application of 13C3-malonic acid, a potent and direct tracer for the fatty acid elongation machinery. The core advantage of this approach lies in its direct conversion to malonyl-CoA, the essential two-carbon donor for fatty acid synthase (FAS).[7][8] By introducing the label at the immediate precursor stage, researchers can specifically interrogate the activity of the DNL elongation pathway, minimizing confounding effects from upstream central carbon metabolism.
II. The Biochemical Rationale: Intercepting the Elongation Pathway
The synthesis of a fatty acid, such as palmitate (C16:0), is an iterative process occurring in the cytosol. It begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). The fatty acid synthase (FAS) complex then orchestrates a cycle of condensation, reduction, dehydration, and a second reduction to elongate the growing acyl chain by two carbons per cycle. The carbon donor for each extension step is malonyl-CoA.[1][9]
When 13C3-malonic acid is introduced to a biological system, it is transported into the cell and activated to 13C3-malonyl-CoA.[7] During the condensation step catalyzed by FAS, this labeled malonyl-CoA molecule decarboxylates, adding a two-carbon [1,2-13C]-acetyl unit to the growing fatty acid chain.[8][9]
Caption: Experimental workflow for 13C3-malonic acid tracing.
Part 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells in a multi-well format (e.g., 6-well plates) at a density that ensures they reach ~70-80% confluency at the time of harvest. Culture in standard growth medium.
-
Prepare Labeling Medium: Use a base medium (e.g., DMEM) that is free of fatty acids. Supplement with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled lipids. Add sterile-filtered 13C3-malonic acid to the desired, pre-determined non-toxic concentration.
-
Labeling: Aspirate the standard growth medium, wash cells once with sterile PBS, and add the prepared labeling medium.
-
Incubation: Place cells back in the incubator for the time determined to be sufficient to reach isotopic steady state.
Part 2: Metabolite Extraction and Lipid Hydrolysis
-
Quenching: To halt all enzymatic activity, place the culture plate on ice. Aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol. [10]Incubate at -20°C for 15 minutes.
-
Cell Harvesting: Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Discard the supernatant.
-
Lipid Extraction (Folch Method):
-
Add 500 µL of a 2:1 chloroform:methanol solution to the cell pellet. Include an internal standard (e.g., heptadecanoic acid, C17:0) for absolute quantification. [11] * Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes with intermittent shaking.
-
Add 100 µL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Saponification (Alkaline Hydrolysis):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 1 M methanolic KOH.
-
Incubate in a water bath at 60°C for 1 hour to hydrolyze the ester bonds, releasing free fatty acids (FFAs).
-
Part 3: Derivatization for GC-MS Analysis
-
Neutralization & Extraction: After cooling, add 1 mL of water and acidify the solution with HCl to a pH < 2. Extract the FFAs by adding 1 mL of hexane and vortexing. Centrifuge and collect the upper hexane layer. Repeat the hexane extraction.
-
Methylation: Evaporate the pooled hexane layers under nitrogen. Add 1 mL of 14% boron trifluoride in methanol. Incubate at 60°C for 30 minutes to convert the FFAs into fatty acid methyl esters (FAMEs).
-
Final Extraction: Add 1 mL of water and 1 mL of hexane. Vortex, centrifuge, and collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Part 4: GC-MS Analysis and Data Interpretation
-
Instrumentation: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A polar capillary column (e.g., DB-23 or similar) is suitable for separating FAMEs.
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at 100°C, ramp to 250°C.
-
MS Mode: Scan mode to identify peaks, followed by Selected Ion Monitoring (SIM) for accurate quantification of isotopologues.
-
-
Data Extraction: For each FAME (e.g., methyl palmitate), extract the ion intensities for the unlabeled molecule (M+0) and its labeled isotopologues (M+1, M+2, etc.). [12]3. Data Correction: Correct the raw isotopologue distribution for the natural abundance of 13C using established algorithms or software packages.
-
Calculation of Fractional Contribution (FC): The fractional contribution of 13C3-malonic acid to the newly synthesized fatty acid pool can be calculated. Since each incorporation event adds two 13C atoms, the formula is:
FC = ( Σ (i * A_i) ) / (2 * n * Σ A_i)
Where:
-
i is the isotopologue number (M+i)
-
A_i is the corrected abundance of that isotopologue
-
n is the number of acetyl units added during elongation (for palmitate, n=7)
-
V. Quantitative Data Presentation
Results should be presented clearly to allow for straightforward interpretation and comparison across different experimental conditions.
Table 1: Example Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Cell Type | e.g., HepG2, 3T3-L1 Adipocytes | Model systems with active DNL. |
| 13C3-Malonic Acid | 50 - 500 µM (Cell-type dependent) | Determined by dose-response curve to be non-toxic. |
| Labeling Time | 12 - 24 hours (Cell-type dependent) | Determined by time-course experiment to reach isotopic steady state. |
| Internal Standard | Heptadecanoic Acid (C17:0) | Odd-chain fatty acid not typically synthesized by mammalian cells. |
| GC-MS Analysis | FAMEs | Volatile derivatives suitable for GC separation and robust MS fragmentation. |
Table 2: Sample Mass Isotopologue Data for Methyl Palmitate (C16:0)
| Isotopologue | Unlabeled Control (Corrected Abundance) | 13C3-Malonic Acid Labeled (Corrected Abundance) |
| M+0 | 1.000 | 0.450 |
| M+2 | 0.000 | 0.250 |
| M+4 | 0.000 | 0.150 |
| M+6 | 0.000 | 0.080 |
| M+8 | 0.000 | 0.040 |
| M+10 | 0.000 | 0.020 |
| M+12 | 0.000 | 0.005 |
| M+14 | 0.000 | 0.005 |
| Calculated FC | 0% | 15.2% |
Note: The pattern of M+2, M+4, etc., is expected as each malonyl-CoA contributes two 13C atoms.
VI. References
-
Dai, Z., et al. (2021). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]
-
Chen, L., et al. (2023). 13C-Metabolic flux analysis of 3T3-L1 adipocytes illuminates its core metabolism under hypoxia. Metabolic Engineering. Retrieved from [Link]
-
Alves-Bezerra, M., & Cohen, D. E. (2017). Triglyceride metabolism in the liver. Comprehensive Physiology. Retrieved from [Link]
-
Ellis, J. M., et al. (2021). Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide. Journal of Visualized Experiments. Retrieved from [Link]
-
Wiebe, N., & Sauer, U. (2012). 13C-based metabolic flux analysis. ResearchGate. Retrieved from [Link]
-
Damle, M., et al. (2022). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv. Retrieved from [Link]
-
The Medical Biochemistry Page. (2023). Synthesis of Fatty Acids. Retrieved from [Link]
-
Bartman, C. R., et al. (2020). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Cell Metabolism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Biosynthesis of Fatty Acids. Retrieved from [Link]
-
Seyama, Y., et al. (1981). Assay of fatty acid synthetase by mass fragmentography using [13C]malonyl-CoA. Journal of Biochemistry. Retrieved from [Link]
-
Turner, S. M., et al. (2014). De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation. Journal of Lipid Research. Retrieved from [Link]
-
AMBOSS. (2020). Energy Metabolism - Part 13: Fatty Acid Synthesis with molecular structures. YouTube. Retrieved from [Link]
-
Our Biochemistry. (2020). Fatty Acid Synthesis: Essential Steps, Enzymes, And Clinical Relevance. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Metabolic Fluxes with (1,2,3-¹³C₃)Propanedioic Acid
Abstract
This technical guide provides a comprehensive framework for utilizing (1,2,3-¹³C₃)propanedioic acid (also known as ¹³C₃-malonic acid) in metabolic flux analysis (MFA). Unlike traditional tracers that serve as primary carbon sources, ¹³C₃-propanedioic acid is employed as a metabolic perturbagen to investigate the reprogramming of central carbon metabolism. Its well-established role as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, allows for the precise quantification of metabolic rerouting in response to targeted enzymatic inhibition.[1][2] This guide details the underlying principles, experimental design, detailed protocols for cell culture, metabolite extraction, and mass spectrometry analysis, as well as data interpretation strategies for researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Tracer Strategy
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for elucidating the rates (fluxes) of metabolic pathways in living cells.[3] Traditionally, ¹³C-labeled substrates like glucose or glutamine are introduced into cellular systems, and the distribution of the ¹³C label in downstream metabolites is measured to infer pathway activity.[4][5] This approach has been instrumental in advancing our understanding of cellular metabolism in various physiological and pathological states.
This document introduces a novel application of ¹³C-MFA, utilizing (1,2,3-¹³C₃)propanedioic acid not as a primary fuel source, but as a labeled inhibitor. Propanedioic acid is a known competitive inhibitor of succinate dehydrogenase (SDH), which catalyzes the oxidation of succinate to fumarate in the TCA cycle.[1][2] By introducing ¹³C₃-propanedioic acid, we can achieve two critical objectives:
-
Induce a specific metabolic perturbation: Inhibit SDH to investigate how cells adapt and reroute metabolic fluxes to maintain energy production and biomass synthesis.
-
Confirm target engagement and probe inhibitor fate: The ¹³C label allows for the unambiguous detection of propanedioic acid uptake by the cells and enables the tracing of its potential, albeit limited, metabolic fate.
This approach is particularly valuable for studying diseases associated with SDH dysfunction and for evaluating the on-target and off-target effects of drugs that modulate central carbon metabolism.[6]
Scientific Rationale and Causality
The central premise of this methodology is to quantify the metabolic response to a specific enzymatic inhibition. The inhibition of SDH by propanedioic acid leads to an accumulation of succinate, which has profound effects on cellular metabolism and signaling.[2] This perturbation forces the cell to adopt alternative metabolic strategies, such as:
-
Reprogramming of glucose and glutamine utilization: Cells may alter the flux through glycolysis, the pentose phosphate pathway, and glutaminolysis to compensate for the reduced TCA cycle activity.[6]
-
Altered anaplerotic and cataplerotic fluxes: The entry and exit of metabolites from the TCA cycle may be significantly changed to support biosynthetic needs.
-
Reductive carboxylation: In some cancer cells, glutamine-derived α-ketoglutarate may be reductively carboxylated to citrate, a pathway that becomes more prominent when the oxidative TCA cycle is impaired.
By co-labeling with a primary ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine) in the presence of unlabeled or ¹³C₃-labeled propanedioic acid, we can precisely measure the changes in these fluxes. The use of ¹³C₃-propanedioic acid provides a definitive measure of the inhibitor's presence and concentration within the cell, allowing for a direct correlation between the level of SDH inhibition and the observed metabolic reprogramming.
Experimental Workflow
The overall experimental workflow is a multi-step process that requires careful planning and execution. The key stages are outlined below.
Detailed Protocols
Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
Adherent cells of interest (e.g., HCT116, A549)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Custom ¹³C-labeling medium (e.g., DMEM with [U-¹³C₆]glucose instead of unlabeled glucose)
-
(1,2,3-¹³C₃)propanedioic acid (stock solution in sterile water or PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in standard culture medium in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-incubation: Once cells reach the desired confluency, aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Isotopic Labeling: Add the pre-warmed ¹³C-labeling medium to the cells. For the experimental group, add (1,2,3-¹³C₃)propanedioic acid to the desired final concentration (e.g., 1-10 mM, to be optimized for your cell line). Include a control group with the ¹³C-labeling medium alone.
-
Incubation: Incubate the cells for a predetermined time to allow for isotopic steady state to be reached. This time can range from 6 to 24 hours, depending on the cell line and the metabolic pathways of interest.
-
Proceed to Metabolite Quenching and Extraction.
Metabolite Quenching and Extraction
This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.
Materials:
-
Ice-cold 80% methanol (-80°C)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching -9°C and 14,000 x g
Procedure:
-
Quenching: Place the cell culture plate on a bed of dry ice. Aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.
Mass Spectrometry Analysis
The dried metabolite extracts can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is often preferred for its ability to analyze a wider range of metabolites without derivatization.
LC-MS/MS Protocol for Organic Acids and TCA Cycle Intermediates:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water.
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 column or a HILIC column for separation of polar metabolites. A typical mobile phase system would be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A gradient from low to high organic content is used to elute the metabolites.
-
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
-
Data Acquisition: Acquire data in full scan mode to obtain the mass isotopomer distributions of the metabolites of interest. Targeted MS/MS can be used for confirmation of metabolite identity.
Data Analysis and Interpretation
Mass Isotopomer Distribution Analysis
The raw mass spectrometry data needs to be processed to correct for the natural abundance of ¹³C and to determine the fractional labeling of each metabolite. This is typically done using specialized software. The output will be the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for each metabolite.
Metabolic Flux Calculation
The mass isotopomer distributions, along with measured uptake and secretion rates of extracellular metabolites (e.g., glucose, lactate, glutamine), are then used as inputs for ¹³C-MFA software packages (e.g., INCA, Metran). These programs use a metabolic network model to simulate the labeling patterns for a given set of fluxes and find the flux distribution that best fits the experimental data.
Interpreting the Results
The output of the ¹³C-MFA will be a flux map, which is a quantitative representation of the rates of all the reactions in the metabolic model. By comparing the flux maps of the control and the ¹³C₃-propanedioic acid-treated cells, you can identify the specific pathways that are up- or down-regulated in response to SDH inhibition.
Quantitative Data Presentation
The following table provides an example of how to present the quantitative flux data obtained from a ¹³C-MFA experiment. The values are hypothetical and for illustrative purposes only.
| Metabolic Flux (relative to Glucose uptake) | Control Cells | ¹³C₃-Propanedioic Acid Treated Cells | Fold Change |
| Glycolysis | |||
| Glucose uptake | 100 | 120 | 1.2 |
| Lactate secretion | 85 | 110 | 1.3 |
| Pentose Phosphate Pathway | |||
| G6P -> R5P | 10 | 25 | 2.5 |
| TCA Cycle | |||
| Pyruvate -> Acetyl-CoA | 15 | 10 | 0.67 |
| Citrate Synthase | 25 | 18 | 0.72 |
| Isocitrate Dehydrogenase | 25 | 17 | 0.68 |
| α-KG Dehydrogenase | 22 | 12 | 0.55 |
| Succinate Dehydrogenase | 20 | 2 | 0.1 |
| Anaplerosis | |||
| Glutamine uptake | 30 | 45 | 1.5 |
| Glutamine -> α-KG | 30 | 45 | 1.5 |
| Pyruvate Carboxylase | 5 | 8 | 1.6 |
Conclusion and Future Perspectives
The use of (1,2,3-¹³C₃)propanedioic acid as a labeled inhibitor in ¹³C-MFA represents a significant advancement in the study of metabolic reprogramming. This approach provides a direct link between the inhibition of a specific enzyme and the resulting global changes in cellular metabolic fluxes. The detailed protocols and conceptual framework presented in this guide will enable researchers to apply this powerful technique to a wide range of biological questions, from fundamental studies of metabolic regulation to the development of novel therapeutic strategies targeting cellular metabolism. Future applications could involve the use of other labeled inhibitors to probe different nodes in the metabolic network, further expanding our ability to understand and manipulate cellular metabolism with high precision.
References
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Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]
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Wegner, A., et al. (2021). Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism. BMC Biology, 19(1), 1-17. [Link]
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Ben-Sahra, I., & Manning, B. D. (2017). 13C Tracer Analysis and Metabolomics in 3D Cultured Cancer Cells. Methods in molecular biology (Clifton, N.J.), 1548, 41–52. [Link]
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Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis. Nature protocols, 4(6), 878–892. [Link]
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Fernández-del-Río, L., et al. (2021). Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia. Metabolic engineering, 68, 136-147. [Link]
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Grankvist, K., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 28(3), 813-824. [Link]
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13C-Flux.Net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. [Link]
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Su, H., et al. (2021). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. iScience, 24(5), 102416. [Link]
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Gunda, V., et al. (2021). 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity. Metabolites, 11(4), 229. [Link]
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Chen, G. Q., et al. (2018). 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii. Frontiers in microbiology, 9, 977. [Link]
-
Liu, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968991. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
-
Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2010). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [Link]
-
GnT. (2021). Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans. Archives of Toxicology, 95(4), 1337-1353. [Link]
-
Organic Syntheses. (n.d.). Malonic acid. [Link]
-
Wang, Y., et al. (2022). Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically. Frontiers in bioengineering and biotechnology, 9, 796981. [Link]
-
ResearchGate. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]
-
bioRxiv. (2023). Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis. [Link]
-
Paupe, V., & Ricquier, D. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International journal of molecular sciences, 24(4), 3986. [Link]
-
Lonien, J., & Schwender, J. (2015). Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. Bio-protocol, 5(20), e1622. [Link]
-
ResearchGate. (n.d.). Application and Mechanism of Malonic Acid as a Green Alternative for Protein-Crosslinking. [Link]
-
PreSens. (n.d.). High Throughput Respiration Assay for Cytotoxicity Determination. [Link]
-
Pelz, O., et al. (2009). Tracing the assimilation of organic compounds using δ13C analysis of unique amino acids in the bacterial peptidoglycan cell wall. FEMS Microbiology Ecology, 69(3), 443-453. [Link]
-
Shlosman, I., et al. (2020). Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts. Metabolites, 10(10), 406. [Link]
-
Cervera, A. M., et al. (2014). Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism. Cancer & metabolism, 2, 23. [Link]
-
Wako. (n.d.). Cell Cultivation Handbook. [Link]
-
ResearchGate. (n.d.). The progression from mono- to di- to tri-¹³C-labeled malonate indicates... [Link]
-
Paupe, V., & Ricquier, D. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International journal of molecular sciences, 24(4), 3986. [Link]
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Advanced Sample Preparation for LC-MS Analysis of 13C-Labeled Organic Acids
Part 1: Strategic Overview & Scientific Rationale
The Analytical Challenge
Metabolic Flux Analysis (MFA) utilizing 13C-labeled tracers (e.g., [U-13C]glucose, [U-13C]glutamine) is the gold standard for deciphering cellular dynamics. However, the analysis of Organic Acids (OAs) —central players in the TCA cycle and glycolysis (e.g., citrate, malate, lactate, succinate)—presents a "perfect storm" of analytical challenges:
-
High Polarity: Small dicarboxylic and tricarboxylic acids are extremely hydrophilic, resulting in near-zero retention on standard C18 Reversed-Phase (RP) columns.
-
Isomeric Complexity: Critical pairs like Citrate/Isocitrate and Leucine/Isoleucine (if analyzing amino acids simultaneously) are isobaric and require chromatographic resolution, as Mass Spectrometry (MS) alone cannot distinguish them.
-
Isotopic Fidelity: Sample preparation must halt metabolic activity instantly ("quenching") to prevent ex vivo turnover, which would scramble the 13C-labeling patterns (isotopologue distributions) and invalidate flux calculations.
Strategic Approaches
This guide presents two distinct, field-proven workflows. The choice depends on your sensitivity requirements and available instrumentation.
| Feature | Protocol A: Ion-Pairing (IP-LC-MS) | Protocol B: 3-NPH Derivatization |
| Principle | Uses volatile amines (e.g., Tributylamine) to retain polar acids on C18. | Chemically modifies carboxyl groups to increase hydrophobicity. |
| Sensitivity | Moderate (Good for major TCA metabolites). | Extreme (10-100x gain; detects trace intermediates). |
| Throughput | Medium (Requires column equilibration). | High (Standard RP gradients). |
| Suitability | Gold Standard for Global Flux (Handles phosphates & acids). | Best for Targeted Profiling of specific acids. |
Part 2: Experimental Design & Quality Control
Quenching & Metabolism Arrest
Speed is critical. The turnover rate of glycolysis intermediates can be on the order of seconds.
-
Adherent Cells: Do NOT trypsinize. Trypsinization induces metabolic stress. Use Direct Solvent Quenching (described below).
-
Suspension Cells: Fast filtration or rapid centrifugation at 4°C followed by immediate freezing.
Internal Standards (IS)
For 13C-MFA, standard deuterated IS (e.g., Citrate-d4) can be used for quantification but may shift retention times slightly compared to 13C isotopologues due to the deuterium isotope effect.
-
Recommendation: Use 13C-labeled Yeast Extract (fully labeled) as a spike-in standard if absolute quantification is required alongside flux.
-
Alternative: For relative flux (isotopologue distribution), IS is used primarily for retention time locking and injection volume correction.
Part 3: Protocol A – Ion-Pairing LC-MS (The Flux Standard)
This method utilizes Tributylamine (TBA) as an ion-pairing agent. TBA masks the negative charge of organic acids, allowing them to interact with the C18 stationary phase.
Reagents
-
Extraction Solvent: 80:20 Methanol:Water (LC-MS Grade), pre-chilled to -80°C.
-
Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in Water (pH ~4.9).
-
Mobile Phase B: Methanol (LC-MS Grade).
Step-by-Step Workflow
Step 1: Sample Extraction (Adherent Cells in 6-well plate)
-
Wash: Rapidly wash cells 1x with 1 mL ice-cold PBS (or ammonium carbonate pH 7.4) to remove extracellular glucose/tracer. Complete this step in <5 seconds.
-
Quench: Immediately aspirate wash and add 1 mL of -80°C Extraction Solvent (80% MeOH).
-
Incubate: Place the plate on dry ice for 10 minutes to ensure complete lysis and precipitation of proteins.
-
Scrape: Scrape cells into the solvent using a cell lifter. Transfer the slurry to a pre-chilled 1.5 mL Eppendorf tube.
-
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C .
-
Recover: Transfer the supernatant to a glass vial.
-
Note: If sensitivity allows, inject directly. If concentration is needed, dry under nitrogen flow (cold) and reconstitute in water, but avoid complete dryness for volatile acids (like pyruvate/lactate) if possible, or use specific care.
-
Step 2: LC-MS Parameters[1][2][3][4][5][6]
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (1.8 µm, 2.1 x 100 mm) or equivalent.
-
Flow Rate: 0.25 mL/min.
-
Gradient:
-
0 min: 0% B
-
2 min: 0% B
-
15 min: 100% B
-
18 min: 100% B
-
18.1 min: 0% B
-
25 min: 0% B (Re-equilibration is crucial for Ion-Pairing).
-
Figure 1: Ion-Pairing Extraction and Analysis Workflow. The critical step is the rapid quench to preserve metabolic state.
Part 4: Protocol B – 3-NPH Derivatization (High Sensitivity)
This method uses 3-Nitrophenylhydrazine (3-NPH) to convert carboxylic acids into hydrazides. This adds a hydrophobic aromatic ring, enabling excellent retention on standard C18 columns and significantly boosting ionization efficiency (negative mode).
Reagents
-
Reaction Buffer: 50% Methanol.
-
Derivatizing Agent: 200 mM 3-NPH in 50% Methanol (Prepare fresh).
-
Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Methanol.
-
Quenching Reagent (for reaction): 0.1% Formic Acid.
Step-by-Step Workflow
Step 1: Extraction
Follow the same extraction procedure as Protocol A (80% Cold MeOH). Dry the supernatant completely under nitrogen (volatile loss is less critical here as we derivatize immediately after, but caution is advised; adding a keeper solvent like 10µL DMSO can help).
Step 2: Derivatization Reaction
-
Reconstitute: Dissolve dried sample in 40 µL of 50% Methanol.
-
Add Reagents: Add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC/Pyridine solution.
-
Incubate: Vortex and incubate at 40°C for 60 minutes .
-
Stop: Dilute with 400 µL of 10% Acetonitrile/Water (containing 0.1% Formic Acid) to quench the reaction.
-
Analyze: Inject directly into LC-MS.
Step 3: LC-MS Parameters[2][3][5]
-
Column: Waters BEH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Gradient: Standard RP gradient (e.g., 5% B to 95% B over 15 mins).
-
Detection: ESI Negative Mode. Look for [M-H]- ions. The mass shift will be +135 Da per carboxyl group derivatized.
Figure 2: 3-NPH Derivatization Chemistry. This reaction targets -COOH groups, increasing hydrophobicity and ionization.
Part 5: Data Analysis for 13C Labeling
Isotopologue Distribution
In 13C experiments, you are measuring the Mass Isotopomer Distribution (MID) .
-
M+0: Unlabeled metabolite.
-
M+n: Metabolite with 'n' 13C atoms.
Natural Abundance Correction
You must correct for the natural abundance of 13C (1.1%) and other isotopes (O, N, H) in the derivative tag (if using Protocol B) and the metabolite itself.
-
Tool: Use software like IsoCor , Polu , or vendor-specific tools (e.g., Agilent MassHunter VistaFlux).
-
Protocol B Specific: The 3-NPH tag adds significant carbon count (C6H6N3O2). The natural abundance contribution from the tag is high and must be subtracted computationally to resolve the tracer enrichment in the metabolite backbone.
References
-
Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. Link
-
Han, J., et al. (2013). 3-Nitrophenylhydrazine-based chemical labeling to introduce a specific neutral loss for the sensitive liquid chromatography-mass spectrometric analysis of carboxylic acids. Analytica Chimica Acta. Link
-
Jang, C., et al. (2018). Metabolite Profiling of Total Organic Acids in Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B. Link
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link
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- 4. Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Unlocking Metabolic Flux: A Guide to 13C-Stable Isotope Tracing
Abstract
Static metabolomics provides a snapshot of pool sizes but fails to capture the dynamic rates (flux) of metabolic reactions. For drug development and cancer metabolism research, understanding flux—the rate at which substrates are consumed and products generated—is critical. This guide details the integration of 13C-Stable Isotope Tracing with High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS). It moves beyond standard profiling to reveal pathway activity, distinguishing between metabolite production and consumption in complex biological systems.
Part 1: Experimental Design & Tracer Selection
The choice of tracer dictates the biological question you can answer. Unlike radioactive 14C, stable 13C isotopes are non-toxic and detected via mass shift (
Tracer Selection Matrix
Do not default to [U-13C]Glucose without defining your objective. Use this matrix to select the correct isotopologue.
| Biological Question | Recommended Tracer | Mechanism of Action |
| Global Central Carbon Metabolism | [U-13C6] Glucose | All carbons labeled. Ideal for tracking total flux into TCA cycle, amino acids, and nucleotide synthesis. |
| Glycolysis vs. Pentose Phosphate Pathway (PPP) | [1,2-13C2] Glucose | Distinguishes routes: Glycolysis yields M+2 Pyruvate; Oxidative PPP yields M+1 Pyruvate (loss of C1 as CO2).[1] |
| Glutamine Anaplerosis / TCA Cycle | [U-13C5] Glutamine | Tracks Glutamine entry into TCA cycle (glutaminolysis) and reductive carboxylation (common in hypoxia/cancer). |
| Mitochondrial Fuel Switching | [U-13C] Lactate or Palmitate | Determines if cells prefer glucose, lactate, or fatty acids for TCA cycle fueling. |
Isotopic Steady State vs. Dynamic Labeling
-
Isotopic Steady State (ISS): Cells are labeled until the isotopic enrichment plateaus (typically 12–24 hours for central carbon metabolism). Use for: Comparing relative pathway activity between drug-treated and control groups.
-
Kinetic Flux Profiling (Dynamic): Multiple time points (e.g., 5, 15, 30, 60 mins) before steady state. Use for: Calculating absolute reaction rates (moles/cell/hour). Note: Requires complex computational modeling.
Part 2: Sample Preparation Protocol (Adherent Cells)
Critical Causality: Metabolism turns over in milliseconds. Standard "wash and harvest" protocols used in proteomics will distort metabolic data. You must quench metabolism instantly while extracting.[2]
Reagents
-
Quenching/Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C .
-
Internal Standard (ISTD): 13C-Yeast Extract or specific non-endogenous standards (e.g., 13C-Sorbitol) to correct for extraction efficiency.
Step-by-Step Protocol
-
Preparation: Place the 80% Methanol extraction solvent on dry ice 30 minutes prior. It must be effectively -80°C.
-
Rapid Quench:
-
Remove culture plate from incubator.
-
Immediately aspirate media completely. (Do NOT wash with PBS; PBS washing takes 10-20 seconds and alters glycolytic intermediates).
-
Immediately pour -80°C 80% Methanol onto the cells (1 mL per 10cm dish).
-
Time Check: The interval between media removal and methanol addition must be <5 seconds.
-
-
Extraction:
-
Place the plate on a bed of dry ice.
-
Scrape cells using a cell lifter.
-
Transfer the cold cell/solvent slurry to a pre-chilled Eppendorf tube.
-
-
Lysis & Clarification:
-
Vortex vigorously for 10 seconds.
-
Freeze-thaw cycle: Liquid Nitrogen (1 min)
37°C bath (thaw) Dry Ice. Repeat 3x to rupture membranes. -
Centrifuge at 15,000 x g for 10 mins at 4°C .
-
-
Supernatant Collection:
-
Transfer supernatant (metabolites) to a glass LC-MS vial.
-
Optional: Dry down under nitrogen flow and reconstitute in water for higher concentration, but direct injection of supernatant is preferred to prevent oxidation of sensitive thiols.
-
Part 3: LC-MS/MS Acquisition Strategy
Instrument Choice: High-Resolution MS (Orbitrap or Q-TOF) is superior to Triple Quadrupole for tracing because it resolves 13C peaks from interfering background ions (e.g., 15N or 33S natural isotopes).
Chromatographic Separation (HILIC)
Polar metabolites (Glycolysis/TCA intermediates) bind poorly to C18. Use Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Column: ZIC-pHILIC or Amide-HILIC (2.1 x 100mm, 1.7µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Buffer).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 20% B over 15 minutes.
Mass Spectrometry Settings
-
Polarity: Negative Mode (best for sticky phosphates in glycolysis/TCA).
-
Resolution: >60,000 @ m/z 200 (Crucial to separate isotopologues).
-
Scan Range: 60–900 m/z.
Part 4: Data Analysis & Pathway Visualization
Raw data contains "Mass Isotopomer Distributions" (MID). You must correct for the natural abundance of 13C (1.1%) in the carbon skeleton that was not derived from your tracer.
The Correction Workflow
-
Peak Integration: Extract peak areas for
(unlabeled), (one 13C), , etc. -
Natural Abundance Correction: Use algorithms (e.g., IsoCor or AccuCor ) to strip natural background.
-
Logic: If you see M+1 in a sample fed with unlabeled glucose, that is natural 13C. The software subtracts this baseline from your labeled samples.
-
-
Calculation:
-
Fractional Contribution (FC): The % of the metabolite pool derived from the tracer.
-
Where
is isotopologue number, is abundance, is number of carbons.[1]
-
Visualization: 13C-Glucose Flux Map
The following diagram illustrates how [U-13C]Glucose labels the TCA cycle.
Caption: Carbon mapping of [U-13C]Glucose. Note the mass shift from M+3 Pyruvate to M+2 Acetyl-CoA due to the loss of one labeled carbon as CO2 during the PDH reaction.
Part 5: Data Presentation & Interpretation
When reporting results, avoid simply showing "Fold Change." You must report the Isotopologue Distribution .
Example Data Table: Warburg Effect (Glycolysis)
Scenario: Cancer cells treated with Drug X.
| Metabolite | Isotopologue | Control (% Abundance) | Drug X (% Abundance) | Interpretation |
| Lactate | M+0 (Unlabeled) | 5% | 60% | Drug X blocks glucose uptake or glycolysis. |
| M+3 (Fully Labeled) | 95% | 40% | Significant reduction in glycolytic flux. | |
| Citrate | M+2 | 40% | 10% | Reduced entry of glucose-carbon into mitochondria. |
Self-Validation Check
-
Total Pool vs. Labeling: If the total pool of Citrate remains constant, but M+2 labeling drops, the cell has switched fuel sources (e.g., to Glutamine or Fatty Acids) to maintain homeostasis. This insight is impossible with static metabolomics.
References
-
Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine.[3] Link
-
Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Link
-
Su, X., et al. (2017).[4] AccuCor: Natural Isotope Correction for High-Resolution MS. Analytical Chemistry. Link
-
Jang, C., et al. (2018). Metabolite Tracing with Stable Isotopes. Cell Metabolism.[2][5][6][7] Link
-
Yuan, M., et al. (2019). Guidelines for the structural definition of metabolic pathways using 13C tracers. Nature Protocols. Link
Sources
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. GitHub - xxing9703/isocorr13C15N: natural isotope correction for 13C/15N labeled [github.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Stable Isotope Labeling Experiments
Welcome to the technical support center for stable isotope labeling (SIL) experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during metabolic labeling, quantitative proteomics, and metabolic flux analysis. As Senior Application Scientists, we have compiled this resource based on field-proven insights to ensure your experiments are built on a foundation of scientific integrity.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most frequent and critical issues that can arise during your SIL experiments.
Category 1: Label Incorporation & Efficiency
Question: Why is my labeling efficiency below the expected >95%?
Answer:
Achieving near-complete labeling is critical for accurate quantification. Low efficiency can stem from several factors related to cell culture conditions, amino acid metabolism, and experimental duration.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Incubation Time:
-
Causality: Protein and metabolite pools have specific turnover rates. If the labeling duration is shorter than the time required for the unlabeled ("light") pool to be replaced by the newly synthesized labeled ("heavy") pool, you will observe incomplete incorporation. This is especially true for slow-growing cells or proteins with long half-lives.
-
Solution:
-
Perform a Time-Course Experiment: Grow cells in the labeled medium and harvest at different time points (e.g., 2, 4, 6, 8, and 10 cell doublings).
-
Analyze Incorporation: Use mass spectrometry to measure the heavy-to-light ratio at each time point.
-
Determine Optimal Duration: Select the time point at which the incorporation level plateaus and is >95%. For most mammalian cell lines, 5-6 cell doublings are sufficient.
-
-
-
Presence of Unlabeled Amino Acids:
-
Causality: Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids, which compete with your stable isotope-labeled counterparts for incorporation.
-
Solution:
-
Use Dialyzed FBS: Switch to a dialyzed FBS where small molecules, including amino acids, have been removed.
-
Verify Media Composition: Ensure your base medium is specifically formulated for SILAC or metabolic labeling and lacks the natural amino acids you are adding in their labeled form.
-
-
-
Amino Acid Conversion/Metabolism:
-
Causality: Some cell lines can metabolically convert one amino acid into another. A classic example is the conversion of heavy arginine to heavy proline, which can complicate data analysis and lead to apparent incomplete labeling of arginine-containing peptides if not accounted for.[1][2]
-
Solution:
-
Check for Proline Conversion: In your mass spectrometry data, search for peptides containing proline and check if they exhibit a mass shift corresponding to the heavy arginine label.
-
Use a Proline-Deficient Medium or Inhibitors: If conversion is significant, consider using a medium that also contains a high concentration of unlabeled proline to inhibit the conversion pathway through feedback mechanisms.
-
Software Correction: Modern proteomics software has modules to account for arginine-to-proline conversion during data analysis.
-
-
Category 2: Experimental Design & Data Interpretation
Question: My quantitative data shows high variability between replicates. What's going on?
Answer:
High variability undermines the statistical confidence of your results. The root cause often lies in inconsistent sample handling, mixing errors, or systematic biases introduced during the workflow. Stable isotope labeling is designed to minimize this, but only if key steps are controlled.[3]
Potential Causes & Step-by-Step Solutions:
-
Inaccurate Protein Quantification and Mixing:
-
Causality: The core principle of many SIL methods is the accurate mixing of "light" and "heavy" samples in a 1:1 ratio (or other defined ratio). Errors in protein quantification before mixing will directly translate into skewed and variable final ratios.
-
Solution:
-
Use a Reliable Protein Assay: Perform a Bradford or BCA assay on your cell lysates. Run at least three technical replicates for each sample to ensure your quantification is precise.
-
Mix Based on Protein Amount, Not Cell Number: While starting with equal cell numbers is good practice, always perform a protein assay post-lysis and mix based on equal protein mass for the highest accuracy.
-
-
-
Systematic Bias (Label-Swap):
-
Causality: Sometimes, the choice of the "heavy" label itself or subtle differences in cell culture conditions between the "light" and "heavy" populations can introduce a small, systematic bias.
-
Solution:
-
Implement a Label-Swap Replicate: For a critical experiment, perform a biological replicate where you reverse the labels. For example, if in the first experiment "Condition A" was light and "Condition B" was heavy, in the second experiment, make "Condition A" heavy and "Condition B" light.
-
Correct for Bias: Averaging the ratios from the original and the label-swap experiment can effectively cancel out any systematic errors associated with the labels themselves.[1]
-
-
Question: How do I correct for the natural abundance of isotopes in my data?
Answer:
It's a crucial but often overlooked step. Atoms like Carbon-13 exist naturally at a low abundance (~1.1%).[4] For larger molecules, the probability of one or more heavy isotopes being naturally present becomes significant, creating an isotopic envelope that can interfere with the quantification of your experimentally introduced label.[5][6]
Causality & Solution:
-
Causality: The mass spectrometer detects the total mass of a molecule. A peptide containing your deliberately incorporated ¹³C label might overlap with a peptide from the "light" sample that happens to naturally contain one or more ¹³C atoms. This can artificially inflate the "heavy" signal if not corrected.
-
Solution:
-
Use Correction Software: Nearly all modern metabolomics and proteomics analysis software (e.g., MaxQuant, Skyline, IsoCor) have built-in algorithms for natural abundance correction.[6]
-
Underlying Principle: These algorithms use the known natural abundance of all isotopes (¹³C, ¹⁵N, ¹⁸O, etc.) and the chemical formula of the identified metabolite or peptide to calculate the theoretical isotopic distribution for the unlabeled analyte. This theoretical "light" distribution is then mathematically subtracted from the observed experimental data, leaving only the signal that arises from the experimental labeling.[6][7]
-
Category 3: Mass Spectrometry & Data Analysis
Question: I'm using isobaric tags (TMT/iTRAQ) and my quantification seems compressed (ratios are closer to 1:1 than expected). Why?
Answer:
This is a well-documented phenomenon in isobaric tagging called "ratio compression" or "ratio distortion".[8] It stems from the co-isolation and co-fragmentation of contaminating ions.
Causality & Step-by-Step Solutions:
-
Causality: In a typical data-dependent acquisition, the mass spectrometer selects a precursor ion for fragmentation within a specific mass-to-charge (m/z) window (e.g., 1-2 Th). In a complex sample, it's highly probable that other, unrelated peptide ions fall within this isolation window. When fragmented, these co-isolated peptides also release reporter ions, which are indistinguishable from the reporter ions of your target peptide. This interference from contaminating ions dilutes the true signal, compressing the observed ratios towards 1:1.[3]
-
Solutions:
-
Use a Synchronous Precursor Selection (SPS) MS3 Method: This is considered the gold standard for mitigating ratio compression.[3]
-
Workflow: An initial MS2 scan is performed to identify the peptide. Then, multiple specific fragment ions (b- or y-ions) from that MS2 scan are isolated for a third fragmentation event (MS3). The reporter ions are quantified from this cleaner MS3 scan, which is largely free of the initial contaminating precursors.
-
-
Narrow the Isolation Window: Reducing the precursor isolation window (e.g., to 0.4-0.7 Th) can physically exclude more interfering ions, though it may slightly reduce the number of identified peptides.[3]
-
Incorporate an Additional Separation Step: Using techniques like high-pH reversed-phase fractionation before the main LC-MS/MS analysis reduces the overall complexity of the sample injected at any one time, minimizing the chance of co-eluting, co-isolating precursors.
-
| Method to Reduce Ratio Compression | Effectiveness | Impact on Throughput | Instrumentation Requirement |
| Narrow Precursor Isolation Window | Moderate | Minimal | Standard High-Res MS |
| Pre-run Sample Fractionation | Good | Decreased (longer total analysis time) | Standard HPLC |
| Synchronous Precursor Selection (SPS-MS3) | Excellent | Slightly Decreased (longer cycle time) | Tribrid Mass Spectrometer (e.g., Orbitrap Fusion) |
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic labeling (e.g., SILAC) and chemical labeling (e.g., TMT)?
-
A1: Metabolic labeling incorporates isotopes in vivo as cells grow and synthesize new proteins, making it a very accurate method as samples are mixed early in the workflow.[3][9][10] Chemical labeling uses reagents to attach isotopic tags to proteins or peptides in vitro after they have been extracted from the cells.[11] While more versatile (can be used on tissues and non-dividing cells), it is more susceptible to errors introduced during sample preparation steps prior to labeling.[10]
Q2: Can I use SILAC for tissue or clinical samples?
-
A2: Directly, no. SILAC requires metabolic incorporation in dividing cells.[10] However, you can use a "Spike-in" or "Super-SILAC" approach. This involves creating a heavily labeled cell lysate from a relevant cell line to use as an internal standard. This labeled standard is then spiked into each unlabeled tissue or clinical sample lysate at a 1:1 ratio. This allows for accurate relative quantification across multiple clinical samples by normalizing each to the same internal standard.
Q3: My labeled amino acid is expensive. Can I reduce the amount I use?
-
A3: While tempting, reducing the concentration of the labeled amino acid in your medium can lead to incomplete labeling, as any residual unlabeled amino acid in the system becomes more competitive. It is crucial to follow the recommended concentrations for your specific medium formulation to ensure you saturate the metabolic pool. The cost of a failed experiment due to poor labeling far outweighs the savings on the reagent.
Q4: What is a "label-free" quantification, and when should I use it instead of SIL?
-
A4: Label-free quantification compares samples by measuring the signal intensity (e.g., peak area) of the same peptide across different LC-MS/MS runs.[9] It is cheaper and has no limit on the number of samples you can compare.[9] However, it is generally considered less precise than label-based methods because it is more sensitive to variations in sample preparation and instrument performance between runs.[3] Use label-free for large-scale discovery studies with many conditions, and use stable isotope labeling when high precision and accuracy are paramount, such as validating key findings or studying subtle changes.
Visual Workflows & Protocols
Diagram: Troubleshooting Low Labeling Efficiency
This decision tree guides you through the process of diagnosing and solving issues with incomplete isotope incorporation.
Caption: A decision tree for troubleshooting low labeling efficiency.
Protocol: Verifying Label Incorporation via Mass Spectrometry
This protocol provides a self-validating system to confirm that your cells have reached the desired level of isotope incorporation before proceeding with the main experiment.
Objective: To determine the percentage of heavy label incorporation in a SILAC-labeled cell population.
Methodology:
-
Sample Collection: After the planned labeling period (e.g., 6 cell doublings), harvest a small aliquot of your "heavy" labeled cells. Do not mix with any "light" cells at this stage.
-
Protein Extraction: Lyse the cells using a standard lysis buffer (e.g., RIPA buffer) and quantify the total protein concentration using a BCA assay.
-
In-Solution Digestion:
-
Take 20 µg of protein lysate.
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 20 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the resulting peptides using a C18 StageTip or ZipTip to remove contaminants that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptides on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Acquire the data in data-dependent mode.
-
-
Data Analysis:
-
Search the raw data against the relevant proteome database using a software package like MaxQuant.
-
Crucially, in the search parameters, specify the heavy labels (e.g., Arg10, Lys8) but search for them as variable modifications rather than a fixed quantification method.
-
This approach allows the software to identify peptides in both their "light" (unlabeled) and "heavy" (labeled) forms within the same sample.
-
-
Validation:
-
The software output will provide the intensity of both the light and heavy versions of each identified peptide.
-
Calculate the incorporation efficiency as: [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100%.
-
A successfully labeled population should have a median incorporation efficiency of >95-97%. If not, you must return to the troubleshooting guide to optimize your cell culture conditions.
-
References
- How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (N.D.). CIL Isotope Separations.
-
Creek, D. J., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Retrieved February 5, 2026, from [Link]
-
MFA, A. A., et al. (2021). How to Tackle Underdeterminacy in Metabolic Flux Analysis? A Tutorial and Critical Review. MDPI. Retrieved February 5, 2026, from [Link]
-
Troubleshooting for Possible Issues | Download Table. (N.D.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Luo, L., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC. Retrieved February 5, 2026, from [Link]
-
Lipe, T., et al. (2020). Chemical isotope labeling for quantitative proteomics. PMC. Retrieved February 5, 2026, from [Link]
-
Shin, J., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PubMed. Retrieved February 5, 2026, from [Link]
-
Stable Isotope Labeling Strategies. (N.D.). UWPR. Retrieved February 5, 2026, from [Link]
-
Su, X., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. PMC. Retrieved February 5, 2026, from [Link]
-
Luo, L., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved February 5, 2026, from [Link]
-
Long, C. P., & Antoniewicz, M. R. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PMC. Retrieved February 5, 2026, from [Link]
-
Ledman, D. W., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. Retrieved February 5, 2026, from [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (N.D.). CGSpace. Retrieved February 5, 2026, from [Link]
-
Decker, Y. D., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers. Retrieved February 5, 2026, from [Link]
-
Ledman, D. W., et al. (2024). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. Retrieved February 5, 2026, from [Link]
-
Shin, J., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC. Retrieved February 5, 2026, from [Link]
-
Eibl, G., et al. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. Retrieved February 5, 2026, from [Link]
-
Isotope Labeled Standards in Skyline. (2015). Skyline. Retrieved February 5, 2026, from [Link]
-
Isotope Abundance. (2022). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
-
[Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. (2025). WelchLab. Retrieved February 5, 2026, from [Link]
-
Isotopes and mass spectrometry. (N.D.). Khan Academy. Retrieved February 5, 2026, from [Link]
-
Perez, C. L., & van Gilst, M. R. (2015). 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. PMC. Retrieved February 5, 2026, from [Link]
-
Smallbone, K. (2019). Achieving Metabolic Flux Analysis for S. cerevisiae at a Genome-Scale: Challenges, Requirements, and Considerations. MDPI. Retrieved February 5, 2026, from [Link]
-
Isotopic Abundance in Mass Spectrometry. (2017). YouTube. Retrieved February 5, 2026, from [Link]
-
Strategies for quantitative proteomics. Stable isotopes can be... (N.D.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. PMC. Retrieved February 5, 2026, from [Link]
-
46 questions with answers in SILAC. (N.D.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (N.D.). Waters Corporation. Retrieved February 5, 2026, from [Link]
-
Zhang, L., et al. (2021). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Oxford Academic. Retrieved February 5, 2026, from [Link]
-
Angel, R. (2016). Application of stable‐isotope labelling techniques for the detection of active diazotrophs. Environmental Microbiology. Retrieved February 5, 2026, from [Link]
-
Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. (2014). ACS Publications. Retrieved February 5, 2026, from [Link]
Sources
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en-trust.at [en-trust.at]
- 8. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Precision 13C Metabolic Tracing
Current Status: Operational Ticket Queue: Priority Handling Agent: Senior Application Scientist (Metabolomics Division)
Welcome to the Precision Tracing Help Desk
You have reached the Tier 3 Technical Support guide for minimizing isotopic scrambling in 13C tracer experiments. "Scrambling" in this context refers to two distinct phenomena:
-
Biological Scrambling: The randomization of isotope positions due to symmetric intermediates (e.g., succinate) or reversible enzymatic reactions. This is inherent but must be managed via tracer selection.
-
Experimental Scrambling: The artificial alteration of labeling patterns due to post-sampling metabolism (turnover) or analytical artifacts. This must be eliminated.
Below are the resolved tickets for the most common scrambling issues, structured as troubleshooting guides.
Ticket #101: Biological Scrambling & Tracer Selection
User Report: "I am using [U-13C]Glucose to map the TCA cycle, but the labeling patterns in succinate and fumarate are uninterpretable. The signal is diluted, and I cannot resolve the flux."
Root Cause Analysis: Uniformly labeled tracers ([U-13C]) are excellent for total enrichment but poor for resolving complex cyclic pathways. In the TCA cycle, the symmetry of the succinate molecule causes the label to "scramble" (randomize) between the C1 and C4 positions. Furthermore, high reversibility of enzymes like fumarase equilibrates the label further, diluting the specific positional information required for flux calculation [1].
Troubleshooting Protocol:
-
Switch Tracer Strategy: Instead of relying solely on [U-13C]Glucose, implement a Parallel Labeling Strategy [2].
-
Experiment A: Use [1,2-13C2]Glucose . This is the gold standard for distinguishing Glycolysis from the Pentose Phosphate Pathway (PPP) and provides cleaner entry into the TCA cycle without immediate randomization [3].
-
Experiment B: Use [U-13C5]Glutamine . Glutamine enters the TCA cycle directly as alpha-ketoglutarate (anaplerosis), bypassing the glycolytic scrambling nodes. This provides high-resolution data for the "bottom half" of the TCA cycle [1].
-
-
Visualizing the Scrambling Node: The diagram below illustrates why [U-13C] tracers lose resolution at Succinate.
Figure 1: The "Scrambling Node" in the TCA cycle. Succinate's symmetry randomizes the carbon orientation, making it impossible to distinguish the origin of carbons in subsequent metabolites without specific positional tracers.
Ticket #102: Post-Sampling Metabolism (Experimental Scrambling)
User Report: "My M+0 (unlabeled) fraction is higher than expected, and I see variability between replicates. I suspect the metabolism didn't stop when I harvested the cells."
Root Cause Analysis: This is "Metabolic Turnover."[1][2] If cells are not quenched instantly, enzymes continue to process 13C intermediates. Even a 10-second delay can alter the Mass Isotopomer Distribution (MID), effectively "scrambling" your snapshot of the metabolic state. Saline washes or slow centrifugation are common culprits [4].
Troubleshooting Protocol:
Step 1: The "Cold Trap" Quenching Method Do not use PBS or water washes. You must use a solvent that simultaneously stops enzyme activity and disrupts the cell membrane.
| Parameter | Recommended Protocol | Why? |
| Quenching Agent | 80% Methanol (pre-chilled to -80°C) | Instantly denatures enzymes; prevents leakage better than 60% MeOH [5]. |
| Temperature | -80°C to -40°C | Kinetic arrest of all enzymatic activity. |
| Method | Direct Pour or Fast Filtration | Centrifugation takes too long (minutes). Filtration takes seconds. |
Step 2: The Fast Filtration Workflow (Adherent & Suspension Cells)
-
Preparation: Place 80% MeOH on dry ice (-80°C).
-
Harvest:
-
Suspension: Vacuum filter culture onto a nylon membrane (0.45 µm). Immediately drop the filter into the cold MeOH. Total time must be <10 seconds.
-
Adherent: Aspirate media. Immediately pour -80°C 80% MeOH directly onto the plate. Scrape cells on dry ice.
-
-
Extraction: Vortex and incubate at -80°C for 20 mins. Centrifuge at 4°C to pellet debris.
Validation Check: Spike a known amount of non-biological internal standard (e.g., U-13C-Yeast extract) into the quenching solution. If you see degradation of these standards, your quenching is insufficiently cold or too slow.
Ticket #103: Analytical Artifacts & Data Correction
User Report: "My GC-MS data shows mass shifts that don't match the tracer. Is the derivatization causing scrambling?"
Root Cause Analysis: GC-MS requires derivatization (e.g., TBDMS, MOX-TMS) to make metabolites volatile. This adds non-labeled carbons to the molecule. If you do not mathematically correct for these "derivative carbons" and the natural abundance of 13C (1.1%) in the environment, your data will appear scrambled or diluted [6].
Troubleshooting Protocol:
Step 1: Derivatization Selection Avoid reagents that cause bond cleavage or rearrangement (scrambling) for your specific target.
| Metabolite Class | Recommended Reagent | Risk of Scrambling |
| Amino Acids | TBDMS (tert-butyldimethylsilyl) | Low. Creates stable [M-57]+ fragments. |
| Keto Acids | MOX-TMS (Methoximation) | Medium. Must methoximate before silylation to prevent keto-enol tautomerization (scrambling). |
| Sugars | Aldonitrile Acetate | Low. Good for preserving carbon skeleton integrity. |
Step 2: The Correction Matrix You cannot interpret raw ion intensities. You must apply a correction algorithm (e.g., IsoCor, PolylMID) [7].[3]
-
Input: Raw intensities (m0, m1, m2...).
-
Correction 1 (Derivative): Subtracts the mass contribution of the derivatizing agent (e.g., the Si-C bonds).
-
Correction 2 (Natural Abundance): Subtracts the 1.1% probability of a naturally occurring 13C being present in the carbon skeleton.
Workflow Diagram:
Figure 2: The mandatory computational workflow to remove analytical "scrambling" artifacts.
References
-
Metallo, C. M., et al. (2009).[4] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[5][6][7][8] Journal of Biotechnology.
-
Antoniewicz, M. R. (2013). Parallel labeling experiments for metabolic flux analysis. Current Opinion in Biotechnology.
-
Walther, J. L., et al. (2012). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering.[6]
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.
-
Grozio, A., et al. (2022).[1] 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection. Frontiers in Metabolism.
-
Niedenführ, S., et al. (2016). How to measure metabolic fluxes: A primer. Current Opinion in Biotechnology.
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.
Sources
- 1. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 2. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Navigating Data Normalization in 13C Metabolomics
Welcome to the technical support center for data normalization in 13C metabolomics studies. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental workflows. My aim is to provide you with not just the "how," but the critical "why" behind each step, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding data normalization in 13C metabolomics.
Q1: Why is data normalization so critical in 13C metabolomics?
A1: Data normalization is a crucial step to minimize systematic variation introduced during sample handling, preparation, and analysis, ensuring that the biological variations are not obscured.[1] Sources of such non-biological variation can include discrepancies in initial sample amounts, extraction efficiencies, and instrument response.[1] Without proper normalization, downstream statistical analyses can be significantly skewed, potentially leading to incorrect biological interpretations. The primary objective is to reduce these systematic errors while preserving the true biological variance within the data.[1]
Q2: What are the most prevalent data normalization strategies for 13C metabolomics?
A2: Several normalization strategies are commonly employed, each with its own set of underlying assumptions and applications. The choice of method is critical and depends on the experimental design and the nature of the data. Key strategies include:
-
Internal Standard (IS) Normalization: This widely used method involves adding a known concentration of a non-endogenous, structurally similar, and isotopically labeled compound to each sample before analysis. The intensity of all metabolites in a sample is then divided by the intensity of the internal standard.
-
Total Ion Current (TIC) Normalization: This approach assumes that the total ion intensity across all measured metabolites should be consistent for every sample.[1] Each metabolite's intensity is divided by the sum of all intensities in that sample.
-
Probabilistic Quotient Normalization (PQN): PQN operates on the assumption that for the majority of metabolites, their concentrations do not change significantly across the samples being compared.[1]
Q3: When should I choose one normalization method over another?
A3: The selection of a normalization method is not a one-size-fits-all solution. Here’s a general guideline:
-
Internal Standard (IS) Normalization is often the most robust method when a suitable internal standard is available. It is particularly effective at correcting for variations in sample preparation and instrument response.
-
Total Ion Current (TIC) Normalization can be a quick and simple method, but its core assumption that the total metabolite concentration is constant across all samples can be a significant limitation. It is not recommended for studies where large-scale metabolic changes are expected.
-
Probabilistic Quotient Normalization (PQN) is generally more robust than TIC normalization, especially for complex datasets where a substantial portion of metabolites are expected to change.
A decision-making workflow for selecting an appropriate normalization method is illustrated below.
Caption: Decision workflow for selecting a normalization method.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you might encounter during your 13C metabolomics experiments.
Issue 1: High Variability in Quality Control (QC) Samples After Normalization
Symptoms:
-
Principal Component Analysis (PCA) shows wide clustering of QC samples.
-
High coefficient of variation (CV%) for many metabolites in the QC samples.
Possible Causes and Solutions:
-
Inappropriate Normalization Method: The chosen normalization method may not be suitable for your dataset.
-
Self-Validation: Re-evaluate the assumptions of your chosen method. For instance, if you used TIC normalization, check if there are significant global changes in metabolite concentrations across your sample groups.
-
Corrective Action: Test alternative normalization methods. For example, if TIC normalization performed poorly, try PQN or consider re-running samples with an appropriate internal standard if one was not initially included.
-
-
Poor Internal Standard Performance: The selected internal standard may not be behaving as expected.
-
Self-Validation: Check the raw peak areas of your internal standard across all samples. A reliable IS should have a stable signal. Significant variation or drift in the IS signal indicates a problem.
-
Corrective Action: If the IS is unstable, you may need to select a different internal standard for future experiments. For the current dataset, you may have to resort to a different normalization method like PQN.
-
-
Batch Effects: If your samples were analyzed in multiple batches, systematic differences between batches can introduce significant variability.
-
Self-Validation: In your PCA plot, color the samples by batch. If you see clear separation of batches, this confirms a batch effect.
-
Corrective Action: Employ batch correction algorithms. Several methods, such as ComBat, are available as R packages and can be effective at removing batch-related variance.
-
Issue 2: Loss of Biologically Relevant Information After Normalization
Symptoms:
-
Known biological differences between sample groups are no longer apparent after normalization.
-
A significant decrease in the number of statistically significant features.
Possible Causes and Solutions:
-
Over-Correction by the Normalization Method: Some normalization methods can be too aggressive and remove both technical and biological variation.
-
Self-Validation: Compare the data distribution (e.g., using boxplots) before and after normalization. If the biological variation between groups is visibly diminished, over-correction may be the culprit.
-
Corrective Action: Opt for a less aggressive normalization method. For instance, if a global normalization method like TIC or PQN is causing issues, normalization to an internal standard that is not expected to change with the biological conditions may be more appropriate.
-
-
Violation of Normalization Assumptions: The biological changes in your experiment may violate the core assumptions of the normalization method used.
-
Self-Validation: For PQN, the assumption is that most metabolites do not change. If your experimental condition induces a global metabolic shift, this assumption is violated.
-
Corrective Action: In cases of global metabolic shifts, normalization to an external factor like cell number or tissue weight might be more appropriate, if that data is available.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key normalization workflows.
Protocol 1: Internal Standard (IS) Normalization
This protocol is ideal when a suitable internal standard has been added to each sample.
Methodology:
-
IS Selection: Choose an isotopically labeled standard that is not naturally present in the samples, has a similar chemical structure to the analytes of interest, and elutes in a region of the chromatogram with minimal interference.
-
Sample Preparation: Spike a known and consistent amount of the internal standard into every sample, including QCs and blanks, at the beginning of the sample preparation process.
-
Data Acquisition: Acquire the data using your LC-MS or GC-MS platform.
-
Data Processing:
-
Integrate the peak areas for all metabolites, including the internal standard, in each sample.
-
For each sample, calculate the normalization factor as the peak area of the internal standard.
-
Divide the peak area of every metabolite in that sample by the normalization factor.
-
Protocol 2: Probabilistic Quotient Normalization (PQN)
This protocol is a robust method for normalizing complex datasets, particularly when an internal standard is not available.
Methodology:
-
Reference Spectrum Calculation:
-
Calculate the median or mean spectrum from all the QC samples. This will serve as the reference spectrum.
-
-
Quotient Calculation:
-
For each sample, divide the intensity of each metabolite by the corresponding intensity in the reference spectrum. This will result in a distribution of quotients for each sample.
-
-
Median Quotient Determination:
-
For each sample, calculate the median of all the calculated quotients.
-
-
Normalization:
-
Divide the intensity of every metabolite in each sample by the sample's median quotient.
-
Data Presentation
To aid in the evaluation of normalization performance, here is a table summarizing key metrics to consider.
| Normalization Method | Key Assumption | Pros | Cons | Best For |
| Internal Standard (IS) | The IS is stable and behaves similarly to the analytes. | Corrects for sample-specific variations in extraction and instrument response. | Requires a suitable IS; can be costly. | Targeted and untargeted studies with a well-chosen IS. |
| Total Ion Current (TIC) | Total metabolite concentration is constant across samples.[1] | Simple and easy to implement. | Sensitive to large, global metabolic changes. | Studies with minimal expected global metabolic changes. |
| Probabilistic Quotient (PQN) | Most metabolites do not change in concentration across samples.[1] | More robust to large metabolic changes than TIC. | Can be computationally more intensive. | Complex untargeted studies with expected significant metabolic reprogramming. |
Visualization of Normalization Workflow
The following diagram illustrates a typical workflow for 13C metabolomics data analysis with a focus on the normalization step.
Sources
Ensuring the stability and purity of (1,2,3-13C3)propanedioic acid stocks
Welcome to the technical support guide for (1,2,3-¹³C₃)propanedioic acid, a stable isotope-labeled compound essential for a range of applications in metabolic research, drug development, and environmental science. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance to ensure the stability and purity of their (1,2,3-¹³C₃)propanedioic acid stocks.
I. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (1,2,3-¹³C₃)propanedioic acid?
A1: To ensure the long-term stability of solid (1,2,3-¹³C₃)propanedioic acid, it should be stored at room temperature in a tightly sealed container, away from light and moisture.[1][2] Malonic acid is hygroscopic, meaning it can absorb moisture from the air, which may lead to caking and degradation.[3] Keeping the container well-sealed in a dry, well-ventilated area is crucial.[4][5]
Q2: What is the expected isotopic purity of (1,2,3-¹³C₃)propanedioic acid and how is it determined?
A2: Commercially available (1,2,3-¹³C₃)propanedioic acid typically has an isotopic purity of 99 atom % ¹³C. This is commonly determined by the manufacturer using techniques like mass spectrometry, which can differentiate between the labeled (M+3) and unlabeled forms of the molecule.
Q3: What are the primary chemical and physical properties of (1,2,3-¹³C₃)propanedioic acid?
A3: (1,2,3-¹³C₃)propanedioic acid, also known as malonic acid-¹³C₃, is a white crystalline solid.[4] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | ¹³C₃H₄O₄ | [6] |
| Molecular Weight | 107.04 g/mol | [2][6] |
| Melting Point | 132-135 °C (decomposes) | |
| Form | Solid | |
| Isotopic Purity | 99 atom % ¹³C | |
| Mass Shift | M+3 |
Q4: Can I dissolve (1,2,3-¹³C₃)propanedioic acid in water? Are there stability concerns with aqueous solutions?
A4: Yes, malonic acid is soluble in water.[4] However, aqueous solutions of malonic acid can be susceptible to thermal and radiolytic degradation, which can lead to the formation of acetic acid and carbon dioxide.[7] For short-term experimental use, aqueous solutions are generally acceptable. For long-term storage, it is advisable to store the compound in its solid form.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of (1,2,3-¹³C₃)propanedioic acid in your experiments.
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation or contamination of the (1,2,3-¹³C₃)propanedioic acid stock.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Storage: Confirm that the compound has been stored according to the recommended conditions (room temperature, dry, and dark).[1][2]
-
Assess Purity: If storage conditions were appropriate, the next step is to assess the chemical and isotopic purity of your stock.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structural integrity and identifying impurities.[8]
-
¹H NMR: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the spectrum of pure malonic acid should show a singlet for the methylene protons (CH₂).[4][9] The presence of other peaks may indicate impurities.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the presence of the ¹³C labels. For (1,2,3-¹³C₃)propanedioic acid, you would expect to see signals for both the carboxyl and methylene carbons.[10] The chemical shifts can be compared to reference data to confirm the structure.[4]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to verify the isotopic purity by analyzing the relative abundance of the M+3 isotopologue.[11] A significant presence of lower mass isotopologues (M, M+1, M+2) could indicate incomplete labeling or contamination.
-
-
Issue 2: Observing unexpected peaks in NMR spectra.
-
Potential Cause: Contamination from solvents, grease, or degradation products.
-
Troubleshooting Protocol:
-
Identify Common Impurities: Compare the chemical shifts of the unexpected peaks to established tables of common laboratory solvents and impurities.[12][13] Common contaminants include acetone, ethanol, and grease.
-
Analyze for Degradation Products: The primary thermal degradation products of malonic acid are acetic acid and carbon dioxide.[7] If your sample has been exposed to high temperatures, look for the characteristic peaks of acetic acid in your ¹H NMR spectrum.
-
Issue 3: Difficulty dissolving the solid compound.
-
Potential Cause: The compound may have absorbed moisture and formed clumps.
-
Troubleshooting Steps:
-
Gentle Grinding: Carefully grind the caked solid with a clean, dry spatula or mortar and pestle to break up any clumps.
-
Drying: If the compound appears damp, it can be dried in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide) under vacuum.
-
Solubility Check: Malonic acid is soluble in water and polar organic solvents.[4] If solubility issues persist after addressing potential moisture absorption, it may be indicative of a more significant purity problem.
-
III. Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (1,2,3-¹³C₃)propanedioic acid and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Acquire a ¹H NMR spectrum on a spectrometer (a 300 or 500 MHz instrument is typically sufficient).
-
Data Analysis:
Protocol 2: Isotopic Enrichment Verification by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of (1,2,3-¹³C₃)propanedioic acid in a suitable solvent compatible with your mass spectrometer's ionization source (e.g., methanol/water for electrospray ionization).
-
Instrument Setup: Use a high-resolution mass spectrometer to acquire a full scan mass spectrum in negative ion mode to observe the [M-H]⁻ ion.
-
Data Analysis:
-
Locate the cluster of peaks corresponding to the deprotonated molecule.
-
The most abundant peak should correspond to the fully labeled species ([¹³C₃H₃O₄]⁻).
-
Calculate the isotopic enrichment by comparing the intensity of the M+3 peak to the intensities of the M, M+1, and M+2 peaks.
-
IV. Degradation Pathway
The primary degradation pathway for malonic acid, particularly at elevated temperatures, is decarboxylation.
Caption: Thermal decomposition of (1,2,3-¹³C₃)propanedioic acid.
This decarboxylation results in the formation of acetic acid and carbon dioxide.[7][14] In the case of (1,2,3-¹³C₃)propanedioic acid, this would yield [1,2-¹³C₂]acetic acid and [¹³C]carbon dioxide, which would be detectable by mass spectrometry.
V. References
-
PubChem. Malonic Acid. [Link]
-
PubChem. Malonic Acid-1,2,3-¹³C₃. [Link]
-
Gomas, F., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(1), 49-56. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Ming, Y., et al. (2020). A Disjointed Pathway for Malonate Degradation by Rhodopseudomonas palustris. Applied and Environmental Microbiology, 86(11), e00631-20. [Link]
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 93. [Link]
-
Apperley, D. C., Harris, R. K., & Hodgkinson, P. (2012). ¹H and ¹³C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations. Physical Chemistry Chemical Physics, 14(4), 1493-1503. [Link]
-
OKCHEM. What is the stability of malonic acid under different conditions?. [Link]
-
Li, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9372. [Link]
-
Fritz, M., et al. (2015). A Straightforward Detection of Deprotonated Conformers of Malonic Acid by Solid-State¹³C NMR Spectroscopy. Zeitschrift für anorganische und allgemeine Chemie, 641(10), 1754-1758. [Link]
-
Wang, Y., et al. (2020). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. Journal of Mass Spectrometry, 55(1), e4457. [Link]
-
Cruz-Castañeda, J., Negrón-Mendoza, A., & Heredia, A. (2011). Chemical evolution studies: the radiolysis and thermal decomposition of malonic acid. Origins of Life and Evolution of Biospheres, 41(5), 455-472. [Link]
-
LookChem. PROPANEDIOIC ACID. [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2013). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Metabolic engineering, 18, 1-11. [Link]
-
ASM Journals. A Disjointed Pathway for Malonate Degradation by Rhodopseudomonas palustris. [Link]
-
NPTEL-NOC IITM. (2019, May 6). #82 ¹³C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
-
Byrne, F. P., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5268-5277. [Link]
-
Breckland Scientific Supplies Ltd. (2018). Malonic Acid - SAFETY DATA SHEET. [Link]
-
Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics [Video]. YouTube. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. talentchemicals.com [talentchemicals.com]
- 4. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. Malonic Acid-1,2,3-13C3 | C3H4O4 | CID 16213461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Malonic acid(141-82-2) 1H NMR [m.chemicalbook.com]
- 10. 1 H and 13 C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and D ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP06197C [pubs.rsc.org]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. atamankimya.com [atamankimya.com]
Validation & Comparative
Validating Metabolic Flux with (1,2,3-13C3)Propanedioic Acid: A Technical Guide
Executive Summary
(1,2,3-13C3)Propanedioic acid (fully labeled Malonic Acid) is a specialized metabolic tracer often misunderstood due to its historical classification as a toxic Succinate Dehydrogenase (SDH) inhibitor. However, in the context of modern metabolomics, it serves as a unique probe for ACSF3 (Acyl-CoA Synthetase Family Member 3) activity and the intramitochondrial Malonyl-CoA pool.
Unlike [U-13C]Glucose or [1,2-13C]Acetate, which feed into the Acetyl-CoA pool via glycolysis or ligation, (1,2,3-13C3)Malonate bypasses the rate-limiting step of Acetyl-CoA Carboxylase (ACC). This guide outlines the validation framework to distinguish true metabolic flux through ACSF3 from artifacts caused by mitochondrial toxicity.
Part 1: Mechanistic Basis & Pathway Logic
To validate flux results, one must first understand the non-canonical entry point of this tracer. Malonate does not spontaneously enter metabolism; it requires enzymatic activation.
The ACSF3 "Bypass" Pathway
While cytosolic Malonyl-CoA is generated by ACC for fatty acid synthesis, mitochondrial Malonyl-CoA is generated largely by ACSF3 from Malonate.[1][2]
-
Uptake: Malonate enters the mitochondria via the dicarboxylate carrier (SLC25A10).
-
Activation: ACSF3 converts (1,2,3-13C3)Malonate
(1,2,3-13C3)Malonyl-CoA. -
Divergent Fates:
-
Fate A (Protein Malonylation): Direct modification of lysine residues (post-translational modification).
-
Fate B (mtFAS): Mitochondrial Fatty Acid Synthesis (leading to Lipoic Acid).
-
Fate C (Decarboxylation): Conversion to (1,2-13C2)Acetyl-CoA by Malonyl-CoA Decarboxylase (MCD), subsequently entering the TCA cycle.
-
Diagram 1: The ACSF3 Metabolic Node
Visualizing the distinct fate of Malonate compared to Glucose.
Caption: ACSF3-mediated activation of 13C-Malonate bypasses ACC. Note the bifurcation between direct Malonyl-CoA utilization and decarboxylation to Acetyl-CoA.
Part 2: Comparative Analysis of Tracers
When studying lipogenesis or mitochondrial acyl-CoA pools, the choice of tracer dictates the resolution of the data.
| Feature | [U-13C]Glucose | [1,2-13C2]Acetate | [(1,2,3-13C3)Malonate] |
| Primary Entry | Glycolysis (Pyruvate) | ACSS2 (Cytosol) / ACSS1 (Mito) | ACSF3 (Mitochondria) |
| Regulation | Highly regulated (PDH, PFK) | Bypass glycolysis; substrate dependent | Bypasses ACC regulation |
| Lipogenesis Flux | Global (Cytosolic FAS) | High specificity for Cytosolic FAS | Specific for mtFAS & Malonylation |
| Isotopomer Logic | Acetyl-CoA (M+2) | Acetyl-CoA (M+2) | Malonyl-CoA (M+3) or Acetyl-CoA (M+2) |
| Risk Factor | Low (Metabolic noise) | Low (Background incorporation) | High (SDH Inhibition at >5mM) |
| Validation Use | Standard Baseline | Lipogenesis confirmation | Probing ACSF3 deficiency/activity |
Key Insight: Do not use (1,2,3-13C3)Malonate as a surrogate for global fatty acid synthesis (FAS). Use it to validate mitochondrial acyl-CoA synthetase activity. If you see label incorporation into Palmitate, it implies either high export of mitochondrial citrate (via decarboxylation) or significant crosstalk, which must be validated against SDH inhibition controls.
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, the protocol must include a "Toxicity Check" to prove that the metabolic flux observed is not an artifact of cell death or mitochondrial crash.
Phase 1: The Toxicity Threshold Test (Pre-Experiment)
Objective: Determine the maximum non-inhibitory concentration (MNIC).
-
Setup: Seed cells (e.g., HEK293, HepG2) in a Seahorse XF plate.
-
Titration: Inject unlabeled Malonate (0, 0.1, 0.5, 1.0, 5.0, 10 mM).
-
Readout: Measure Oxygen Consumption Rate (OCR).
-
Criteria: Select the highest concentration where OCR remains >95% of baseline. Typical validated range: 50 µM – 500 µM.
Phase 2: The Isotope Tracing Workflow
-
Media Prep: DMEM (Glucose-free or low glucose if probing competition) + 10% Dialyzed FBS.
-
Tracer Addition: Add (1,2,3-13C3)Propanedioic acid at the determined MNIC (e.g., 100 µM) for 6–24 hours.
-
Quenching: Rapid wash with ice-cold saline; quench with -80°C 80:20 Methanol:Water.
-
Extraction:
-
Polar Fraction: For TCA intermediates (Citrate, Malate) and Acyl-CoAs.[1]
-
Non-Polar Fraction: For Fatty Acids (saponification required).
-
-
Analysis: High-Resolution LC-MS (Orbitrap or Q-TOF). Focus on negative ion mode for carboxylic acids and positive mode for Acyl-CoAs.
Part 4: Validation Framework & Data Interpretation
How do you prove the flux is real? You must distinguish between Direct Incorporation and Scrambling .
The "M+3 vs. M+2" Rule
This is the definitive validation step for ACSF3 activity.
-
Observation: Detection of Malonyl-CoA M+3 .
-
Interpretation: Validated.[3] The tracer was activated by ACSF3 without breaking carbon bonds.
-
-
Observation: Detection of Acetyl-CoA M+2 (and Citrate M+2).
-
Interpretation: The tracer was activated to Malonyl-CoA, then decarboxylated by MCD.[1] This confirms the "Decarboxylation Shunt."
-
-
Observation: Detection of Succinate M+3 .
-
Interpretation:Artifact/Warning. Malonate is chemically similar to Succinate. If SDH is inhibited, Malonate might accumulate, but it cannot be converted directly to Succinate. If you see labeled Succinate, check for complex scrambling or impurities.
-
Genetic Control (The Gold Standard)
Perform the same flux experiment in ACSF3-Knockout (KO) cells.
-
Result: If incorporation of 13C into Malonyl-CoA and downstream lipids disappears in KO cells, the pathway is validated.
-
Result: If flux persists, the tracer is entering via non-specific activation or contamination.
Diagram 2: Validation Decision Tree
Logic flow for interpreting MS data.
Caption: Step-by-step logic to distinguish valid metabolic flux from experimental artifacts.
References
-
Bowman, C. E., et al. (2017). The Mammalian Malonyl-CoA Synthetase ACSF3 Is Required for Mitochondrial Protein Malonylation and Metabolic Efficiency. Cell Metabolism.
-
Witkowski, A., et al. (2011). Malonyl-CoA decarboxylase is a critical regulator of fatty acid oxidation in the heart. Journal of Biological Chemistry.
-
Alfares, A., et al. (2011). Combined malonic and methylmalonic aciduria: exome sequencing reveals mutations in the ACSF3 gene in patients with a non-classic phenotype. Journal of Medical Genetics.
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.
-
Hiller, K., et al. (2013). MetaboliteDetector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis. Analytical Chemistry.
Sources
- 1. Combined malonic and methylmalonic aciduria - Wikipedia [en.wikipedia.org]
- 2. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Metabolic Tracers: Comparing (1,2,3-¹³C₃)propanedioic acid and [U-¹³C]glucose
Introduction: The Imperative of Choosing the Correct Metabolic Tracer
In the intricate landscape of cellular metabolism, understanding the dynamic flow of nutrients through interconnected pathways—the metabolic flux—is paramount. Stable isotope-resolved metabolomics (SIRM) has emerged as a cornerstone technique for this purpose, allowing researchers to trace the fate of atoms from a labeled nutrient into a multitude of downstream metabolites.[1][2] The choice of the isotopic tracer is the most critical decision in the design of these experiments, as it fundamentally dictates which metabolic questions can be answered.[3]
Among the most widely used tracers is uniformly labeled glucose ([U-¹³C]glucose), a versatile tool for probing central carbon metabolism.[4][5] However, its very ubiquity in metabolic networks can sometimes complicate the interpretation of specific pathway activities. This guide introduces a less conventional but powerful alternative: (1,2,3-¹³C₃)propanedioic acid, also known as malonic acid. We will provide an in-depth, objective comparison of these two tracers, grounded in their distinct biochemical properties and supported by experimental considerations, to empower researchers in drug discovery and metabolic analysis to make informed decisions for their studies.
The Workhorse of Metabolomics: [U-¹³C]glucose
[U-¹³C]glucose, in which all six carbon atoms are replaced with the ¹³C isotope, is the most common tracer for studying cellular metabolism.[5] Its central role as the primary fuel source for most cultured cells makes it an intuitive and effective tool for obtaining a broad overview of metabolic activity.[6]
Metabolic Fate of [U-¹³C]glucose
Upon entering the cell, [U-¹³C]glucose is rapidly phosphorylated and enters glycolysis, where the six-carbon backbone is cleaved into two three-carbon molecules of pyruvate, each containing three ¹³C atoms ([1,2,3-¹³C₃]pyruvate).[7] From this critical juncture, the labeled carbons can flow into several major pathways:
-
TCA Cycle via Pyruvate Dehydrogenase (PDH): [¹³C₃]pyruvate is decarboxylated to form [1,2-¹³C₂]acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. This is a primary route for glucose oxidation.[1][7]
-
Anaplerosis via Pyruvate Carboxylase (PC): [¹³C₃]pyruvate can be carboxylated to form [1,2,3-¹³C₃]oxaloacetate, replenishing TCA cycle intermediates.
-
Lactate Fermentation: [¹³C₃]pyruvate is reduced to [1,2,3-¹³C₃]lactate, a key readout for glycolytic activity, particularly in cancer cells exhibiting the Warburg effect.[7][8]
-
Pentose Phosphate Pathway (PPP): The initial steps of the PPP can be traced, although the interpretation can be complex due to carbon rearrangements.
-
Biosynthetic Pathways: Labeled carbons from glucose are incorporated into amino acids, nucleotides, and lipids, providing insights into anabolic processes.[8]
Caption: Metabolic fate of [U-¹³C]glucose in central carbon metabolism.
A Specialized Probe: (1,2,3-¹³C₃)propanedioic acid (Malonic Acid)
(1,2,3-¹³C₃)propanedioic acid is a fully labeled three-carbon dicarboxylic acid.[9][10] Unlike glucose, it is not a primary cellular fuel but can be metabolized, offering a unique entry point for ¹³C atoms into the metabolic network.
Metabolic Fate and Critical Considerations
The metabolism of propanedioic acid is less ubiquitous than that of glucose. In systems where it is metabolized, it is typically converted to propionyl-CoA, which then enters the TCA cycle as succinyl-CoA.[11]
-
Activation and Carboxylation: Propanedioic acid is activated to its CoA thioester, which can be metabolized to propionyl-CoA.
-
Entry into the TCA Cycle: Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA, a TCA cycle intermediate. This provides a highly specific route to probe anaplerosis at a different node than glucose.
However, the most critical aspect of using propanedioic acid is its well-established role as a potent competitive inhibitor of succinate dehydrogenase (SDH), or Complex II of the electron transport chain.[12] This presents a significant experimental consideration:
-
Metabolic Perturbation: The introduction of propanedioic acid as a tracer will inherently inhibit a key enzyme of the TCA cycle and oxidative phosphorylation. This must be accounted for in the experimental design and data interpretation. The observed metabolic state will be that of a system under SDH inhibition.
-
Dose-Dependence: The inhibitory effect is concentration-dependent. Researchers must carefully titrate the concentration of the tracer to a level that provides sufficient ¹³C enrichment without causing excessive cellular toxicity or metabolic disruption that confounds the research question.
Caption: Metabolism and inhibitory action of (1,2,3-¹³C₃)propanedioic acid.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision between [U-¹³C]glucose and (1,2,3-¹³C₃)propanedioic acid hinges entirely on the specific biological question being investigated.
| Feature | [U-¹³C]glucose | (1,2,3-¹³C₃)propanedioic acid |
| Chemical Identity | 6-carbon aldohexose | 3-carbon dicarboxylic acid |
| Primary Entry Point | Glycolysis -> Pyruvate | Propionyl-CoA -> Succinyl-CoA |
| Primary Pathways Traced | Glycolysis, TCA cycle (via PDH & PC), PPP, Lactate production, Biosynthesis (amino acids, lipids) | Anaplerosis via succinyl-CoA, odd-chain fatty acid and branched-chain amino acid metabolism |
| Key Advantage | Provides a comprehensive, global view of central carbon metabolism from the primary cellular fuel source.[1] | Offers a specific, alternative entry point into the TCA cycle, useful for dissecting anaplerotic pathways. |
| Major Limitation | Ubiquitous labeling can make deconvolution of specific pathway fluxes complex. In vivo, ¹³CO₂ recycling can complicate interpretation.[13] | Potent competitive inhibitor of succinate dehydrogenase (SDH), which perturbs the very system under study.[12] Cellular uptake and metabolism can be limited in some cell types. |
| Typical Applications | General metabolic phenotyping, studying the Warburg effect in cancer, assessing nutrient contribution to biomass.[7][8] | Investigating anaplerotic contributions to the TCA cycle independent of pyruvate, studying pathways involving propionyl-CoA. |
| Analytical Considerations | Generates a wide array of labeled metabolites, easily detectable by LC-MS and NMR. | Produces a more restricted set of labeled metabolites. Requires careful validation of uptake and metabolism. |
Experimental Protocol: A General Framework for In Vitro Tracer Analysis
This protocol provides a robust, self-validating framework for conducting tracer experiments in adherent cell cultures. It is adaptable for both [U-¹³C]glucose and (1,2,3-¹³C₃)propanedioic acid, with key differences noted.
Caption: General experimental workflow for in vitro stable isotope tracing.
Step-by-Step Methodology
-
Cell Seeding and Growth:
-
Seed cells (e.g., HeLa, HCT116) in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment. Culture in standard growth medium.
-
Causality Note: Reaching a consistent, sub-confluent state ensures that cells are in an exponential growth phase with active metabolism and avoids confounding effects from contact inhibition or nutrient depletion.
-
-
Preparation of Tracer Medium:
-
Prepare culture medium (e.g., DMEM) lacking the nutrient to be traced.
-
For [U-¹³C]glucose , use glucose-free DMEM supplemented with 10 mM [U-¹³C]glucose and other standard components like dialyzed FBS and glutamine.
-
For (1,2,3-¹³C₃)propanedioic acid , use standard DMEM. The tracer is added as a supplement. A concentration range (e.g., 10 µM to 1 mM) should be tested first to assess the trade-off between label incorporation and toxicity/SDH inhibition.
-
Causality Note: Using dialyzed FBS is crucial to minimize the concentration of unlabeled glucose and other small molecules that would compete with the tracer and dilute the isotopic enrichment.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled nutrients.
-
Add 1 mL of the pre-warmed tracer medium to each well.
-
Incubate for a predetermined time course. For many central carbon metabolites, isotopic steady state is approached within hours. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended during initial characterization.
-
Causality Note: Reaching isotopic steady state (where the labeling pattern of metabolites is stable) is essential for many types of metabolic flux analysis.[14]
-
-
Metabolite Quenching and Extraction:
-
To harvest, aspirate the tracer medium. This step must be performed as quickly as possible.
-
Immediately place the plate on dry ice or wash with ice-cold saline to quench metabolic activity.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.
-
Causality Note: Rapid and cold quenching is the most critical step for preserving an accurate snapshot of the intracellular metabolic state. Warm temperatures or delays allow enzymes to continue reacting, altering metabolite levels and labeling patterns.[15]
-
-
Sample Collection and Processing:
-
Scrape the cells in the extraction solvent and transfer the entire lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Store dried extracts at -80°C until analysis.
-
-
Analysis by Mass Spectrometry:
-
Reconstitute the dried extracts in a suitable solvent for the chosen analytical platform (e.g., 50:50 methanol:water for reversed-phase LC-MS).
-
Analyze samples using high-resolution mass spectrometry (e.g., Q-Exactive Orbitrap) coupled to liquid chromatography.[16]
-
Data is analyzed to determine the mass isotopologue distribution (MID) for each metabolite of interest, which shows the fraction of each molecule containing 0, 1, 2, ... n ¹³C atoms.[14][17]
-
Conclusion and Expert Recommendation
The choice between [U-¹³C]glucose and (1,2,3-¹³C₃)propanedioic acid is a clear example of tailoring the experimental tool to the scientific question.
-
[U-¹³C]glucose is the undisputed standard for obtaining a broad, system-level view of central carbon metabolism. It is the ideal starting point for characterizing a cell line's metabolic phenotype or for studies investigating global shifts in nutrient utilization. Its versatility and the wealth of historical data make it a reliable and powerful choice for a wide range of applications.
-
(1,2,3-¹³C₃)propanedioic acid is a specialized tracer for niche applications. Its primary utility lies in its ability to probe anaplerotic flux through succinyl-CoA, a pathway not directly illuminated by glucose tracers. However, its use is inextricably linked to its inhibitory effect on succinate dehydrogenase. Therefore, it should be employed cautiously, with thorough preliminary experiments to characterize its dose-response effects. It is a tool for hypothesis-driven research, best used to answer specific questions about the TCA cycle when the consequences of SDH inhibition are either part of the experimental question or can be carefully controlled and accounted for.
For researchers new to metabolomics, mastering the use of [U-¹³C]glucose is a foundational skill. For seasoned investigators looking to dissect specific anaplerotic or biosynthetic pathways, (1,2,3-¹³C₃)propanedioic acid, when used with appropriate controls and a full understanding of its perturbative nature, can offer unique and valuable insights.
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13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
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A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
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Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
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Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
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Isotope Labeling in Metabolomics and Fluxomics, Charles Evans - YouTube. (2017, July 12). Retrieved February 7, 2026, from [Link]
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#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube. (2019, May 6). Retrieved February 7, 2026, from [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
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Stable isotope-resolved metabolomics and applications for drug development - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
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Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
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13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]
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Metabolism of [U-13C]glucose in Human Brain Tumors In Vivo - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
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An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (n.d.). Retrieved February 7, 2026, from [Link]
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Malonate Metabolism: Biochemistry, Molecular Biology, Physiology, and Industrial Application - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - Frontiers. (n.d.). Retrieved February 7, 2026, from [Link]
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High-resolution 13C metabolic flux analysis | Springer Nature Experiments. (n.d.). Retrieved February 7, 2026, from [Link]
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Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
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Stable Isotopes for Tracing Cardiac Metabolism in Diseases - Frontiers. (n.d.). Retrieved February 7, 2026, from [Link]
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Metabolic pathway analysis using stable isotopes in patients with cancer - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
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Strategy for 13C metabolic flux analysis including the experimental... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in 13C Labeling Experiments
For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, 13C labeling experiments offer a powerful lens to quantify metabolic fluxes. However, the inherent complexity of these experiments demands a rigorous approach to ensure the reproducibility and reliability of the data generated. This guide provides an in-depth comparison of critical methodologies and experimental choices, grounded in scientific principles and supported by experimental data, to empower you to design and execute robust and reproducible 13C labeling studies.
The Cornerstone of Reproducibility: Experimental Design and Execution
The journey to reproducible 13C metabolic flux analysis (13C-MFA) begins long before the first sample is analyzed. It is rooted in meticulous experimental design and a deep understanding of the key variables that can influence the outcome. The overarching goal is to achieve a metabolic and isotopic steady state, where the intracellular fluxes and the isotopic enrichment of metabolites are constant over time.
A typical 13C-MFA workflow encompasses five core stages: (1) Experimental Design, (2) Tracer Experiment, (3) Isotopic Labeling Measurement, (4) Flux Estimation, and (5) Statistical Analysis.[1] Each of these stages presents opportunities to introduce variability, and conversely, to implement controls that bolster reproducibility.
dot
Caption: A comprehensive workflow for 13C metabolic flux analysis.
Choosing Your Analytical Weapon: A Head-to-Head Comparison of Mass Spectrometry and NMR
The choice of analytical platform for measuring 13C incorporation is a critical decision that directly impacts the reproducibility and the nature of the data you will obtain. The two primary techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomole to femtomole) | Lower than MS |
| Reproducibility | Generally lower than NMR | High, a fundamental advantage |
| Information | Provides mass isotopomer distributions (MIDs) | Provides positional isotopomer information (isotopomers) |
| Sample Prep | Often requires derivatization (for GC-MS) | Minimal, non-destructive |
| Throughput | Can be high, especially with LC-MS | Generally lower throughput |
| Cost | Can be more expensive due to consumables | Higher initial instrument cost |
Mass Spectrometry (MS): The Sensitivity Champion
MS is renowned for its exceptional sensitivity, allowing for the detection of low-abundance metabolites.[3] It is further categorized into Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS).
-
GC-MS offers excellent chromatographic separation and highly reproducible fragmentation patterns, making it ideal for creating spectral libraries. However, it often requires chemical derivatization to make metabolites volatile, a step that can introduce variability.
-
LC-MS is well-suited for analyzing a wide range of polar and non-polar metabolites without the need for derivatization, offering high throughput capabilities.[4] However, ion suppression effects can sometimes impact reproducibility.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Reproducibility
NMR spectroscopy is inherently quantitative and highly reproducible, as the signal intensity is directly proportional to the number of nuclei.[5] A key advantage of NMR is its ability to provide detailed positional information about where the 13C label is located within a molecule, which can be crucial for resolving fluxes through specific pathways.[5] While traditionally less sensitive than MS, advancements in NMR technology are continually improving its detection limits.
The Art of Tracer Selection: Not All Labeled Substrates Are Created Equal
The choice of the 13C-labeled substrate, or "tracer," is a pivotal element of experimental design that significantly influences the precision of flux estimates.[6] Different tracers provide distinct labeling patterns that are more or less informative for specific metabolic pathways.
For instance, in studies of central carbon metabolism in mammalian cells:
-
[1,2-13C2]glucose has been shown to provide the most precise estimates for glycolysis and the pentose phosphate pathway.[7]
-
[U-13C5]glutamine is the preferred tracer for analyzing the Krebs cycle.[7][8]
-
Tracers like [2-13C]glucose and [3-13C]glucose have demonstrated superior performance over the more commonly used [1-13C]glucose for overall network analysis.[7]
The selection of a suboptimal tracer can lead to a situation where certain fluxes are poorly resolved, regardless of the quality of the analytical measurements.[9]
Enhancing Reproducibility Through Parallel Labeling Experiments
A powerful strategy to overcome the limitations of a single tracer and enhance the precision of flux analysis is the use of parallel labeling experiments.[10] In this approach, two or more identical cell cultures are grown, with each receiving a different 13C-labeled tracer.[10]
The data from these parallel experiments are then integrated into a single metabolic model. This approach offers several advantages:
-
Improved Flux Resolution: By providing complementary labeling information, parallel experiments can significantly improve the precision of flux estimates across the entire metabolic network.[10][11]
-
Validation of Network Models: The ability of a single flux map to simultaneously fit the data from multiple, distinct labeling experiments provides a strong validation of the underlying metabolic network model.[10]
-
Reduced Experimental Time: In some cases, parallel labeling can allow for shorter incubation times to reach isotopic steady state for different parts of the metabolic network.[10]
For example, a parallel experiment using [1,2-13C]glucose and [U-13C]glutamine can provide a more comprehensive and robust analysis of central carbon metabolism in mammalian cells than either tracer used alone.[10]
The Critical Steps: Protocols for Ensuring Experimental Consistency
Reproducibility is forged in the meticulous execution of every experimental step. Here, we provide detailed protocols for the most critical stages of a 13C labeling experiment, highlighting the "why" behind each action to foster a deeper understanding and minimize variability.
Experimental Protocol: 13C Labeling of Adherent Mammalian Cells
This protocol outlines the key steps for achieving reproducible 13C labeling in adherent mammalian cells.
1. Cell Seeding and Growth:
-
Rationale: Consistent cell density and growth phase are paramount for metabolic homogeneity.
-
Procedure:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Culture cells in a standard, complete growth medium.
-
2. Media Switch to Labeling Medium:
-
Rationale: This step initiates the incorporation of the 13C tracer. The use of dialyzed serum is crucial to remove unlabeled small molecules that would dilute the tracer.
-
Procedure:
-
One hour before introducing the 13C tracer, replace the standard medium with a labeling medium containing dialyzed fetal bovine serum.
-
The labeling medium should be identical to the standard medium, with the exception of the 13C-labeled substrate.
-
3. Introduction of the 13C Tracer:
-
Rationale: A rapid and complete switch to the tracer-containing medium is essential to initiate synchronous labeling.
-
Procedure:
-
Aspirate the pre-incubation medium.
-
Quickly wash the cells once with a small volume of the labeling medium.
-
Immediately add the final volume of the pre-warmed labeling medium containing the 13C tracer.
-
4. Incubation and Achievement of Isotopic Steady State:
-
Rationale: Sufficient incubation time is required for the 13C label to equilibrate throughout the metabolic network. The time required varies for different pathways.
-
Procedure:
-
Incubate the cells for a predetermined duration to achieve isotopic steady state. This time should be optimized for the specific cell line and pathways of interest. For example, glycolysis may reach steady state in minutes, while the Krebs cycle can take several hours.[12]
-
Experimental Protocol: Metabolic Quenching and Metabolite Extraction
This is arguably the most critical step for preserving the metabolic snapshot of the cells and ensuring reproducibility. The goal is to instantaneously halt all enzymatic activity.
dot
Caption: A streamlined workflow for quenching and extraction.
1. Rapid Quenching:
-
Rationale: Immediate cessation of metabolic activity is crucial to prevent changes in metabolite levels. Cold methanol is a common and effective quenching agent.
-
Procedure:
-
Aspirate the labeling medium.
-
Immediately add ice-cold (-80°C) 80% methanol to the culture dish.
-
2. Cell Scraping and Collection:
-
Rationale: Efficiently harvesting all cellular material ensures a representative sample.
-
Procedure:
-
Place the culture dish on dry ice to maintain the low temperature.
-
Use a cell scraper to detach the cells into the cold methanol.
-
Transfer the cell suspension to a pre-chilled tube.
-
3. Metabolite Extraction:
-
Rationale: A robust extraction protocol is necessary to efficiently recover a broad range of metabolites. A common method is a biphasic extraction using methanol, chloroform, and water.
-
Procedure:
-
Add a mixture of chloroform and water to the cell suspension.
-
Vortex vigorously to ensure thorough mixing and cell lysis.
-
Centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
4. Sample Preparation for Analysis:
-
Rationale: The final preparation steps depend on the chosen analytical platform.
-
Procedure:
-
Carefully collect the desired phase (typically the polar phase for central carbon metabolism).
-
Dry the extract completely using a vacuum concentrator.
-
The dried extract can then be reconstituted in a suitable solvent for LC-MS or derivatized for GC-MS analysis. For NMR, the extract is typically reconstituted in a deuterated buffer.
-
Data Analysis: The Final Frontier of Reproducibility
The reproducibility of your 13C labeling experiment extends to the computational analysis of your data. The goal is to estimate metabolic fluxes by finding the best fit between the experimentally measured labeling patterns and those predicted by a metabolic model.
Several software packages are available for 13C-MFA, such as INCA and OpenFLUX.[13][14] To ensure the reproducibility of the flux estimation, it is crucial to:
-
Use a well-defined metabolic network model.
-
Perform multiple rounds of flux estimation with different starting values to ensure a global minimum is found.[15]
-
Report the goodness-of-fit statistics to demonstrate the quality of the model's fit to the data.[9]
-
Calculate and report the confidence intervals for each estimated flux to provide a measure of the precision of the estimate.[9]
Conclusion: A Commitment to Rigor
Assessing and ensuring the reproducibility of 13C labeling experiments is not merely a matter of following a protocol; it is a commitment to scientific rigor at every stage of the process. By carefully considering the choice of analytical platform, selecting the optimal 13C tracer, employing robust experimental protocols, and conducting a thorough data analysis, researchers can generate high-quality, reproducible data that will stand the test of scrutiny and contribute meaningfully to our understanding of cellular metabolism. This guide provides a framework for making informed decisions and implementing best practices to achieve that goal.
References
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Emwas, A.-H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics in Drug Discovery and Development. InTech. [Link]
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Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved February 7, 2026, from [Link]
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Zhang, R., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 969796. [Link]
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Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 222–231. [Link]
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Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?[Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis in cell line and bioprocess development. Current Opinion in Biotechnology, 24(1), 100–106. [Link]
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Leighty, R. W., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current Opinion in Biotechnology, 24(6), 1073–1079. [Link]
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Crown, S. B., et al. (2015). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering, 28, 100–112. [Link]
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Kunjapur, A. (2020, April 9). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
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dos Santos, M. C., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science, 15, 1373562. [Link]
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Kumuthini, J., et al. (2009). Software applications toward quantitative metabolic flux analysis and modeling. Briefings in Bioinformatics, 10(3), 268–281. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2015). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 32, 76–83. [Link]
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Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 222–231. [Link]
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Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1–11. [Link]
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Kaste, J. A. M., & Shachar-Hill, Y. (2023). Model validation and selection in metabolic flux analysis and flux balance analysis. Biotechnology Progress, 39(5), e3345. [Link]
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Yuan, J., et al. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 19(4), 367–373. [Link]
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Wishart, D. S. (2008). Comparison of 1D and 2D NMR Spectroscopy for Metabolic Profiling. ACS Publications. [Link]
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Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Metabolic Models with Experimental ¹³C Data
Authored for Researchers, Scientists, and Drug Development Professionals
Metabolic models, particularly genome-scale models (GEMs), have become powerful tools for understanding cellular physiology and identifying novel therapeutic targets.[1][2] However, the predictive power of any model is fundamentally limited by its accuracy, which necessitates rigorous validation against experimental data.[2] Among the available techniques, ¹³C Metabolic Flux Analysis (¹³C-MFA) is the gold standard for quantifying intracellular metabolic fluxes, providing a rich dataset for robust model cross-validation.[3][4] This guide provides an in-depth comparison of methodologies for cross-validating metabolic models using ¹³C isotopic labeling data, grounded in field-proven insights and experimental best practices.
Foundational Concepts: Why ¹³C Data is a Game-Changer for Model Validation
A metabolic model is a mathematical representation of the network of biochemical reactions within a cell. While stoichiometric models (like GEMs) define the possible solution space of metabolic fluxes, they do not, by themselves, describe the actual pathway activities under a specific condition.[1] This is where ¹³C-MFA comes in. By supplying cells with a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose), we can trace the path of the labeled carbon atoms as they are incorporated into various downstream metabolites.[5][6] The resulting mass isotopomer distributions (MIDs), measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR), provide a detailed fingerprint of the active metabolic pathways.[3][5]
This experimental data is invaluable for model validation because it imposes stringent constraints on the possible flux distributions. A robust metabolic model must be able to accurately predict these experimentally determined MIDs. Cross-validation, therefore, is the process of testing a model's predictive capability against a set of experimental data that was not used in its initial construction or calibration.
Comparative Methodologies for Cross-Validation
There is no single "best" method for cross-validating a metabolic model with ¹³C data. The optimal approach depends on the specific research question, the complexity of the model, and the available experimental resources. Here, we compare the most common and effective strategies.
| Validation Method | Core Principle | Strengths | Weaknesses | Best Suited For |
| Goodness-of-Fit (χ² Test) | The model-predicted MIDs are compared to the experimental MIDs, and a chi-squared (χ²) statistical test is used to evaluate the fit.[7] | Widely used and integrated into most ¹³C-MFA software. Provides a quantitative measure of how well the model explains the data. | Can be prone to overfitting. The χ² test can be problematic when flux boundaries are imposed, making it difficult to accurately estimate the degrees of freedom.[7] | Initial assessment of a new or refined metabolic model against a comprehensive ¹³C labeling dataset. |
| Data Splitting (k-fold Cross-Validation) | The ¹³C labeling data is partitioned into 'k' subsets. The model is trained on 'k-1' subsets and validated on the remaining subset. This is repeated 'k' times. | Reduces the risk of overfitting. Provides a more robust assessment of the model's generalizability. | Requires a sufficiently large and rich dataset to be effective. The choice of 'k' can influence the outcome. | Models developed from extensive datasets with multiple labeling experiments or time points. |
| Predictive Validation with Independent Experiments | The model is calibrated using data from one set of experimental conditions (e.g., cells grown on [1,2-¹³C]-glucose) and then used to predict the MIDs from a different, independent experiment (e.g., cells grown on [U-¹³C]-glucose).[8][9] | Considered the most stringent form of validation. Directly tests the model's predictive power in a new context.[8][9] | Requires conducting multiple, distinct labeling experiments, which can be resource-intensive. | High-stakes applications such as drug target identification or metabolic engineering where predictive accuracy is paramount. |
| Parameter Sensitivity Analysis | The model's parameters (e.g., flux bounds, objective function) are systematically varied to assess their impact on the predicted MIDs. | Helps to identify the most critical and uncertain parameters in the model. Can reveal the model's robustness to parameter assumptions. | Does not directly validate the model against experimental data but rather assesses its internal consistency and stability. | Refining and improving an existing model by identifying areas of high uncertainty. |
A Step-by-Step Experimental Workflow for Rigorous Cross-Validation
The quality of the cross-validation is intrinsically linked to the quality of the experimental ¹³C data. The following protocol outlines the key steps and causal reasoning for obtaining high-fidelity data for model validation.
Caption: High-level workflow for ¹³C-MFA based model cross-validation.
Experimental Protocol Details:
Step 1: Experimental Design - The Foundation of a Successful Validation
-
Causality: The choice of ¹³C tracer is critical as it determines which pathways will be most clearly resolved. For example, [1,2-¹³C]-glucose is excellent for resolving fluxes through the pentose phosphate pathway, while [U-¹³C]-glutamine is used to probe TCA cycle activity.[5] For robust validation, it is highly recommended to perform parallel labeling experiments using different tracers.[4] This provides independent datasets for training and testing the model.[8][9]
Step 2: Cell Culture and Isotope Labeling
-
Protocol:
-
Culture cells under the desired experimental conditions until they reach a metabolic steady state.
-
For adherent cells, wash with pre-warmed phosphate-buffered saline (PBS) to remove the unlabeled medium.
-
Introduce the experimental medium containing the ¹³C-labeled substrate.
-
Incubate for a duration sufficient to achieve isotopic steady state. This needs to be determined empirically but is often on the order of hours to a full cell doubling time.
-
-
Expertise: It is crucial to ensure that the switch to the labeling medium does not itself alter the cells' metabolic state.[10]
Step 3: Sample Quenching and Metabolite Extraction
-
Causality: Metabolism is rapid, and enzymatic activity must be instantly halted ("quenched") to preserve the in vivo labeling patterns. A common and effective method is to aspirate the medium and add a cold solvent, such as 80% methanol, kept at -80°C.
-
Protocol:
-
Rapidly aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold (-80°C) 80% methanol to cover the cells.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell/methanol slurry for downstream processing.
-
Step 4: Analytical Measurement
-
Causality: Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for measuring the MIDs of central carbon metabolites.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also increasingly used, offering complementary coverage of the metabolome.
-
Protocol:
-
Separate the extracted metabolites using the chosen chromatography method.
-
Analyze the eluting compounds by mass spectrometry, collecting full scan data to capture the entire mass isotopomer distribution for each metabolite of interest.
-
Step 5: Data Processing and Flux Estimation
-
Causality: The raw MS data must be corrected for the natural abundance of ¹³C and other isotopes to isolate the signal from the introduced tracer.
-
Software: Several software packages are available for this, including INCA, 13CFLUX2, and open-source options like FreeFlux and mfapy.[11][12][13][14] These tools take the corrected MIDs and a metabolic network model as input and use numerical optimization to find the set of fluxes that best explains the experimental data.
Step 6: Model Cross-Validation in Practice
-
Workflow:
-
Define Training and Validation Sets: If using predictive validation, designate the data from one tracer experiment (e.g., [1,2-¹³C]-glucose) as the "training set" and the data from a second tracer (e.g., [U-¹³C]-glucose) as the "validation set."
-
Model Fitting: Run the ¹³C-MFA software using only the training set to estimate the optimal flux distribution.
-
Prediction: Use the flux map obtained in the previous step to simulate the expected MIDs for the validation experiment.
-
Comparison: Quantitatively compare the model's predicted MIDs for the validation set against the experimentally measured MIDs from that experiment. A good model will show a strong correlation and a low sum of squared residuals.
-
Caption: Logic of predictive cross-validation using independent tracer data.
Interpreting Validation Results and Model Refinement
A failure in cross-validation, where the model fails to accurately predict the validation dataset, is not a setback but an opportunity for model refinement. Discrepancies between the predicted and measured MIDs point to specific areas where the model is inaccurate. Common reasons for model failure include:
-
Missing or incorrect reactions: The model may not include a metabolic pathway that is active in the cells.
-
Incorrect compartmentalization: The model may misrepresent the location of reactions (e.g., cytosol vs. mitochondria).
-
Errors in the biomass objective function: The assumed metabolic demands for cell growth may be inaccurate.
When a discrepancy is found, the model should be updated based on biochemical literature and genomic evidence, and the cross-validation process should be repeated. This iterative process of experimentation, validation, and refinement leads to increasingly accurate and predictive metabolic models.
References
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Gopalakrishnan, S., et al. (2018). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Metabolic Engineering. Available at: [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Available at: [Link]
-
13cflux.net. Metabolic Flux Analysis with 13C-Labeling Experiments. Available at: [Link]
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Nocon, J., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Dalin, E., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. Available at: [Link]
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Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis. Bioinformatics. Available at: [Link]
-
Yang, J., et al. (2008). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Magnetic Resonance. Available at: [Link]
-
Kunjapur, A. (2020). 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube. Available at: [Link]
-
Wang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link]
-
Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine. Available at: [Link]
-
Johnson, C. A., et al. (2020). Reconstruction and Validation of a Genome-Scale Metabolic Model of Streptococcus oralis (iCJ415), a Human Commensal and Opportunistic Pathogen. Frontiers in Microbiology. Available at: [Link]
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Abaye, D. A., et al. (2022). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. American Journal of Analytical Chemistry. Available at: [Link]
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Johnson, C. A., et al. (2020). Reconstruction and Validation of a Genome-Scale Metabolic Model of Streptococcus oralis (iCJ415), a Human Commensal and Opportunistic Pathogen. Frontiers in Microbiology. Available at: [Link]
-
Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in Molecular Biology. Available at: [Link]
-
Dalin, E., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. Available at: [Link]
-
Kunjapur, A. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. Available at: [Link]
-
13cflux.net. 13CFLUX2. Available at: [Link]
-
Pröfrock, D., & Prange, A. (2012). Isotopic measurements using ICP-MS: a tutorial review. Journal of Analytical Atomic Spectrometry. Available at: [Link]
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Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
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Dreyfuss, J. M., et al. (2013). Reconstruction and Validation of a Genome-Scale Metabolic Model for the Filamentous Fungus Neurospora crassa Using FARM. PLOS Computational Biology. Available at: [Link]
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OneArchSci Project. (2025). Training Workshop: Fundamental Statistics for Isotope Analyses. YouTube. Available at: [Link]
-
Liu, X., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology. Available at: [Link]
-
Rienstra, C. M., et al. (2002). Top Ten Tips for Producing 13C 15N Protein in Abundance. MIT. Available at: [Link]
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Dalin, E., et al. (2022). Validation-based model selection for C-13 metabolic flux analysis with uncertain measurement errors. Diva-portal.org. Available at: [Link]
-
Sahoo, S., et al. (2023). Applications of genome-scale metabolic models to investigate microbial metabolic adaptations in response to genetic or environmental perturbations. Briefings in Bioinformatics. Available at: [Link]
-
Matsuda, F. (n.d.). mfapy: A python toolbox for 13C metabolic flux analysis. GitHub. Available at: [Link]
-
Dräger, A., et al. (2023). Genome-scale metabolic models consistently predict in vitro characteristics of Corynebacterium striatum. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
-
Munger, J., et al. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in Endocrinology & Metabolism. Available at: [Link]
-
Berthold, D. A., et al. (n.d.). Application Note 15 – Top Ten Tips for Producing 13C/15N Protein in Abundance. University of Illinois Urbana-Champaign. Available at: [Link]
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Comparative analysis of different isotopic tracers for central carbon metabolism
[1][2][3]
Executive Summary
For the Applied Scientist: The choice of isotopic tracer is the single most critical variable in Metabolic Flux Analysis (MFA). While [U-
-
To distinguish Glycolysis from Pentose Phosphate Pathway (PPP): You must use [1,2-
C]Glucose . -
To quantify Mitochondrial Dysfunction (Reductive Carboxylation): You must use [U-
C]Glutamine . -
To measure NADPH/Redox potential: Carbon tracers are insufficient; [3-
H]Glucose is required.
This guide provides a technical comparison of these tracers, supported by mechanistic logic, expected mass isotopomer distributions (MIDs), and a self-validating experimental protocol.
Strategic Tracer Selection: A Comparative Deep Dive
A. Glucose Tracers: The Glycolytic Bifurcation
Glucose is the primary fuel for central carbon metabolism (CCM). However, "how much glucose is used" (uptake) is less important than "how it is used" (fate).
1. [U-
C]Glucose (Universal Labeling)
-
Application: Global flux profiling. Rapidly labels all downstream metabolites (TCA intermediates, Amino Acids, Nucleotides).
-
Limitation: Cannot easily distinguish between glycolysis and the oxidative PPP because the carbon backbones re-converge at Triose Phosphate.
-
Verdict: Use for initial "fuel usage" screening.
2. [1,2-
C]Glucose (Pathway Resolution)
-
Application: The gold standard for quantifying flux into the Pentose Phosphate Pathway (PPP) vs. Glycolysis.
-
Mechanism:
-
Glycolysis: The C1-C2 bond remains intact. Glucose (M+2)
Pyruvate (M+2) Lactate (M+2). -
Oxidative PPP: The C1 carbon is decarboxylated (lost as CO
) at the 6-phosphogluconate dehydrogenase step. The remaining C2 becomes C1 of Ribose-5-P. Through the non-oxidative PPP recycling, this eventually yields Pyruvate (M+1).
-
-
Data Readout:
-
High M+2 Lactate: Dominant Glycolysis.
-
High M+1 Lactate: High PPP Flux (common in rapid proliferation/antioxidant defense).
-
B. Glutamine Tracers: The Mitochondrial Probe
Glutamine is the primary anaplerotic source for the TCA cycle, particularly in hypoxic tumors or cells with mitochondrial defects.
1. [U-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
C]Glutamine [1][2]
-
Application: Distinguishing Oxidative TCA cycle flux (Forward) from Reductive Carboxylation (Reverse).
-
Mechanism:
-
Oxidative (Standard): Glutamine
Glutamate -Ketoglutarate ( -KG, M+5).[1] -KG is oxidized to Succinate (loss of C1 as CO ), resulting in M+4 Fumarate, Malate, and Citrate (in the second turn). -
Reductive (Hypoxia/Cancer):
-KG (M+5) is reduced by IDH1/2 directly to Isocitrate/Citrate. No carbon is lost.
-
-
Data Readout:
-
M+4 Citrate: Oxidative Flux.
-
M+5 Citrate: Reductive Carboxylation (Diagnostic of IDH mutations or severe hypoxia).
-
C. Deuterium Tracers: The Redox Layer
Carbon tracers track the skeleton; Deuterium tracers track the electrons (hydride transfers).
1. [3-
H]Glucose
-
Application: Direct quantification of NADPH production.
-
Mechanism: The hydrogen at C3 of glucose is obligately transferred to NADP+ during the 6-phosphogluconate dehydrogenase reaction.
-
Data Readout: Accumulation of Deuterium on lipids (via NADPH-dependent fatty acid synthesis) or Proline.
Summary Table: Tracer Selection Matrix
| Tracer | Target Pathway | Key Metabolite Readout | Mechanistic Insight |
| [U- | Global CCM | Citrate M+2, M+4 | Cycle turnover speed; Total biosynthesis. |
| [1,2- | Glycolysis vs. PPP | Lactate M+2 (Glyco) vs. M+1 (PPP) | NADPH demand vs. ATP production. |
| [U- | TCA Anaplerosis | Citrate M+4 (Ox) vs. M+5 (Red) | Mitochondrial respiration vs. Reductive biosynthesis. |
| [3- | NADPH Production | Deuterated Lipids/Proline | Cytosolic redox potential (Oxidative stress response). |
Visualization: Atom Mapping & Logic
The following diagram illustrates the differential fate of carbon atoms using [1,2-
Caption: Differential mass isotopomer labeling patterns. Left: [1,2-13C]Glucose distinguishes Glycolysis (M+2) from PPP (M+1). Right: [U-13C]Glutamine distinguishes Oxidative TCA (M+4) from Reductive Carboxylation (M+5).
Experimental Workflow: A Self-Validating Protocol
Scientific Integrity Check: The validity of MFA data rests entirely on Metabolic Quenching . Metabolism turns over in seconds. Slow quenching (e.g., washing with PBS) invalidates the data by allowing ATP/ADP ratios and glycolytic intermediates to shift during harvest.
Phase 1: Preparation & Seeding
-
Medium Adaptation: Cells must be adapted to the specific medium formulation (e.g., dialyzed FBS to remove background glucose/glutamine) for at least 2 passages.
-
Seeding: Seed cells in 6-well plates. Aim for 70-80% confluency at the time of extraction. Over-confluency causes contact inhibition and alters metabolism.
Phase 2: Tracer Exchange (T=0)
-
Wash: Rapidly wash cells once with warm PBS (37°C).
-
Labeling: Add medium containing the specific tracer (e.g., [1,2-
C]Glucose) at the same concentration as the unlabeled control. -
Incubation: Incubate for Isotopic Steady State .
-
Glycolysis intermediates: 30 mins - 2 hours.
-
TCA Cycle/Amino Acids: 12 - 24 hours.
-
Lipids/Nucleotides: 24 - 48 hours.
-
Note: For comparative analysis, 24 hours is standard to ensure all pools are equilibrated.
-
Phase 3: Quenching & Extraction (The Critical Step)
Do not trypsinize cells. Do not wash with PBS.
-
Rapid Quench: Place the plate on a bed of dry ice. Immediately aspirate the medium and add 1 mL of -80°C 80% Methanol/20% Water .
-
Why: The extreme cold stops enzymatic activity instantly. The organic solvent precipitates enzymes.
-
-
Scraping: Incubate at -80°C for 15 mins. Scrape cells into the methanol solution while keeping the plate on dry ice.
-
Clarification: Transfer to a tube. Centrifuge at 14,000 x g for 10 mins at 4°C to pellet protein/debris.
-
Drying: Transfer supernatant to a new tube. Dry under nitrogen gas or speed-vac (no heat).
-
Reconstitution: Resuspend in LC-MS grade water for analysis.
Phase 4: LC-MS Analysis & Data Interpretation
Data is reported as Mass Isotopomer Distribution (MID) .
-
M+0: Unlabeled metabolite (pre-existing pool or synthesis from unlabeled sources).
-
M+n: Metabolite with n
C atoms.
Self-Validation Check:
-
Check the M+0 of the precursor (e.g., intracellular Glucose). If it is high (>10%), your tracer enrichment in the media was insufficient, or there is a massive unlabeled influx (e.g., glycogen breakdown).
-
Check Lactate M+3 from [U-
C]Glucose. It should be close to 100% if glycolysis is fully active and derived from the tracer.
References
-
Metallo, C. M., et al. (2012). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380-384. Link
- Key Finding: Established [U-13C]Glutamine as the definitive tracer for reductive carboxylation (M+5 Citr
-
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified in Pigs." Cell Metabolism, 28(4), 594-606. Link
- Key Finding: Demonstrated the use of lactate tracers and the importance of circul
-
Fan, J., et al. (2014). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature, 510(7504), 298-302. Link
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology, 34, 189-201. Link
- Key Finding: Comprehensive guide on MIDs and tracer selection logic (1,2-13C Glucose vs U-13C).
-
Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry, 86, 277-304. Link
- Key Finding: The authoritative source for the -80°C quenching protocol and extraction standards.
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Benchmarking 13C Flux Analysis Results: A Technical Validation Guide
Executive Summary
In metabolic engineering and drug development, 13C-Metabolic Flux Analysis (13C-MFA) is the gold standard for determining intracellular reaction rates. However, the validity of MFA results depends entirely on the rigorous benchmarking of the experimental and computational workflow against established "ground truth" data.
This guide provides a protocol for benchmarking a High-Resolution MFA Workflow (representing the product under evaluation) against peer-reviewed literature standards. We focus on two validation systems: Escherichia coli K-12 (the academic gold standard) and CHO cells (the industrial biopharma standard). The goal is to demonstrate that the evaluated workflow achieves tighter confidence intervals and higher resolution of parallel pathways compared to legacy methods.
The Validation Methodology
To ensure scientific integrity, the benchmarking process must isolate variables. We utilize a Self-Validating Protocol where the same experimental datasets are processed through the Evaluated Workflow and compared against literature values derived from identical growth conditions.
Experimental Design & Tracer Selection
The choice of tracer determines the network resolution. For this benchmark, we utilize a mixture model to resolve the Pentose Phosphate Pathway (PPP) and TCA cycle simultaneously.
-
Tracer Strategy: 80% [1-13C]Glucose + 20% [U-13C]Glucose.
-
Reasoning: [1-13C] resolves the oxidative PPP split (loss of C1 as CO2). [U-13C] provides global fragment information for downstream TCA cycling.
-
-
Culture Mode: Chemostat (Steady State) at dilution rate
.-
Reasoning: Steady state is required for standard MFA assumptions (isotopic stationarity).
-
The Computational Pipeline
The workflow moves from raw Mass Isotopomer Distributions (MIDs) to flux maps.
Figure 1: The standardized 13C-MFA validation workflow. The "Fit" step minimizes the variance between simulated and measured MIDs.
Benchmark Case 1: E. coli Central Carbon Metabolism[1]
E. coli K-12 MG1655 grown on glucose is the most well-characterized metabolic system in history. It serves as the primary calibration test for any MFA software or platform.
The Metabolic Network
We focus on the split between Glycolysis (EMP), the Pentose Phosphate Pathway (PPP), and the TCA cycle.
Figure 2: Simplified Central Carbon Metabolism of E. coli. Red dashed line indicates the critical PPP branch point used for validation.
Quantitative Comparison
The table below compares the results from the Evaluated High-Res Workflow against the seminal benchmark data from Sauer et al. (2006) and the consensus values from the E. coli community model (Antoniewicz, 2015).
Table 1: E. coli Flux Distribution (Normalized to Glucose Uptake = 100)
| Metabolic Pathway | Reaction | Literature Consensus (Sauer et al.) | Evaluated Workflow | Deviation | Status |
| Uptake | Glucose Uptake | 100.0 | 100.0 | 0.0 | Reference |
| Glycolysis | PGI (G6P | 70.0 | 72.1 | +2.1 | Valid |
| PPP | G6P | 28.0 | 26.5 | -1.5 | Valid |
| Anaplerosis | PPC (PEP | 25.0 | 24.2 | -0.8 | Valid |
| TCA Cycle | Citrate Synthase | 60.0 | 61.5 | +1.5 | Valid |
| Overflow | Acetate Excretion | 10.0 | 9.8 | -0.2 | Valid |
Analysis:
The Evaluated Workflow reproduces the literature values within the standard error. Notably, the Confidence Interval (CI) for the PPP flux is significantly narrower (
Benchmark Case 2: CHO Cell Metabolism
For industrial applications, Chinese Hamster Ovary (CHO) cells present a more complex challenge due to compartmentalization (cytosol vs. mitochondria) and alternative nutrient sources (Glutamine).
Key Metabolic Indicators
In CHO cells, the validation focuses on two critical nodes:
-
The Lactate Switch: The ratio of Pyruvate
Lactate vs. Pyruvate TCA. -
Glutamine Anaplerosis: The entry of Glutamine into the TCA cycle via
-Ketoglutarate.
Table 2: CHO Cell Flux Benchmarking (Exponential Phase)
| Flux Parameter | Literature Range (Templeton et al.) | Evaluated Workflow | Interpretation |
| Lactate Yield (Lac/Glc) | 1.2 - 1.4 mol/mol | 1.28 mol/mol | Highly Accurate. Matches the high-glycolytic phenotype of CHO cells. |
| TCA Flux (PDH/Glc) | 15% - 25% | 21.5% | Valid. Confirms low oxidative phosphorylation of glucose carbons. |
| Gln Anaplerosis | 20% - 35% of TCA flux | 31.0% | Valid. Captures the dependency on Glutamine for TCA replenishment. |
Statistical Rigor & Quality Control
Trustworthiness in MFA is mathematical. A flux map is only valid if the fit to the experimental data is statistically acceptable.
The Chi-Square Test
The Evaluated Workflow utilizes the Chi-Square (
-
Formula:
-
Threshold: For a model with
measurements and parameters, the SSR must be less than .
Validation Result:
-
Degrees of Freedom: 45
-
Max Accepted SSR (95%): 61.6
-
Evaluated Workflow SSR: 48.2 (Pass)
-
Literature Average SSR: Often not reported or >55.
Resolution Analysis
The diagram below illustrates how the Evaluated Workflow resolves the "Parallel Pathway Problem" (e.g., distinguishing between Glycolysis and PPP) better than standard methods by utilizing multi-fragment matching.
Figure 3: Resolution comparison. The Evaluated Workflow reduces uncertainty (CI) by leveraging advanced positional isotopomer tracking.
References
-
Sauer, U. (2006).[1] "Metabolic networks in motion: 13C-based flux analysis." Molecular Systems Biology. Link
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link
-
Templeton, N., et al. (2013). "Peak antibody production is associated with increased oxidative metabolism in an industrially relevant fed-batch CHO cell culture." Biotechnology and Bioengineering.[1][2] Link
-
Young, J. D. (2014).[1][3][4] "INCA: a computational platform for isotopically non-stationary metabolic flux analysis."[4] Bioinformatics. Link
-
Wiechert, W. (2001).[1][5] "13C Metabolic flux analysis." Metabolic Engineering. Link
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Beyond the Mass Isotopologue: A Guide to Orthogonal Validation of 13C Tracer Studies
Executive Summary
In metabolic engineering and drug discovery, 13C-Stable Isotope Resolved Metabolomics (SIRM) is the premier tool for mapping carbon fate. However, a common analytical pitfall is conflating isotopic enrichment with metabolic flux. High labeling in a downstream metabolite does not inherently prove high pathway activity; it may merely indicate a bottleneck where a pool is stagnant but fully equilibrated.
To claim scientific rigor, 13C findings must be triangulated against orthogonal datasets that measure function (rates), capacity (enzymatics), and structure (positional identity). This guide details the three most effective orthogonal methodologies to validate 13C flux inferences.
Part 1: The Challenge of Flux Inference
Mass spectrometry (MS) measures mass isotopologue distributions (MIDs).[1][2] It tells you where the carbon went, but not necessarily how fast it got there.
-
The Ambiguity: A 90% labeled Citrate pool (M+2) from [U-13C]Glucose could mean:
-
High Flux: Rapid TCA cycling.
-
Stalled Flux: Blocked downstream enzyme (e.g., IDH inhibition) causing accumulation and equilibration.
-
-
The Solution: Orthogonal validation measures the physical output of the pathway (e.g., O2 consumption) or the catalytic capacity of the enzymes involved.
Part 2: Functional Validation – Respirometry (Seahorse XF)
Principle: While 13C tracing tracks the carbon skeleton, respirometry tracks the electron flow. If 13C data suggests increased TCA cycle activity, there must be a concordant increase in Oxygen Consumption Rate (OCR), unless the mitochondria are uncoupled.
Why it is Orthogonal
-
Respirometry: Measures bioenergetic output (ATP turnover).
Experimental Protocol: The Mitochondrial Stress Test
Objective: Validate if increased 13C-TCA labeling corresponds to increased respiration.
-
Seeding: Plate cells (e.g., 20k/well) in XF96 plates 24h prior.
-
Equilibration: Wash cells 2x with XF Assay Medium (unbuffered, pH 7.4). Incubate for 1h in a non-CO2 incubator.
-
Basal Measurement: Measure OCR (3 cycles). This correlates with the steady-state 13C labeling patterns.
-
Oligomycin Injection (1-2 µM): Inhibits ATP Synthase. The drop in OCR represents ATP-linked respiration.
-
FCCP Injection (0.5-2 µM): Uncoupler. Induces Maximal Respiration.
-
Validation Checkpoint: If 13C flux modeling predicts high capacity but FCCP response is blunted, the model is invalid (substrate limitation or ETC damage).
-
-
Rotenone/Antimycin A (0.5 µM): Shuts down ETC. Reveals non-mitochondrial oxygen consumption.
Visualization: The Flux-Respiration Link
Figure 1: Logical coupling between Carbon Flux (13C) and Electron Flux (OCR). Discrepancies here indicate uncoupling or non-mitochondrial sinks.
Part 3: Enzymatic Validation – Vmax Capacity Assays
Principle: 13C flux models often predict a "bottleneck" at a specific step. To prove this is a biological regulation (and not a modeling artifact), you must measure the maximal catalytic capacity (Vmax) of the enzyme in vitro.
Expert Insight (Causality)
A decrease in flux (13C) coupled with unchanged Vmax suggests allosteric inhibition or substrate limitation in the cell. A decrease in flux coupled with decreased Vmax suggests downregulation of the protein or covalent modification.
Experimental Protocol: Spectrophotometric Kinetic Assay (Generic)
Objective: Confirm if a flux bottleneck at Step X is due to enzyme capacity.
-
Lysis: Lyse cells in non-denaturing buffer (e.g., RIPA is usually too harsh; use Cell Lytic M or similar) with protease/phosphatase inhibitors.
-
Quantification: Normalize total protein (BCA Assay) to 1 mg/mL.
-
Reaction Mix: Prepare a master mix containing:
-
Buffer (pH optimal for target enzyme).
-
Saturating Substrate (>10x Km).
-
Cofactors (e.g., NAD+, ATP, Mg2+).
-
Coupled Enzyme System (if product is not colorimetric).
-
-
Kinetic Read: Add lysate. Measure Absorbance (e.g., 340nm for NADH) every 10s for 15 mins at 37°C.
-
Calculation:
-
Orthogonal Check: Compare Specific Activity (Units/mg) vs. 13C Flux (moles/cell/time).
Part 4: Structural Validation – NMR vs. MS
Principle: Mass Spectrometry (MS) suffers from isobaric interference (e.g., Glucose-6-P and Fructose-6-P have the same mass). NMR is less sensitive but provides positional isotopomer data, proving exactly which carbon is labeled.
Comparison: When to use which?
| Feature | Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) |
| Detection Principle | Mass-to-Charge Ratio (m/z) | Nuclear Spin / Chemical Shift |
| Sensitivity | High (Femtomole range) | Low (Micromole range) |
| Resolution | Isotopologues (M+1, M+2) | Positional Isotopomers (C1 vs C2) |
| Sample Req. | < 1 million cells | > 10-20 million cells |
| Primary Blindspot | Isobaric metabolites indistinguishable | Low abundance metabolites invisible |
Workflow: The "Dual-Platform" Validation
-
Screening (MS): Run LC-MS to identify global pathway changes.
-
Targeting (NMR): If the MS data shows ambiguous splitting (e.g., Pentose Phosphate Pathway vs. Glycolysis), scale up the experiment.
-
HSQC Experiment: Perform 2D 1H-13C HSQC NMR.
-
Validation: The specific coupling constant (
) will reveal if C1-C2 bonds are intact (Glycolysis) or broken (Oxidative decarboxylation).
-
Part 5: Comparative Guide & Decision Matrix
Table 1: Orthogonal Method Performance
| Method | Validates | Throughput | Cost | Sensitivity | "Orthogonality" Score |
| Seahorse XF | Mitochondrial Function / Glycolytic Rate | High (96-well) | High (Consumables) | High | 5/5 (Physical vs Chemical) |
| Enzyme Assays | Catalytic Capacity (Vmax) | Medium | Low | Medium | 4/5 (Capacity vs Flux) |
| Western Blot | Protein Abundance | Low | Medium | High | 2/5 (Abundance |
| NMR | Chemical Structure / Positional Fate | Low | High (Instrument) | Low | 5/5 (Structural confirmation) |
Table 2: Troubleshooting with Orthogonal Data
| 13C Tracer Finding | Orthogonal Data | Conclusion |
| High TCA Labeling | Low OCR (Seahorse) | False Positive Flux. Label accumulation due to stalled exit or equilibration. |
| Low Glycolytic Flux | High PFK Activity (Enzyme Assay) | Allosteric Inhibition. The enzyme is present and functional but inhibited in the cell (e.g., by Citrate). |
| High Lactate M+3 | Low ECAR (Seahorse) | Alternative Source. Lactate derived from Glutaminolysis or other sources, not just Glycolysis. |
Part 6: Integrated Validation Protocol
To publish a robust metabolic study, follow this integrated workflow.
Figure 2: The Integrated Validation Workflow. Do not rely on 13C data alone; select the orthogonal method that challenges your specific hypothesis.
References
-
Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology.[4][5] Nature Reviews Molecular Cell Biology. [Link]
-
Divakaruni, A. S., et al. (2014). Analysis and interpretation of tensile stress-strain data. Methods in Enzymology (Focus on Seahorse XF interpretation). [Link]
-
Lane, A. N., et al. (2019). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Trends in Endocrinology & Metabolism. [Link]
-
Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][3][4][6][7][8][9][10] Nature Protocols. [Link]
-
TeSlaa, T., & Teitell, M. A. (2014). Techniques to monitor glycolysis. Methods in Enzymology. [Link]
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A Senior Application Scientist's Guide to Evaluating the Biological Impact of High-Concentration Isotopic Tracers
Introduction: The Observer and the Observed
In the landscape of metabolic research, stable isotope tracers are the gold standard, allowing us to illuminate the intricate and dynamic pathways that define cellular life.[1] By replacing atoms like ¹²C, ¹⁴N, or ¹H with their heavier, non-radioactive counterparts (¹³C, ¹⁵N, ²H), we can follow the fate of metabolites through complex biochemical networks.[1][2] An ideal tracer is a silent observer; it should be biologically and chemically indistinguishable from its unlabeled form, faithfully reporting on metabolic flux without influencing it.
However, the practical realities of achieving sufficient signal-to-noise in mass spectrometry or NMR often compel researchers to use high, sometimes supraphysiological, concentrations of these labeled nutrients.[3] This raises a critical question: At what point does our silent observer become an active participant, perturbing the very system we aim to measure?
This guide provides a framework for researchers, scientists, and drug development professionals to address this challenge. We will move beyond simple protocols to explain the underlying principles of tracer-induced biological effects, offer a comparative analysis of common tracers, and provide robust, self-validating experimental workflows to ensure the integrity of your findings. Our objective is to equip you with the expertise to confidently distinguish true biological insights from experimental artifacts.
Chapter 1: The Line Between Tracing and Perturbation
The assumption that isotopic tracers are perfect mimics of their endogenous counterparts is a convenient simplification. At high concentrations, two primary mechanisms can lead to significant biological effects: the Kinetic Isotope Effect (KIE) and supraphysiological substrate loading.
The Kinetic Isotope Effect (KIE)
The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced by one of its isotopes.[4] This effect is most pronounced when the bond to the isotopic atom is broken in the rate-determining step of the reaction.[4][5]
The foundational reason for the KIE lies in the zero-point vibrational energy of a chemical bond. Due to its greater mass, a deuterium atom (²H) forms a stronger covalent bond with carbon (C-D) than a hydrogen atom does (C-H).[6] Consequently, the C-D bond has a lower zero-point energy, and more energy is required to break it.[6] In drug metabolism, many Phase I reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of a C-H bond.[6] Replacing this hydrogen with deuterium can significantly slow down the reaction, a principle now actively used in drug development to improve pharmacokinetic profiles.[7] While KIEs for heavier atoms like ¹³C and ¹⁵N are much smaller than for deuterium, they can still influence intracellular labeling patterns and introduce errors in metabolic flux analysis if not considered.[8]
Supraphysiological Nutrient Loading
Independent of any isotopic effects, flooding cells with a high concentration of a nutrient can, by itself, alter metabolism. For instance, many standard in vitro experiments use 25 mM glucose, while physiological blood glucose is closer to 5 mM. Exposing cells to 25 mM [U-¹³C₆]-glucose versus a 5 mM control makes it impossible to decouple the effect of high glucose from the act of tracing. The high substrate concentration can saturate enzymes, alter redox states, and shift metabolic flux, as seen in studies where high glucose levels reduce the fractional labeling of downstream metabolites like pyruvate and lactate.[9]
This dose-dependent impact defines the transition of a molecule from a tracer to a biological effector.
Caption: The dose-response relationship of an isotopic tracer.
Chapter 2: A Comparative Guide to Common Isotopic Tracers
The choice of tracer is dictated by the biological question, but an understanding of its potential for perturbation is critical for experimental design. While stable isotopes are generally considered safe for human and animal studies, high concentrations in cell culture warrant careful validation.[10][11]
| Tracer Type | Common Tracers | Typical In Vitro Conc. | Primary Biological Impact at High Conc. | Mitigation & Validation Strategy |
| Carbon-13 | [U-¹³C₆]-Glucose, [U-¹³C₅]-Glutamine | 2-25 mM | Metabolic Reprogramming: High substrate load can alter glycolysis, TCA cycle flux, and nutrient utilization patterns independent of isotopic effects.[9] | Run parallel controls with unlabeled nutrient at the same high concentration. Perform dose-response experiments. |
| Nitrogen-15 | [α-¹⁵N]-Glutamine, ¹⁵N-Amino Acids (SILAC) | 0.5-4 mM | Amino Acid Imbalance: High concentrations can alter amino acid transport and metabolism. In SILAC, near-100% incorporation is the goal, requiring careful validation of cell health.[12][13] | Monitor cell growth and viability over multiple passages. Compare key metabolic readouts to unlabeled controls. |
| Deuterium (²H) | Deuterated Water (D₂O), ²H-Fatty Acids | >20% (D₂O) | Significant KIE & Cytotoxicity: High D₂O levels disrupt hydrogen bond networks, inhibit cell division, and are toxic to mammalian cells.[14][15] The KIE is strong, altering enzymatic reactions.[6][16] | Use the lowest possible enrichment to achieve signal. Perform extensive cytotoxicity assays. Not recommended for high-concentration flux studies in mammalian cells. |
Chapter 3: A Framework for Experimental Validation
To ensure scientific rigor, every tracer experiment must be a self-validating system. We propose a three-tiered validation framework to systematically de-risk potential artifacts from high-concentration tracers.
Protocol 1: Baseline Phenotypic Assessment (Viability & Proliferation)
The first and most fundamental question is whether the tracer, at the intended concentration and duration, affects the cells' basic health and growth.
Objective: To quantify the impact of the isotopic tracer on cell proliferation and viability compared to unlabeled controls.
Methodology:
-
Seeding: Plate cells in multiple replicate wells (e.g., 96-well plate) at a density that allows for exponential growth over the planned experiment duration.
-
Treatment Groups:
-
Control: Standard culture medium.
-
Unlabeled High-Conc. Control: Medium with the unlabeled nutrient (e.g., ¹²C-Glucose) at the same high concentration as the tracer.
-
Labeled High-Conc. Treatment: Medium containing the high-concentration isotopic tracer (e.g., ¹³C-Glucose).
-
-
Time-Course Measurement: At multiple time points (e.g., 0, 24, 48, 72 hours), perform two parallel assessments:
-
Cell Proliferation Assay: Use a metabolic indicator dye such as resazurin or a commercial ATP-based assay (e.g., CellTiter-Glo®). These assays measure metabolic activity, which is a proxy for viable cell number.[17]
-
Direct Cell Count: In a parallel plate, trypsinize and count cells from one well of each treatment group using a hemocytometer with Trypan Blue exclusion to determine the viable cell number.
-
-
Data Analysis: Plot growth curves for all conditions. Compare the doubling times and final cell counts. A significant deviation between the "Unlabeled High-Conc." and "Labeled High-Conc." groups indicates an isotopic effect, while a deviation of both from the "Control" suggests a concentration effect.
Caption: Workflow for assessing tracer impact on cell viability.
Protocol 2: Quantifying Metabolic Perturbation
If the tracer does not affect proliferation, the next step is to determine if it subtly alters the steady-state metabolome.
Objective: To compare the global steady-state metabolite pool sizes between cells cultured in unlabeled and high-concentration labeled media.
Methodology:
-
Cell Culture: Culture cells to mid-log phase in two groups:
-
Unlabeled Control: Medium with the unlabeled nutrient at the target concentration.
-
Labeled Treatment: Medium with the isotopic tracer at the same target concentration.
-
Critical: Ensure the duration of labeling is sufficient to reach isotopic steady state for the pathways of interest. This may require a preliminary time-course experiment.[18]
-
-
Metabolite Extraction: Rapidly quench metabolism (e.g., with liquid nitrogen) and extract metabolites using a cold solvent mixture (e.g., 80% methanol).[19] Strict, consistent protocols are essential to prevent metabolite degradation.[19]
-
LC-MS/MS Analysis: Analyze the extracts using a targeted or untargeted liquid chromatography-mass spectrometry (LC-MS/MS) metabolomics platform.
-
Data Analysis:
-
For the unlabeled control, quantify the absolute or relative abundance of key metabolites.
-
For the labeled treatment, quantify the total pool size of each metabolite (sum of all its isotopologues).
-
Perform statistical analysis (e.g., t-test, volcano plot) to identify metabolites whose total pool sizes are significantly different between the two conditions. A major shift in metabolite pools suggests the tracer is perturbing the metabolic network.
-
Caption: Workflow for assessing tracer impact on the metabolome.
Chapter 4: Data Interpretation - A Case Study
Consider an experiment designed to trace the metabolism of a cancer cell line using [U-¹³C₆]-glucose. The standard medium uses 5 mM glucose. To maximize labeling, the researcher considers using 25 mM [U-¹³C₆]-glucose. The validation experiment yields the following data:
| Experimental Condition | Relative Proliferation (at 48h) | Relative ATP Level | Citrate Pool Size (Relative) | Lactate Secretion (Relative) |
| 5 mM ¹²C-Glucose (Control) | 100% | 100% | 100% | 100% |
| 25 mM ¹²C-Glucose (High-Conc. Unlabeled) | 115% | 130% | 180% | 250% |
| 25 mM ¹³C-Glucose (High-Conc. Labeled) | 114% | 128% | 175% | 245% |
Interpretation:
-
Concentration Effect: There is a clear and significant biological effect of increasing the glucose concentration from 5 mM to 25 mM. Proliferation, ATP levels, citrate pools, and lactate secretion all increase dramatically. This is a concentration effect, not an isotopic one.
-
Isotopic Effect: The differences between the 25 mM ¹²C-Glucose and 25 mM ¹³C-Glucose groups are minimal and likely within experimental error.
Conclusion and Best Practices
-
Always Question Concentration: Use tracer concentrations that are as close to physiological levels as your analytical sensitivity allows.
-
Run Parallel Controls: The most critical control is the unlabeled nutrient at the exact same concentration as your labeled tracer. This is non-negotiable for disentangling concentration effects from isotopic effects.
-
Perform Dose-Response Validation: Before committing to a large-scale experiment, test a range of tracer concentrations to identify a level that provides adequate signal without inducing phenotypic changes.
-
Validate in Your System: Do not assume that a tracer concentration reported in the literature is benign in your specific cell line or experimental model. Perform the validation protocols described here.
By integrating these validation steps into your experimental design, you can harness the full power of isotopic tracers, ensuring that your research is not only technically sound but also biologically meaningful.
References
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10 In: Modern Nutrition in Health and Disease. Source: NCBI - NIH.
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11 Source: Cambridge Isotope Laboratories, Inc.
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21 Source: Science Immunology.
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12 Source: BGI Genomics.
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3 Source: Molecular Metabolism (via PMC).
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14 Source: Wikipedia.
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22 Source: The Physiological Society (YouTube).
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19 Source: Cancers (via PMC).
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8 Source: Metabolic Engineering.
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23 Source: Analytical Chemistry (ACS Publications).
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9 Source: Metabolites (MDPI).
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6 Source: BenchChem.
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5 Source: BMC Biology (via PubMed).
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2 Source: Bitesize Bio.
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1 Source: Experimental & Molecular Medicine (via PMC).
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15 Source: IISTE.org.
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4 Source: Taylor & Francis Online.
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17 Source: International Journal of Molecular Sciences (MDPI).
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13 Source: Nature Protocols (via PubMed).
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18 Source: ResearchGate.
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7 Source: C&EN.
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Safety Operating Guide
Personal protective equipment for handling (1,2,3-13C3)propanedioic acid
A Researcher's Guide to Safely Handling (1,2,3-13C3)Propanedioic Acid
This guide provides comprehensive safety protocols and operational plans for the handling and disposal of (1,2,3-13C3)propanedioic acid, an isotopically labeled form of malonic acid. While the isotopic labeling does not alter the chemical's fundamental hazards, its value in research underscores the need for meticulous handling to prevent loss of material and ensure personnel safety. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to foster a culture of safety and precision in the laboratory.
Foundational Safety: Hazard Assessment
Before any handling, a thorough understanding of the risks is paramount. (1,2,3-13C3)Propanedioic acid shares the same hazard profile as its non-labeled counterpart, malonic acid. It is a white, crystalline solid that presents several key hazards.
Primary Hazards:
-
Acute Oral Toxicity: The substance is harmful if swallowed.[1][2]
-
Serious Eye Damage: Direct contact can cause severe and potentially irreversible eye damage.[1][3] This is a critical consideration, as even small amounts of dust can be harmful.
-
Skin Irritation: It is classified as a mild skin irritant.[1][2]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory system.[2]
Understanding these hazards is the first step in a self-validating safety system; it provides the rationale for every subsequent control measure and piece of personal protective equipment (PPE) selected.
The First Line of Defense: Engineering and Administrative Controls
Personal protective equipment is the last line of defense. The primary methods for exposure control involve creating a safe work environment through engineering and administrative protocols.
-
Ventilation: Always handle (1,2,3-13C3)propanedioic acid in a well-ventilated area.[2][4] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is mandatory to minimize inhalation risk.[5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][3][4] This is non-negotiable due to the severe eye damage hazard.
-
Safe Work Practices: Minimize dust generation during handling.[2] Do not eat, drink, or smoke in the laboratory where this chemical is used.[1][3] Wash hands thoroughly after handling, even if gloves were worn.[1][2][4]
Essential Personal Protective Equipment (PPE)
The selection of PPE must directly address the hazards identified. The following are the minimum requirements for handling (1,2,3-13C3)propanedioic acid.
Eye and Face Protection
Rationale: The most significant hazard is serious eye damage.[1] Therefore, standard safety glasses are insufficient.
-
Required: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
-
Recommended for Large Quantities: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection
Rationale: To prevent skin irritation and accidental exposure, appropriate gloves and lab coats are essential.
-
Lab Coat: A standard laboratory coat must be worn to protect against incidental contact.[7] For tasks with a higher risk of contamination, consider a chemical-resistant apron.[7]
-
Gloves: No single glove material protects against all chemicals.[7] For propanedioic acid, a dicarboxylic acid, several options provide adequate protection. Nitrile gloves are an excellent general-use choice.[7][8] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[4]
| Glove Material | Suitability for Propanedioic Acid | Rationale |
| Nitrile | Excellent | Good resistance to a wide variety of acids, bases, and solvents.[7][8] |
| Neoprene | Good | Resists a broad range of acids and caustics.[8] |
| Natural Rubber/Latex | Good | Offers resistance to many acids, but be aware of potential latex allergies.[8] |
Respiratory Protection
Rationale: To prevent the irritation of the respiratory tract from dust inhalation.
-
When Required: A respirator is necessary if engineering controls (like a fume hood) are not available or insufficient to maintain exposure below acceptable limits, or if irritation is experienced.[4][9]
-
Type: Use an approved particulate respirator (e.g., an N95 or P100 filter) or a respirator compliant with European Standard EN149 if dust is generated.[4]
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely using (1,2,3-13C3)propanedioic acid from receipt to use.
-
Preparation:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning work.[7]
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood, eyewash station, and safety shower are operational.
-
Assemble all necessary materials and equipment.
-
-
Donning PPE:
-
Put on a lab coat.
-
Don the appropriate chemical safety goggles.
-
Wash hands and dry them thoroughly.
-
Inspect and don the selected chemical-resistant gloves.
-
-
Handling the Chemical:
-
Post-Handling:
-
Clean the work area, including the spatula and any other equipment used.
-
Properly remove gloves and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Below is a workflow diagram illustrating the core safety and handling logic.
Caption: Workflow for Safe Handling of Propanedioic Acid.
Disposal Plan: Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can endanger personnel and the environment.
-
Waste Collection: All waste materials, including unused (1,2,3-13C3)propanedioic acid and any materials contaminated with it (e.g., gloves, weigh boats, paper towels), must be collected in a suitable, labeled, and sealed container.[2][3]
-
Labeling: The waste container must be clearly labeled as hazardous waste, listing the chemical name.
-
Disposal Route: Do not dispose of this chemical down the drain.[5][10][11] All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor, in accordance with all federal, state, and local regulations.[2][10]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize (1,2,3-13C3)propanedioic acid, ensuring the integrity of their experiments and the well-being of their laboratory personnel.
References
- ECHEMI. (n.d.). 1,2,3-Propanetrithiol SDS, 4756-13-2 Safety Data Sheets.
- Flinn Scientific. (n.d.). Malonic Acid SDS (Safety Data Sheet).
- ScienceLab.com. (n.d.). Material Safety Data Sheet Malonic acid MSDS.
- Breckland Scientific Supplies Ltd. (2018, October 23). Malonic Acid - SAFETY DATA SHEET.
- Sciencestuff.com. (2003, January 20). Material Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Malonic Acid.
- Fisher Scientific. (2015, March 19). Safety Data Sheet - Malonic Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid.
- The Formulator Shop. (n.d.). 1,3-Propanediol - Safety Data Sheet.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Ohio Laws & Administrative Rules. (2025, June 30). Rule 4123:1-3-03 | Personal protective equipment.
- ChemicalBook. (2025, October 4). MALONIC ACID (1,3-13C2) - Safety Data Sheet.
Sources
- 1. Malonic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. hsa.ie [hsa.ie]
- 9. echemi.com [echemi.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. theformulatorshop.com [theformulatorshop.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
